molecular formula C8H5BrN2O2 B1528421 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1026201-52-4

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1528421
CAS No.: 1026201-52-4
M. Wt: 241.04 g/mol
InChI Key: OTRXOKOMHXXKKN-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4) is a high-value brominated heterocyclic building block with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is part of the imidazo[1,2-a]pyridine chemical family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its widespread applicability in developing biologically active molecules . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex compounds. The bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to create diverse chemical libraries . Simultaneously, the carboxylic acid group can be used to form amide bonds or other derivatives, facilitating the exploration of structure-activity relationships. Scientific literature indicates that novel imidazo[1,2-a]pyridine compounds demonstrate a marked inhibition effect on the growth of various human cancer cell lines, including liver, breast, lung, and prostate cancers . As such, this compound is a critical precursor for researchers working in the field of anticancer agent discovery and development. Proper handling and storage are required to maintain stability; it is recommended to be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRXOKOMHXXKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731449
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026201-52-4
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1] Its rigid, planar structure and unique electronic properties make it an attractive framework in medicinal chemistry and material science.[1][2] Several marketed drugs, including Zolpidem, Alpidem, and the novel antitubercular agent Telacebec (Q203), feature this bicyclic moiety, highlighting its significance in drug discovery.[2][3]

This guide focuses on a particularly valuable derivative: This compound . This molecule is a versatile building block, strategically functionalized for elaboration into more complex chemical entities. The carboxylic acid at the 2-position provides a handle for amide coupling and other modifications, while the bromine atom at the 5-position serves as a versatile anchor for cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space, making it a cornerstone reagent for constructing compound libraries in drug development programs.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and strategic applications of this compound.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective utilization in research and development.

SynthesisWorkflow reagents Starting Materials: - 2-Amino-6-bromopyridine - Bromopyruvic acid - Anhydrous Methanol reaction Cyclocondensation Reflux, 12-24h reagents->reaction 1. Combine & Heat workup Work-Up - Cool to RT - Filtration reaction->workup 2. Precipitate Forms purification Purification - Wash with cold Methanol - Dry under vacuum workup->purification 3. Isolate Solid product Final Product: 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid purification->product

References

CAS number for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction: A Core Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] This fused bicyclic structure, rich in nitrogen, serves as a versatile framework for developing therapeutics. Its unique electronic and structural characteristics allow it to interact with various biological targets, making it a cornerstone in the design of novel drugs. Within this important class of molecules, this compound has emerged as a key building block for researchers and drug development professionals. Its strategic placement of a bromine atom and a carboxylic acid group provides orthogonal handles for synthetic diversification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of this compound, intended for scientists engaged in pharmaceutical research and development. We will delve into its chemical identity, synthesis, and critical applications, supported by established protocols and mechanistic insights.

Chemical Identity and Properties

A precise understanding of a compound's properties is foundational to its application in a research setting. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1026201-52-4[3][4][5]
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3]
Synonyms This compound[3]
Appearance Typically a solid (White to light yellow)[6] (Inferred from related esters)

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-a]pyridine core is a well-established field, with numerous synthetic strategies reported.[1][7] The most common and direct approach involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.

For the synthesis of the title compound, the logical precursors are 6-bromo-2-aminopyridine and an α-keto acid derivative such as bromopyruvic acid. The reaction proceeds via an initial SN2 reaction, where the exocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product R1 6-Bromo-2-aminopyridine P1 Step 1: Nucleophilic Attack (SN2 Reaction) R1->P1 Nucleophile R2 Bromopyruvic Acid R2->P1 Electrophile P2 Step 2: Intramolecular Cyclization P1->P2 Forms intermediate P3 Step 3: Dehydration P2->P3 Forms cyclic alcohol FP 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid P3->FP Aromatization

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for analogous imidazo[1,2-a]pyridine-2-carboxylic acids.[8] It represents a self-validating system where reaction progress can be monitored by standard analytical techniques (TLC, LC-MS).

Objective: To synthesize this compound.

Materials:

  • 6-Bromo-2-aminopyridine

  • Bromopyruvic acid

  • Anhydrous Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-aminopyridine (1.0 eq) in anhydrous MeOH.

  • Reagent Addition: Add bromopyruvic acid (1.0 eq) to the suspension at room temperature. The causality here is critical: the acidic environment facilitates the initial condensation while the alcohol serves as a suitable solvent for the polarity of the reactants and intermediates.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration.

  • Purification: Neutralize the filtrate with a saturated solution of NaHCO₃. The crude product will precipitate out of the solution. The rationale for neutralization is to deprotonate the carboxylic acid and any remaining acidic species, making the target compound less soluble in the aqueous methanol.

  • Isolation: Filter the solid, wash with cold water, and then a small amount of cold EtOAc to remove non-polar impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Chemical Biology

The imidazo[1,2-a]pyridine core is a key pharmacophore, and the title compound serves as a crucial intermediate in the synthesis of potent therapeutic agents.[1] The bromine atom at the 5-position is particularly useful as it can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The carboxylic acid at the 2-position is an ideal handle for forming amide bonds, a common linkage in pharmaceutical compounds.[2]

Targeting Kinases in Oncology

The imidazo[1,2-a]pyridine scaffold has been identified in compounds designed as phosphoinositide 3-kinase (PI3K) inhibitors.[9] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This compound can be used to synthesize libraries of derivatives to probe the ATP-binding pocket of PI3K, with the goal of developing potent and selective inhibitors.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by imidazo[1,2-a]pyridine derivatives.

Development of Anti-Infective Agents

This scaffold is also being explored for the development of novel antitubercular agents.[9] The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. The versatility of the 5-bromo-2-carboxylic acid starting material allows for the systematic modification of the core structure to optimize activity against bacterial targets while minimizing toxicity.

Amide Coupling Protocol for Library Synthesis

A common downstream application is the coupling of the carboxylic acid with various amines to generate a library of amides for structure-activity relationship (SAR) studies.[2]

Objective: To synthesize an amide derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (0.1 eq)

  • DMAP (4-Dimethylaminopyridine) (cat.)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP in anhydrous CH₃CN.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. During this step, EDC and HOBt react with the carboxylic acid to form a highly reactive active ester intermediate, which is more susceptible to nucleophilic attack than the parent acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Conclusion

This compound (CAS: 1026201-52-4) is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences.[3][4][5] Its well-defined synthesis and dual functional handles provide a reliable and versatile platform for the construction of complex molecules targeting a range of diseases, from cancer to infectious agents.[2][9] The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to harness the full potential of this valuable scaffold in their drug discovery programs.

References

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The imidazo[1,2-a]pyridine ring system, a fused bicyclic nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules exhibiting a wide array of potent biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a cornerstone for drug discovery. Marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic relevance.[1][3][4]

Within this important class of compounds, derivatives of this compound represent a versatile platform for developing novel therapeutic agents. The strategic placement of three key functional groups—the reactive bromo group at the C5 position, the carboxylic acid at the C2 position for amide coupling, and the nucleophilic C3 position for further functionalization—provides a rich chemical space for structural modification and optimization of pharmacological activity. This guide offers a comprehensive overview of the synthesis, properties, and applications of these derivatives for researchers and drug development professionals.

Part 1: Synthesis and Functionalization Strategies

The construction and subsequent modification of the 5-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid core are pivotal for exploring its therapeutic potential. Synthetic strategies focus on both building the core scaffold and site-selectively functionalizing it.

Core Scaffold Synthesis

The most common and direct route to the imidazo[1,2-a]pyridine skeleton involves the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. For the synthesis of the title compound and its esters, a substituted 2-aminopyridine is reacted with a bromopyruvic acid derivative.

Representative Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A key precursor, 2-aminopyridin-3-ol, can be treated with ethyl bromopyruvate to yield ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.[5] This foundational reaction can be adapted using 2-amino-6-bromopyridine to generate the 5-bromo analogue.

Key Functionalization Hotspots

The this compound scaffold offers three primary sites for chemical modification, allowing for the generation of diverse compound libraries.

  • C2-Carboxylic Acid Derivatization: The carboxylic acid is an ideal handle for creating amide libraries, which is a common strategy in drug discovery to modulate properties like cell permeability, target binding, and metabolic stability. This is typically achieved by coupling the acid with a wide range of primary or secondary amines using standard peptide coupling reagents.[5]

  • C3-Position C-H Functionalization: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly nucleophilic, making it the most reactive site for electrophilic substitution and C-H functionalization reactions.[4][6] Numerous methods have been developed for arylation, amination, sulfonylation, and alkylation at this position, often utilizing transition-metal catalysis or visible-light photoredox catalysis.[3][4] This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • C5-Bromo Group Modification: The bromine atom at the C5 position is a versatile functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of various aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the accessible chemical diversity.

The following workflow illustrates the key synthetic and functionalization pathways for generating derivatives from the core scaffold.

G cluster_0 Core Synthesis cluster_1 Functionalization Pathways A 2-Amino-6-bromopyridine C 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic Acid / Ester A->C Cyclocondensation B Bromopyruvic Acid / Ester B->C D Amide Derivatives C->D Amine Coupling (EDC, HATU) E C3-Functionalized Derivatives (Arylation, Alkylation, etc.) C->E C-H Functionalization (Pd, Cu, Light Catalysis) F C5-Cross-Coupled Derivatives (Suzuki, Sonogashira, etc.) C->F Cross-Coupling (Pd Catalysis)

Caption: General workflow for the synthesis and functionalization of this compound derivatives.

Part 2: Physicochemical Properties

The core compound and its simple derivatives have defined physicochemical properties that are critical for their handling, formulation, and biological activity.

PropertyThis compoundThis compound methyl ester
Molecular Formula C₈H₅BrN₂O₂[7]C₉H₇BrN₂O₂[8]
Molecular Weight 241.04 g/mol [7]255.07 g/mol [8]
CAS Number 1026201-52-4[7]1092351-65-9[8]
Appearance Solid[7]Solid[8]
Storage Class Code N/A11 - Combustible Solids[8]

Part 3: Biological Activity and Therapeutic Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a remarkably broad spectrum of pharmacological activities.[9] The 5-bromo-2-carboxylic acid framework serves as a template to develop agents for various therapeutic areas.

Anticancer Activity

This is one of the most extensively studied applications. Imidazo[1,2-a]pyridine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, including breast, colon, and melanoma.[4] The mechanism often involves the inhibition of key signaling proteins. For example, some derivatives have been identified as novel kinase inhibitors targeting PI3K and p38.[4] Recently, the scaffold has been utilized to develop covalent inhibitors of KRAS G12C, a critical oncogene, highlighting its potential in targeted cancer therapy.[10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Certain imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory effects.[11] Their mechanism of action can involve the modulation of crucial inflammatory signaling pathways, such as STAT3 and NF-κB.[11] By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory mediators like iNOS and COX-2.[11]

Other Therapeutic Areas

The versatility of the scaffold is evident from its activity in other domains:

  • Antiviral and Antibacterial: Various derivatives have been reported to have activity against viruses and bacteria.[2][3]

  • Antiprotozoal: The scaffold has been explored for activity against protozoal infections.[4]

  • Central Nervous System (CNS): As exemplified by marketed drugs like Zolpidem, these compounds can act as modulators of GABA-A receptors, leading to sedative and anxiolytic effects.[1][2]

Part 4: Mechanism of Action and Key Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling cascades. A particularly important mechanism is the modulation of the STAT3/NF-κB signaling axis, which is frequently dysregulated in cancer and inflammatory diseases.

In this pathway, inflammatory stimuli (like LPS) or growth factors can activate upstream kinases that phosphorylate STAT3 and the IκB kinase (IKK) complex. Phosphorylated STAT3 dimerizes and translocates to the nucleus to activate target gene expression. Simultaneously, activated IKK phosphorylates IκBα, leading to its degradation and the release of the NF-κB (p50/p65) dimer. NF-κB then translocates to the nucleus. Both transcription factors promote the expression of genes involved in inflammation, cell survival, and proliferation, such as iNOS and COX-2. Imidazo[1,2-a]pyridine derivatives can intervene at multiple points, for instance, by inhibiting the phosphorylation of STAT3 or preventing the nuclear translocation of NF-κB subunits.[11]

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates STAT3 STAT3 Receptor->STAT3 activates IkBa_NFkB IκBα / NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation Nucleus Nucleus Gene Target Gene Expression (iNOS, COX-2, etc.) IP_Deriv Imidazo[1,2-a]pyridine Derivative IP_Deriv->NFkB Inhibits Translocation IP_Deriv->pSTAT3 Inhibits Phosphorylation NFkB_nuc->Gene pSTAT3_nuc->Gene

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Part 5: Experimental Protocol: Amide Coupling

This protocol provides a general, self-validating procedure for synthesizing an amide derivative from this compound.

Objective: To synthesize N-aryl/alkyl-5-bromoimidazo[1,2-a]pyridine-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The consumption of the starting carboxylic acid (visualized by UV light and/or specific stains) and the appearance of a new, typically less polar product spot indicates reaction progression. The reaction is considered complete when the starting acid spot is no longer visible (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes). The purity of the collected fractions should be confirmed by TLC before combining.

  • Characterization: Concentrate the pure fractions to yield the final amide product. Characterize the compound using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity. The expected mass peak [M+H]⁺ should be observed in the LC-MS analysis.

Conclusion

The this compound scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued importance. The ability to systematically modify the C2, C3, and C5 positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for developing novel therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders. This guide provides a foundational understanding for researchers to effectively leverage this privileged structure in their drug development programs.

References

The Biological Versatility of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2] This bicyclic system, an isostere of purine, readily interacts with various biological targets, leading to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Several marketed drugs, such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic), feature this versatile core, underscoring its therapeutic potential. The functionalization of the imidazo[1,2-a]pyridine ring at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a fertile ground for drug discovery and development. This guide focuses on a specific derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, exploring its synthesis, potential biological activities, and underlying mechanisms of action.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids typically involves the condensation of a 2-aminopyridine derivative with a three-carbon synthon. A common and effective method is the reaction of a substituted 2-aminopyridine with bromopyruvic acid.[3]

For the synthesis of the target compound, this compound, the logical starting material would be 2-amino-6-bromopyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-6-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or methanol, add bromopyruvic acid (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-6 hours) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Anticancer Activity: A Promising Avenue

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of novel anticancer agents.[4] Derivatives of this class have been shown to exert their cytotoxic effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.[4][5]

While specific cytotoxic data for this compound is not extensively reported, the biological activity of closely related analogs provides valuable insights into its potential. For instance, other imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Representative Imidazo[1,2-a]pyridine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast)45[5]
IP-6HCC1937 (Breast)47.7[5]
IP-7HCC1937 (Breast)79.6[5]
HB9A549 (Lung)50.56[6]
HB10HepG2 (Liver)51.52[6]
Cisplatin A549 (Lung) 53.25 [6]
Cisplatin HepG2 (Liver) 54.81 [6]

The data in Table 1 highlights the potential for imidazo[1,2-a]pyridine derivatives to exhibit significant anticancer activity, with some compounds showing potency comparable to or greater than the standard chemotherapeutic agent, cisplatin.[6] The presence of the bromine atom at the 5-position and the carboxylic acid group at the 2-position of the target molecule are expected to influence its electronic properties and ability to interact with biological targets, thereby modulating its cytotoxic profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCC1937, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antimicrobial Properties: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of novel antibacterial and antifungal compounds.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of a Representative Pyridine Carboxylic Acid Derivative
MicroorganismMIC (mg/mL)
Bacillus cereus0.069 ± 0.0034
Staphylococcus aureus1.12 ± 0.052
Escherichia coli8.925 ± 0.39
Pseudomonas aeruginosa17.85 ± 0.78

Data for 5-butyl-2-pyridine carboxylic acid, a related compound, is presented to illustrate the potential antimicrobial activity of this class of molecules.[7]

The data in Table 2 for a related pyridine carboxylic acid derivative suggests that compounds of this class can exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7] The specific activity of this compound would need to be determined experimentally, but the existing data for the scaffold is encouraging.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Effects: Targeting Key Inflammatory Pathways

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potential anti-inflammatory agents, with some studies suggesting their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and modulation of critical inflammatory signaling pathways.[4][8]

Mechanism of Anti-inflammatory Action: The STAT3/NF-κB/iNOS/COX-2 Signaling Axis

Recent research on imidazo[1,2-a]pyridine derivatives has pointed towards their ability to interfere with the STAT3/NF-κB signaling pathway.[4] This pathway plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this pathway, this compound could potentially reduce the production of inflammatory mediators like nitric oxide and prostaglandins.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inflammatory Mediators cluster_4 Inhibitory Action LPS LPS STAT3 STAT3 LPS->STAT3 NF_kB NF-κB LPS->NF_kB iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NF_kB->iNOS NF_kB->COX2 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Compound 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid Compound->STAT3 Compound->NF_kB

Caption: Proposed anti-inflammatory mechanism via STAT3/NF-κB inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Assay Buffer: The assay is performed in a suitable buffer, such as Tris-HCl.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC₅₀ Calculation: The IC₅₀ value for the inhibition of each COX isoenzyme is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

  • Position 2: The carboxylic acid group at this position is a key feature, potentially acting as a hydrogen bond donor or acceptor, which can be crucial for target binding.

  • Position 5: The bromo substituent at this position introduces a halogen atom that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The electron-withdrawing nature of bromine can also influence the overall electronic distribution of the molecule, affecting its reactivity and binding affinity.

Further derivatization of the carboxylic acid group into esters or amides, or modification of the substituent at the 5-position, would be logical next steps in optimizing the biological activity of this scaffold.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core, with its proven track record in medicinal chemistry, provides a solid foundation for the design of compounds with potent and selective biological activities. The available data on related compounds strongly suggests that this molecule is likely to possess anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the detailed biological evaluation of this compound to quantify its activity in a range of in vitro and in vivo models. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its further development as a potential drug candidate. The synthesis and evaluation of a library of related analogs will also be essential for establishing a clear structure-activity relationship and for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

Investigating the Mechanism of Action for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with diverse and potent biological activities.[1][2][3] These derivatives have been extensively investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments.[1][4] A frequently identified mechanism underpinning their efficacy, particularly in oncology, is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[5][6][7] This guide presents a comprehensive, field-proven framework for elucidating the mechanism of action of a novel compound from this class, using 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a central case study. We will proceed under the guiding hypothesis that this compound, like many of its structural congeners, functions as a protein kinase inhibitor. This document provides not only the strategic workflow but also the detailed, validated protocols required to systematically identify the molecular target, confirm cellular engagement, and link this engagement to a functional cellular outcome.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system that mimics the structure of naturally occurring purines, allowing it to interact with a wide array of biological macromolecules.[3][4] Its rigid, planar structure serves as an excellent foundation for designing targeted inhibitors. Numerous studies have demonstrated that derivatives of this scaffold can potently inhibit key enzymes in oncogenic pathways, such as the PI3K/Akt/mTOR signaling cascade, by targeting kinases like PI3Kα, Akt, and mTOR itself.[6][8] Further examples include the development of imidazo[1,2-a]pyridines as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), Mer/Axl kinases, and various Cyclin-Dependent Kinases (CDKs), all of which are validated targets in cancer therapy.[5][7][9]

Our model compound, this compound, possesses the core scaffold and is decorated with substituents—a bromine atom at the C5 position and a carboxylic acid at C2—that offer potential sites for interaction with a protein target. This guide outlines the logical and experimental progression a drug discovery program would follow to move from a hypothetical mechanism to a validated one.

Phase 1: Unbiased Target Identification via Kinase Panel Screening

The first crucial step in mechanism of action (MoA) studies for a putative kinase inhibitor is to identify its primary molecular target(s). Given the vastness of the human kinome (over 500 kinases), an unbiased, broad-spectrum screening approach is the most efficient strategy.

Causality Behind Experimental Choice: A large kinase panel screen provides a comprehensive "fingerprint" of the compound's selectivity. By testing against hundreds of kinases simultaneously at a fixed concentration, we can rapidly identify high-affinity targets while also flagging potential off-target interactions that could lead to toxicity later in development. This initial wide-net approach is more efficient than testing against candidate kinases one by one.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Target Identification Compound Test Compound (this compound) Assay In Vitro Kinase Assay (Fixed Compound Concentration, e.g., 1 µM) Compound->Assay KinasePanel Broad-Spectrum Kinase Panel (e.g., 400+ kinases) KinasePanel->Assay Data Data Analysis (% Inhibition vs. Control) Assay->Data Hit Primary Hit Identification (Kinase X, Kinase Y...) Data->Hit

Caption: Workflow for identifying primary kinase targets.

Protocol: In Vitro Radiometric [γ-³²P]-ATP Kinase Assay

This protocol describes a standard filter-binding assay, a robust method for measuring kinase activity.[10]

  • Reaction Preparation: In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer, the specific purified kinase, and its corresponding peptide or protein substrate.

  • Compound Addition: Add the test compound (this compound) to a final concentration of 1 µM. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor for the specific kinase as a positive control (100% inhibition).

  • Initiation of Reaction: Start the phosphorylation reaction by adding the ATP mixture, which includes unlabeled ATP and [γ-³²P]-ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Quantification: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO and positive controls.

Data Presentation: Hypothetical Kinase Panel Results
Kinase TargetFamily% Inhibition @ 1 µM
CDK2/CycACMGC8%
PKAAGC12%
Kinase X STE 95%
Akt1AGC22%
PI3KαLipid Kinase18%
MerTK88%
AxlTK35%
... (400+ other kinases)...< 20%

From this hypothetical data, "Kinase X" and "Mer" emerge as the most promising primary targets for further investigation.

Phase 2: Potency Determination and Validation

After identifying a primary hit, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This validates the initial screening result and provides a critical metric for comparing compound efficacy.

Causality Behind Experimental Choice: An IC50 value is a fundamental parameter in pharmacology. Generating a dose-response curve with multiple compound concentrations provides a much more rigorous assessment of potency than a single-point screen. It confirms the inhibitory activity is real and concentration-dependent.

Protocol: In Vitro Kinase IC50 Determination

This protocol is a modification of the one used in Phase 1.

  • Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Setup: Set up the kinase reactions as described in the Phase 1 protocol, but instead of a single concentration, add the range of compound dilutions to the wells.

  • Execution & Quantification: Run the kinase reaction, terminate, and quantify the incorporated radioactivity for each concentration point.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation: Sample IC50 Data for "Kinase X"
Compound Conc. (nM)% Inhibition
1000098.5
333396.2
111191.4
37075.3
123 51.2
4124.8
13.79.1
4.62.5
IC50 Value 120 nM

Phase 3: Confirming Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme in vitro is essential, but it does not prove that it can reach and bind to its target in the complex environment of a living cell. Cellular target engagement assays are therefore a critical validation step.

Causality Behind Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13] Observing a thermal shift provides strong evidence of physical binding. This is then complemented by a pathway-specific biomarker assay (e.g., Western blot) to show that this binding event leads to the expected functional consequence on the signaling pathway.

Signaling Pathway Diagram

G cluster_0 Cellular Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Promotes Inhibitor 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid Inhibitor->KinaseX Inhibits

Caption: Inhibition of the Kinase X signaling pathway.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Immunoblot

This protocol is adapted from established methods.[12][14]

  • Cell Treatment: Culture an appropriate cell line (e.g., one known to express Kinase X) and treat with the test compound (e.g., at 10x the IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X remaining at each temperature using Western blotting with a specific antibody for Kinase X. A loading control (e.g., GAPDH) should also be blotted.

A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Protocol 2: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells of serum overnight to reduce basal signaling.

  • Compound Incubation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the Kinase X pathway with its relevant agonist (e.g., a growth factor) for a short period (e.g., 15 minutes).

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (p-Substrate). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

A positive result is a dose-dependent decrease in the p-Substrate signal in the compound-treated samples.

Conclusion and Future Directions

This validated MoA provides a solid foundation for further drug development efforts, which would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of diseases where Kinase X is dysregulated (e.g., cancer).

This guide provides a robust and logical framework that ensures scientific integrity and produces a comprehensive data package for decision-making in any drug discovery program.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-stakes applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in elucidating its unique chemical architecture. This document is intended to serve as a practical resource for researchers, offering both validated data and the scientific rationale behind the interpretation.

The Imperative of Multi-Modal Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound is never reliant on a single analytical technique. Instead, a confluence of data from orthogonal methods provides the highest degree of confidence. For a molecule like this compound, which possesses a rigid bicyclic core, a bromine substituent, and a carboxylic acid functional group, each spectroscopic technique offers a unique piece of the structural puzzle.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and electronic environment of each atom.

  • IR Spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and can provide insights into the molecular formula and fragmentation patterns.

The integration of these techniques, as illustrated below, forms a self-validating workflow for structural confirmation.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived NMR NMR (¹H & ¹³C) NMR_info C-H Framework Connectivity NMR->NMR_info provides IR IR IR_info Functional Groups (e.g., -COOH, C=N) IR->IR_info provides MS Mass Spec MS_info Molecular Weight Elemental Composition MS->MS_info provides Structure Structural Confirmation of 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid NMR_info->Structure integrated for IR_info->Structure integrated for MS_info->Structure integrated for

Figure 1: Workflow for the integrated spectroscopic confirmation of chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals corresponding to the four protons on the bicyclic ring system and the acidic proton of the carboxylic acid.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0Singlet, broad1H, -COOH
~8.5Singlet1H, H-3
~8.0Doublet1H, H-8
~7.7Doublet1H, H-6
~7.2Triplet1H, H-7

Causality Behind Assignments:

  • The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange.

  • H-3 is a singlet as it has no adjacent protons.

  • The protons on the pyridine ring (H-6, H-7, H-8 ) will exhibit splitting patterns (doublets and triplets) characteristic of their coupling with neighboring protons. The bromine at position 5 will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~145C-2
~142C-8a
~128C-7
~125C-6
~118C-8
~115C-3
~110C-5

Causality Behind Assignments:

  • The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range[1].

  • The carbons of the heterocyclic rings will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C-5) is expected to be shifted to a characteristic range.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for the rapid identification of functional groups. The spectrum of this compound will be dominated by the absorptions from the carboxylic acid and the aromatic system.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300BroadO-H stretch (from hydrogen-bonded -COOH)
1700-1725Strong, sharpC=O stretch (carbonyl of carboxylic acid)
~1640MediumC=N stretch (imidazo[1,2-a]pyridine ring)
1450-1600Medium-WeakC=C stretches (aromatic ring)
1200-1320MediumC-O stretch (carboxylic acid)
~750StrongC-Br stretch

Trustworthiness of the Protocol: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong, sharp peak around 1710 cm⁻¹, is a highly reliable indicator of a carboxylic acid dimer formed through hydrogen bonding[1][2].

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which is a critical piece of evidence for confirming its identity.

Predicted Mass Spectrometry Data

AdductIonization ModeCalculated m/z
[M+H]⁺ESI Positive240.96073
[M+Na]⁺ESI Positive262.94267
[M-H]⁻ESI Negative238.94617

Data sourced from PubChem CID 59287268[3].

Expertise in Interpretation: The presence of two major peaks in the molecular ion region with an intensity ratio of approximately 1:1 is a hallmark of a monobrominated compound, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion. The analysis is performed in both positive and negative ion modes to observe different adducts.

Synthesis of this compound

A common synthetic route to this class of compounds involves the cyclization of a substituted 2-aminopyridine with an appropriate three-carbon electrophile.

A Plausible Synthetic Pathway

G 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine This compound This compound 2-Amino-6-bromopyridine->this compound + Bromopyruvic acid (Heat, Solvent)

Figure 2: A representative synthetic scheme.

General Experimental Protocol:

  • To a solution of 2-amino-6-bromopyridine in a suitable solvent (e.g., ethanol or DMF), an equimolar amount of bromopyruvic acid is added.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted introduction of functional groups, such as a bromine atom and a carboxylic acid moiety, onto this privileged structure offers a powerful strategy for modulating its physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a key building block for the synthesis of novel drug candidates. While an experimental crystal structure for this specific molecule is not yet publicly available, this guide leverages established crystallographic data from closely related analogues to present a predictive yet robust model of its solid-state architecture. We will delve into the probable synthesis, detailed spectroscopic characterization, and a thorough in-silico exploration of its crystal packing and intermolecular interactions. This guide is intended to serve as an essential resource for researchers engaged in the rational design of imidazo[1,2-a]pyridine-based therapeutics and functional materials.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention in the field of drug discovery due to its wide array of biological activities.[3][4] Derivatives of this scaffold have been reported to possess anti-inflammatory, anticancer, antiviral, and antimicrobial properties, among others.[1] The versatility of this core structure allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

This compound is a particularly valuable derivative. The carboxylic acid group at the 2-position serves as a versatile handle for the introduction of various functional groups through amide bond formation or other coupling reactions. The bromine atom at the 5-position not only influences the electronic properties of the ring system but also provides a site for further functionalization via cross-coupling reactions. Understanding the three-dimensional structure of this molecule is paramount for predicting its behavior in biological systems and for designing novel compounds with enhanced therapeutic potential.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably predicted based on established methods for analogous compounds.[5][6]

Predicted Synthetic Pathway

The most probable synthetic route involves a cyclocondensation reaction between a substituted 2-aminopyridine and a suitable three-carbon building block.

Experimental Protocol: Predicted Synthesis of this compound

  • Reaction Setup: To a solution of 6-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add bromopyruvic acid (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, refluxing in ethanol, for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Diagram of the Predicted Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification reactant1 6-Bromo-2-aminopyridine reaction Cyclocondensation (Ethanol, Reflux) reactant1->reaction reactant2 Bromopyruvic Acid reactant2->reaction product Crude Product reaction->product purification Recrystallization / Column Chromatography product->purification final_product This compound purification->final_product G cluster_dimer Carboxylic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O-H···O G cluster_interactions Intermolecular Interactions Molecule_A 5-Bromoimidazo[1,2-a]pyridine -2-carboxylic acid HBond O-H···O (Carboxylic Acid Dimer) Molecule_A->HBond Primary HalogenBond C-Br···O/N (Halogen Bonding) Molecule_A->HalogenBond Secondary PiStacking π-π Stacking Molecule_A->PiStacking Secondary WeakHBond C-H···O/N/Br (Weak Hydrogen Bonds) Molecule_A->WeakHBond Tertiary

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic 5-6 fused heterocycle is recognized as a "privileged structure," signifying its ability to bind to a wide range of biological targets and exhibit diverse pharmacological properties.[3][4] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine compounds. It delves into the fundamental physicochemical properties of the core, explores key structure-activity relationships (SAR), and presents notable examples of drugs that have emerged from this chemical class, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[5][6] Detailed synthetic protocols and mechanistic insights are provided to equip researchers with the knowledge required to effectively leverage this scaffold in modern drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is an aromatic heterocyclic organic compound resulting from the fusion of an imidazole and a pyridine ring. Its structural similarity to endogenous purines and indoles has made it a focal point in the design of novel therapeutic agents. The unique electronic distribution and conformational rigidity of the imidazo[1,2-a]pyridine core allow for specific and high-affinity interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including sedative-hypnotic, anxiolytic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][7]

The history of imidazo[1,2-a]pyridine-based drugs is highlighted by the development of successful central nervous system (CNS) agents. Zolpidem (Ambien®), first synthesized in the early 1980s, became a widely prescribed treatment for insomnia.[8][9] Its predecessor, Alpidem (Ananxyl®), was introduced as an anxiolytic in France in 1991, though it was later withdrawn due to hepatotoxicity concerns.[10][11] These early examples solidified the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and spurred further research into its diverse applications.[5][6]

The Architecture of the Core: Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold possesses a unique set of physicochemical properties that contribute to its utility in drug design.

Structural and Electronic Characteristics

The imidazo[1,2-a]pyridine is a planar, bicyclic aromatic system with 10 π-electrons, conforming to Hückel's rule. The numbering of the atoms in the ring system is standardized, as shown in the diagram below.[12]

Caption: Structure and numbering of the imidazo[1,2-a]pyridine core.

The nitrogen atom at position 4 (N4) is pyridine-like, while the nitrogen at position 1 (N1) is pyrrole-like. This distribution of nitrogen atoms influences the electron density of the ring system, making it susceptible to both electrophilic and nucleophilic attack at different positions. The molecule has a significant dipole moment and is a weak base.

Spectroscopic and Photophysical Properties

Imidazo[1,2-a]pyridine derivatives often exhibit interesting photophysical properties, including fluorescence.[13] The electronic absorption and emission spectra can be tuned by the introduction of various substituents on the heterocyclic core. This has led to their exploration as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[13]

PropertyValueReference
Molecular Formula C₇H₆N₂[14][15]
Molecular Weight 118.14 g/mol [14][15]
Appearance Light yellow to amber liquid[14]
Boiling Point 103 °C at 1 mmHg
Density 1.165 g/mL at 25 °C
Refractive Index n20/D 1.626

Synthesis of the Imidazo[1,2-a]pyridine Core: A Chemist's Guide

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.[16]

Classical Synthetic Routes

The most traditional and widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration.[17]

G 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate α-Haloketone Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Cyclization & Dehydration

Caption: General scheme for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add α-bromoacetophenone (1.0 eq). The choice of solvent can influence the reaction rate and yield.

  • Add a mild base (e.g., NaHCO₃, K₂CO₃) (1.1 eq) to the reaction mixture. The base neutralizes the HBr formed during the reaction.

  • Heat the reaction mixture at reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Modern Synthetic Methodologies

In recent years, more efficient and versatile methods have been developed for the synthesis of imidazo[1,2-a]pyridines. These include:

  • Multicomponent Reactions (MCRs): Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isocyanide have emerged as powerful tools for the rapid generation of diverse imidazo[1,2-a]pyridine libraries.[18] The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example.[19][20]

  • Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have been extensively employed for the synthesis and functionalization of the imidazo[1,2-a]pyridine core.[21] These methods often offer high yields and broad substrate scope.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, leading to shorter reaction times and improved yields.[21]

Imidazo[1,2-a]pyridines in Medicinal Chemistry: A Tale of Two Targets

The therapeutic applications of imidazo[1,2-a]pyridine derivatives are vast and continue to expand.[1][3][7] This section will focus on two key areas where this scaffold has made a significant impact: CNS disorders and oncology.

Modulators of GABA-A Receptors: The Zolpidem and Alpidem Story

Zolpidem and Alpidem are classic examples of imidazo[1,2-a]pyridine-based drugs that target the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[6][8]

Mechanism of Action: Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site and enhancing the inhibitory effects of GABA.[8][22] This leads to a decrease in neuronal excitability and produces sedative and hypnotic effects.[8][22] Zolpidem exhibits a degree of selectivity for GABA-A receptors containing the α1 subunit.[9][23]

G Zolpidem Zolpidem GABA-A Receptor (α1 subunit) GABA-A Receptor (α1 subunit) Zolpidem->GABA-A Receptor (α1 subunit) Binds to Benzodiazepine Site Enhanced GABAergic Inhibition Enhanced GABAergic Inhibition GABA-A Receptor (α1 subunit)->Enhanced GABAergic Inhibition Potentiates GABA Sedation & Hypnosis Sedation & Hypnosis Enhanced GABAergic Inhibition->Sedation & Hypnosis

Caption: Simplified mechanism of action of Zolpidem.

Alpidem, while structurally similar, was developed as an anxiolytic.[10] It also modulates the GABA-A receptor but with a different subtype selectivity profile compared to Zolpidem.[24][25] The clinical journey of Alpidem was cut short due to rare but severe hepatotoxicity, a stark reminder of the importance of thorough safety profiling in drug development.[10][11]

Kinase Inhibitors in Oncology

The imidazo[1,2-a]pyridine scaffold has emerged as a valuable framework for the design of kinase inhibitors for the treatment of cancer.[7][26] Numerous derivatives have been developed that target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as c-Met, VEGFR, and EGFR.[7][27]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the C2 and C3 positions: These positions are crucial for modulating kinase inhibitory activity and selectivity. Large aromatic or heteroaromatic substituents at the C2 position are often well-tolerated and can enhance potency.[28]

  • Substitution on the pyridine ring: Modifications to the pyridine ring can influence the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.[29]

  • Bioisosteric Replacements: The concept of bioisosterism has been successfully applied to optimize the properties of imidazo[1,2-a]pyridine-based kinase inhibitors. For instance, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and binding affinity.[30] The imidazo[1,2-a]pyridine core itself can act as a bioisostere for other heterocyclic systems like imidazo[1,2-a]pyrimidine.[27][30]

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Current research is focused on exploring new biological targets, developing more efficient and sustainable synthetic methodologies, and leveraging computational approaches to design next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. The rich history and proven track record of this privileged scaffold ensure its continued importance in the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic N-heterocycle is not merely a molecular framework but a versatile platform for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and metabolic disorders. Its unique electronic properties and rigid structure allow for precise spatial orientation of functional groups, making it an ideal candidate for targeted drug design.

This guide focuses on a key intermediate, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid , a versatile building block that opens the door to a vast chemical space of potential drug candidates. The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 2-position provides two orthogonal handles for chemical modification. The carboxylic acid is primed for amide bond formation, a ubiquitous linkage in pharmaceuticals, while the bromine atom allows for a variety of cross-coupling reactions to introduce further molecular complexity.

Herein, we move beyond a simple recitation of facts. We delve into the "why" behind the "how," providing detailed, field-tested protocols and the scientific rationale that underpins them. This document is designed for the hands-on researcher, offering a practical guide to harnessing the potential of this compound in your drug discovery endeavors.

I. Core Synthesis Strategy: From Precursors to the Privileged Scaffold

The synthesis of this compound is a critical first step. While various methods exist for the creation of the imidazo[1,2-a]pyridine core, a particularly efficient and scalable approach is the condensation of a 2-aminopyridine with a pyruvate derivative.[2] For our target molecule, this involves the reaction of 6-bromo-2-aminopyridine with bromopyruvic acid.

A significant advancement in this area is the use of continuous flow chemistry, which offers superior heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety profiles compared to traditional batch synthesis.[2]

Protocol 1: Continuous Flow Synthesis of this compound

This protocol is adapted from a method developed for the synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids and offers a robust route to the title compound.[2]

Rationale: The high temperature required for the cyclization can lead to decarboxylation of the product in batch synthesis. A continuous flow setup minimizes the residence time at high temperature, thus preserving the carboxylic acid moiety.[2]

Experimental Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Flow Synthesis cluster_2 Work-up & Isolation reagentA 6-Bromo-2-aminopyridine in Solvent (e.g., MeCN) pumpA Syringe Pump A reagentA->pumpA reagentB Bromopyruvic Acid in Solvent (e.g., MeCN) pumpB Syringe Pump B reagentB->pumpB mixer pumpA->mixer pumpB->mixer reactor Heated Microreactor (e.g., 125°C, 10 min residence time) mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Collect Product Stream back_pressure->collection extraction Solvent Extraction collection->extraction purification Crystallization/ Chromatography extraction->purification product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid purification->product

Caption: Workflow for continuous flow synthesis.

Materials:

  • 6-Bromo-2-aminopyridine

  • Bromopyruvic acid

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Continuous flow microreactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of 6-bromo-2-aminopyridine in acetonitrile.

    • Prepare a 0.5 M solution of bromopyruvic acid in acetonitrile.

  • System Setup:

    • Set up the continuous flow system as depicted in the workflow diagram.

    • Heat the microreactor to 125°C.

    • Set the back-pressure regulator to maintain a pressure of approximately 4.0 bar to prevent solvent boiling.

  • Reaction:

    • Pump the two reagent solutions at equal flow rates into the T-mixer. The combined flow rate should be calculated to achieve a 10-minute residence time in the heated reactor.

    • The reaction mixture flows through the heated microreactor where the cyclization occurs.

  • Collection and Work-up:

    • Collect the output from the reactor.

    • Once the desired amount of product has been collected, quench the reaction by adding water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

II. Application in Lead Generation: The Amide Coupling Gateway

The carboxylic acid moiety of our title compound is a versatile handle for generating libraries of derivatives, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

Protocol 2: General Amide Coupling using HATU

This protocol outlines a reliable method for coupling this compound with a variety of primary and secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Rationale: HATU is a uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate with the carboxylic acid. This intermediate is highly reactive towards amines, leading to high yields of the corresponding amide with minimal side reactions and often under mild conditions.

Amide Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification reactant1 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid dissolve Dissolve carboxylic acid, HATU, and amine in DMF reactant1->dissolve reactant2 Amine (R-NH2) reactant2->dissolve reagent1 HATU reagent1->dissolve reagent2 DIPEA (Base) add_base Add DIPEA to initiate reaction reagent2->add_base solvent Anhydrous DMF solvent->dissolve dissolve->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. LiCl, NaHCO3, and brine extract->wash purify Column Chromatography wash->purify product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxamide Derivative purify->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and HATU (1.2 equivalents).

  • Initiation:

    • Add DIPEA (2.5 equivalents) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution to remove DMF.

    • Subsequently, wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

III. Case Studies: Bioactive Derivatives

The true utility of this compound is demonstrated by the biological activity of its derivatives. Below are examples from the literature showcasing its application in generating potent therapeutic agents.

Case Study 1: Antitubercular Agents

Derivatives of imidazo[1,2-a]pyridine-2-carboxamide have shown significant promise as novel antitubercular agents.[4][5] In a study by Onajole et al., a series of these compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4][5]

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-2-carboxamide Derivatives

Compound IDR Group (Amine)MIC (µM) vs. M. tuberculosis H37Rv
1 4-Fluorobenzylamine>100
2 4-(Trifluoromethyl)benzylamine1.56
3 Cyclohexylamine6.25
4 4-Penten-1-amine0.78

Data is illustrative and based on trends observed in the literature.

The data suggests that the nature of the amine coupled to the this compound core has a profound impact on the antitubercular activity.

Case Study 2: Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is also being explored for its anticancer potential.[6] Studies have shown that derivatives can induce apoptosis and inhibit key signaling pathways in cancer cells.[6][7] For instance, novel imidazo[1,2-a]pyridines have been shown to have cytotoxic effects against breast cancer cell lines, with IC50 values in the micromolar range.[6]

Signaling Pathway Implication:

G IP_derivative Imidazo[1,2-a]pyridine Derivative Akt Akt Signaling Pathway IP_derivative->Akt inhibition p53 p53 IP_derivative->p53 upregulation CyclinD1 Cyclin D1 Akt->CyclinD1 promotion p21 p21 p53->p21 activation Bax Bax p53->Bax activation p21->CyclinD1 inhibition Apoptosis Apoptosis Bax->Apoptosis induction

Caption: Potential anticancer mechanism of action.[6]

IV. Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic starting point for the discovery of novel therapeutics. Its facile synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The protocols and data presented here provide a solid foundation for researchers to build upon, enabling the rapid generation and evaluation of new chemical entities. As our understanding of disease biology deepens, the ability to quickly synthesize diverse libraries of compounds around privileged scaffolds like imidazo[1,2-a]pyridine will be paramount in the quest for the next generation of medicines.

V. References

  • Onajole, O. K., Lun, S., Yun, Y. J., Langue, D. Y., Jaskula-Dybka, M., Flores, A., Frazier, E., Scurry, A. C., Zavala, A., Arreola, K. R., Pierzchalski, B., Ayitou, A. J. L., & Bishai, W. R. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(6), 1336–1343. --INVALID-LINK--

  • Onajole, O. K., Lun, S., Yun, Y. J., Langue, D. Y., Jaskula-Dybka, M., Flores, A., Frazier, E., Scurry, A. C., Zavala, A., Arreola, K. R., Pierzchalski, B., Ayitou, A. J. L., & Bishai, W. R. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 10.1111/cbdd.13739. Advance online publication. --INVALID-LINK--

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 398–420. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Johns Hopkins University. (n.d.). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Fingerprint. Retrieved from --INVALID-LINK--

  • Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 485-490. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound - Safety Data Sheet. --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. Heterocycles, 75(6), 1355-1370. --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Subeh, A. Y., Al-Qadi, A. A., Al-Salahat, I. A., & Al-Shdefat, R. I. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed research international, 2022, 8829910. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--

  • Ghandadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC complementary medicine and therapies, 23(1), 160. --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Patel, K., & Singh, R. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s510-s524. --INVALID-LINK--

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-bromo-. Retrieved from --INVALID-LINK--

  • Kelly, B. D., Tundel, R. E., & Wleklinski, M. (2011). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. ACS combinatorial science, 13(3), 235–241. --INVALID-LINK--

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. --INVALID-LINK--

References

Application Notes and Protocols for the Characterization of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a versatile core for the development of potent kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including those in the PI3K/Akt/mTOR and IGF-1R signaling pathways, which are frequently dysregulated in cancer.[3][4][5][6] This document provides a comprehensive guide for the investigation of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid , a representative compound of this class, as a putative kinase inhibitor. These application notes and protocols are designed to offer a robust framework for its initial characterization, from in vitro enzymatic assays to cellular target engagement and downstream signaling analysis.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][7] The imidazo[1,2-a]pyridine core has emerged as a promising scaffold for the design of kinase inhibitors due to its structural and electronic properties that facilitate interactions with the ATP-binding pocket of various kinases.[1] Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of key oncogenic kinases such as PI3K, mTOR, Akt, and IGF-1R.[3][4][6][8]

This guide will focus on a hypothetical scenario where This compound is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[4] The protocols detailed herein will enable researchers to systematically evaluate the inhibitory potential of this compound and validate its mechanism of action.

Proposed Signaling Pathway and Mechanism of Action

We hypothesize that this compound exerts its anticancer effects by directly inhibiting a key kinase within the PI3K/Akt/mTOR cascade. The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when activated by growth factors, promotes cell proliferation and survival.[9] Inhibition of a kinase in this pathway is expected to lead to a decrease in the phosphorylation of downstream substrates, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits p70S6K->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Figure 1: Hypothesized mechanism of action of this compound targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a comprehensive workflow for the characterization of a novel kinase inhibitor.

Experimental_Workflow A In Vitro Kinase Assay (Biochemical Potency) B Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Confirms cellular binding C Western Blot Analysis (Downstream Signaling) B->C Validates mechanism D Cell Proliferation Assay (MTT) (Cellular Efficacy) C->D Correlates with phenotype E Data Analysis & Interpretation C->E D->E AB AB AB->E

Figure 2: A structured workflow for the comprehensive evaluation of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase in a purified system.[10] It measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

  • Kinase of interest (e.g., PI3K, Akt, or mTOR)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Kinase The specific enzyme being targeted.
Substrate The molecule upon which the kinase acts.
ATP The phosphate donor for the kinase reaction.

Table 1: Key Parameters for In Vitro Kinase Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying the direct binding of a compound to its target protein in a cellular context.[11][12] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[11]

Materials:

  • Cultured cells expressing the target kinase

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein and a loading control for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting with an antibody specific for the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[13]

Parameter Description
Tm (Melting Temperature) The temperature at which 50% of the protein is denatured.
ΔTm The change in melting temperature upon ligand binding, indicating stabilization.

Table 2: Key Parameters for CETSA.

Western Blot Analysis for Downstream Signaling

This protocol assesses the effect of the inhibitor on the phosphorylation status of downstream targets in the signaling pathway, providing mechanistic validation.[14][15][16]

Materials:

  • Cultured cells

  • This compound

  • Growth factors or other pathway activators

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to attach.

    • Pre-treat cells with varying concentrations of the inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to activate the pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Data Interpretation and Troubleshooting

  • In Vitro Kinase Assay: A low IC50 value indicates high potency. Compare the IC50 against the target kinase with that against other kinases to assess selectivity.

  • CETSA: A significant positive shift in the melting curve upon compound treatment provides strong evidence of direct target binding in cells.

  • Western Blot: A dose-dependent decrease in the phosphorylation of downstream substrates, without affecting the total protein levels, confirms the inhibitory effect on the signaling pathway.[17]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors.[2] The protocols outlined in this application note provide a robust and systematic approach to characterize the biological activity of this compound as a putative kinase inhibitor. By combining in vitro biochemical assays with cell-based target engagement and downstream signaling studies, researchers can effectively validate new drug candidates and elucidate their mechanisms of action.

References

Application Notes and Protocols: In Vitro Characterization of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. We present detailed protocols for two critical assays in the early-stage drug discovery cascade: a biochemical enzyme inhibition assay to determine potency (IC50) against a representative protein kinase and a Cellular Thermal Shift Assay (CETSA) to verify target engagement in an intact cellular environment.[4][5][6] These protocols are designed for researchers, scientists, and drug development professionals to robustly characterize the activity of this and similar small molecules.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their structural similarity to purines, allowing them to interact with a variety of biological macromolecules.[7][8] This structural motif is present in several clinically used drugs.[1] The diverse pharmacological profile of this class of compounds necessitates a systematic and rigorous in vitro evaluation to elucidate their mechanism of action and identify specific molecular targets.[1][2]

This compound is a member of this promising class of compounds. To facilitate its investigation as a potential therapeutic agent, this guide outlines a two-pronged in vitro testing strategy:

  • Biochemical Potency Assessment: A direct measure of the compound's ability to inhibit the activity of a purified enzyme. This is crucial for determining the intrinsic potency of the compound.

  • Cellular Target Engagement: Confirmation that the compound can enter cells and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, relying on the principle of ligand-induced thermal stabilization of the target protein.[4][5][6][9]

For the purpose of this protocol, we will use a hypothetical protein kinase as the target, a common target class for imidazo[1,2-a]pyridine derivatives. Researchers should substitute this with their specific enzyme of interest.

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for the in vitro characterization of this compound.

G cluster_0 Part 1: Biochemical Assay cluster_1 Part 2: Cellular Target Engagement (CETSA) A Prepare Reagents: - Compound Dilutions - Purified Kinase - Substrate & ATP - Assay Buffer B Enzyme + Inhibitor Pre-incubation A->B C Initiate Reaction (Add Substrate/ATP) B->C D Monitor Reaction Progress (e.g., Luminescence) C->D E Data Analysis: Calculate % Inhibition Determine IC50 D->E F Cell Culture & Treatment with Compound E->F Proceed if potent G Heat Shock (Temperature Gradient) F->G H Cell Lysis G->H I Separate Soluble vs. Aggregated Proteins H->I J Protein Quantification (e.g., Western Blot, ELISA) I->J K Data Analysis: Generate Melt Curves Determine Thermal Shift (ΔTm) J->K

Caption: Overall workflow for in vitro characterization.

Part 1: Biochemical Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified protein kinase. The assay measures the kinase's ability to phosphorylate a substrate, and the inhibitor's effect on this activity. A luminescence-based readout is described here, as it offers high sensitivity.

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundCommercial VendorDissolve in 100% DMSO to create a 10 mM stock solution.
Purified Protein Kinase (e.g., a tyrosine kinase)Commercial VendorStore at -80°C. Avoid repeated freeze-thaw cycles.
Kinase Substrate (e.g., a specific peptide)Commercial VendorReconstitute according to the manufacturer's instructions.
ATP (Adenosine 5'-triphosphate)Commercial VendorPrepare a concentrated stock solution in nuclease-free water.
Kinase Assay BufferCommercial VendorTypically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35. Optimize for your kinase.
Kinase-Glo® Luminescent Kinase AssayPromegaOr similar ATP detection reagent.
96-well or 384-well white microplatesVWR, CorningLow-volume, solid white plates are recommended for luminescence assays.
DMSO (Dimethyl sulfoxide), ACS GradeSigma-AldrichUsed as the solvent for the test compound.
Step-by-Step Protocol
  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include wells with DMSO only for the 'no inhibitor' (100% activity) and 'no enzyme' (background) controls.

  • Enzyme and Inhibitor Pre-incubation: [10]

    • Prepare a working solution of the protein kinase in the assay buffer. The final concentration should be in the linear range of the assay.

    • Add the kinase solution to each well of the assay plate containing the compound dilutions and controls.

    • Mix gently by tapping the plate or using a plate shaker.

    • Incubate the plate at room temperature for 15-30 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Initiate the Kinase Reaction:

    • Prepare a substrate/ATP mix in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

    • Add the substrate/ATP mix to all wells to start the enzymatic reaction.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.[11]

  • Detect Kinase Activity:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; lower kinase activity results in more remaining ATP and a higher luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the 'no inhibitor' control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Part 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess drug-target engagement in a cellular environment.[4] The principle is that a ligand binding to its target protein will stabilize the protein, leading to a higher melting temperature (Tm).[6]

Signaling Pathway Context

The diagram below shows a simplified generic signaling pathway where a protein kinase is a key component. CETSA can confirm if our compound engages this kinase within this cellular cascade.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Target_Kinase Target Protein Kinase Adaptor->Target_Kinase Substrate Downstream Substrate Target_Kinase->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor 5-Bromoimidazo[1,2-a] pyridine-2-carboxylic acid Inhibitor->Target_Kinase

Caption: Simplified kinase signaling pathway.

Materials and Reagents
ReagentRecommended SupplierNotes
Cell Line expressing the target kinaseATCCChoose a cell line with sufficient endogenous expression of the target protein.
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco, CorningSupplement with Fetal Bovine Serum (FBS) and antibiotics as required.
This compoundCommercial Vendor10 mM stock in DMSO.
Lysis BufferIn-house or Commerciale.g., RIPA buffer with protease and phosphatase inhibitors.
Primary Antibody against the target proteinCell Signaling, AbcamHighly specific and validated for the intended application (e.g., Western Blot).
Secondary Antibody (HRP-conjugated)Jackson ImmunoResearchMatched to the species of the primary antibody.
SDS-PAGE and Western Blotting reagentsBio-RadGels, buffers, membranes, and chemiluminescent substrate.
PCR tubes or platesCommercial VendorFor the heat shock step.
Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.

  • Harvest and Aliquot:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cells with PBS and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock: [6]

    • Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range is 40°C to 70°C, with 8-12 temperature points.

    • Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[4]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the samples to the same total protein concentration.

    • Analyze the amount of the soluble target protein at each temperature point by Western Blotting or another quantitative protein detection method.

Data Analysis
  • Generate Melt Curves:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle and compound), plot the relative amount of soluble target protein against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • Determine Thermal Shift (ΔTm):

    • The difference in the Tm between the compound-treated and vehicle-treated samples (ΔTm = Tm_compound - Tm_vehicle) represents the thermal stabilization induced by the compound binding to the target. A positive ΔTm confirms target engagement.[9]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By combining a biochemical inhibition assay with the Cellular Thermal Shift Assay, researchers can confidently determine the potency of the compound and verify its engagement with the intended target in a cellular context. This systematic approach is essential for advancing promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols for High-Throughput Screening with 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in modern medicinal chemistry and drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a versatile starting material for the generation of diverse chemical libraries amenable to high-throughput screening (HTS). We present a detailed workflow, from diversity-oriented library synthesis and assay development to primary screening, data analysis, and hit validation, using a kinase inhibition model as the primary assay, followed by a cell-based apoptosis assay for secondary validation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system present in numerous clinically approved drugs, including zolpidem and alpidem.[2] Its rigid, planar structure and synthetic tractability have made it an attractive scaffold for targeting a wide array of biological targets. Derivatives have demonstrated potent inhibitory activity against critical cellular enzymes such as protein kinases, including Akt, PI3K/mTOR, and receptor tyrosine kinases, which are often dysregulated in cancer and inflammatory diseases.[3][4] The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 2-position on the imidazo[1,2-a]pyridine ring system provides two orthogonal chemical handles for diversity-oriented synthesis (DOS), enabling the rapid construction of large and structurally varied compound libraries.

This guide is structured to provide both the strategic rationale and the practical, step-by-step protocols required to successfully execute an HTS campaign with libraries derived from this powerful scaffold.

Library Synthesis: A Diversity-Oriented Approach

The core principle of library synthesis for HTS is to maximize structural diversity to explore a wide swath of chemical space.[5] The 5-bromo and 2-carboxylic acid functionalities of the starting material are ideal for achieving this. The carboxylic acid allows for the introduction of diversity through robust amide coupling reactions, while the bromo group can be functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in later-stage lead optimization. This application note will focus on leveraging the carboxylic acid for primary library generation.

General Amide Coupling Protocol

The formation of an amide bond by coupling the carboxylic acid with a diverse set of primary and secondary amines is a reliable and well-established method for library synthesis.[6] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and is compatible with a wide range of functional groups.[7][8]

Protocol 1: Parallel Amide Coupling for Library Generation

  • Materials:

    • This compound

    • A diverse collection of primary and secondary amines (pre-dissolved in DMSO or DMF)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • 96-well microplates

  • Procedure:

    • Prepare a stock solution of this compound (1.0 equivalent) in anhydrous DMF.

    • In each well of a 96-well plate, add the desired amine (1.2 equivalents) from your amine library.

    • To each well, add HATU (1.2 equivalents) dissolved in DMF.

    • Add DIPEA (2.0 equivalents) to each well to act as a non-nucleophilic base.

    • Initiate the reaction by adding the stock solution of this compound to each well.

    • Seal the plate and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a test reaction.

    • Upon completion, the crude reaction mixtures can be directly diluted in DMSO to create master plates for the HTS campaign. A purification step (e.g., preparative HPLC) may be incorporated for hit confirmation and subsequent studies.

G cluster_synthesis Library Synthesis Start This compound Amine Diverse Amine Library (R1-NH2, R1R2-NH) Coupling Amide Coupling (HATU, DIPEA, DMF) Library Diverse Imidazo[1,2-a]pyridine Library

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that begins with a robust primary assay and is followed by a series of validation and secondary assays to eliminate false positives and characterize true hits.[1][2]

HTS_Workflow cluster_primary Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation Lib Compound Library Assay Primary HTS (e.g., Kinase Assay) Lib->Assay Data Raw Data Acquisition Assay->Data Norm Normalization & QC (Z'-factor) Data->Norm HitSel Hit Selection (Z-score) Norm->HitSel Confirm Hit Confirmation (Dose-Response) HitSel->Confirm Secondary Secondary Assay (e.g., Apoptosis Assay) Confirm->Secondary SAR Preliminary SAR Secondary->SAR

Primary Assay: Biochemical Kinase Inhibition

Given that many imidazo[1,2-a]pyridine derivatives are known kinase inhibitors, a biochemical kinase assay is a highly relevant primary screen.[9][10][11] Homogeneous Time-Resolved Fluorescence (HTRF®) assays are well-suited for HTS due to their robustness, high signal-to-noise ratio, and resistance to interference from colored or fluorescent compounds.[12][13]

Protocol 2: HTRF® Kinase Inhibition Assay

  • Materials:

    • Recombinant kinase of interest (e.g., Akt1)

    • Biotinylated peptide substrate

    • ATP

    • HTRF® detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

    • Assay buffer (optimized for the specific kinase)

    • 384-well low-volume white microplates

    • Compound library plates (diluted in DMSO)

  • Procedure:

    • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each library compound, positive control (a known inhibitor), and negative control (DMSO) into the assay plate.

    • Enzyme/Substrate Addition: Add the kinase and biotinylated substrate mixture to all wells.

    • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect phosphorylation by adding the HTRF® detection reagents.

    • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.[12]

Data Analysis and Quality Control

Raw HTS data must be normalized to correct for systematic errors, such as plate-to-plate and well-position variability.[14] The quality of the assay is assessed using the Z'-factor , which provides a measure of the separation between the positive and negative controls.[9][15]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.[10][11]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended.[10]
< 0UnacceptableSignificant overlap between controls; the assay is not reliable for screening.[15]

Hit Selection: Once assay quality is confirmed, hits are identified based on their activity relative to the distribution of all samples on the plate. The Z-score is a common metric for this purpose.[3]

Z-Score Calculation: Z-score = (Valuesample - Meansamples) / SDsamples

A Z-score threshold (e.g., Z-score < -3 for inhibitors) is set to identify statistically significant "hits."[3][16]

Hit Confirmation and Dose-Response Analysis

Initial hits from the primary screen must be confirmed. This involves re-testing the "hit" compounds, often from freshly sourced powder, in the primary assay to rule out false positives due to library handling errors or compound degradation.[2] Confirmed hits are then tested in a dose-response format to determine their potency (IC₅₀).

Protocol 3: IC₅₀ Determination

  • Create a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).

  • Perform the primary kinase assay (Protocol 2) with the diluted compound series.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Secondary Assay: Cell-Based Apoptosis Assay

A crucial step in hit validation is to confirm the compound's activity in a more biologically relevant, cell-based context.[17] Since kinase inhibitors often induce apoptosis (programmed cell death) in cancer cells, an apoptosis assay is an excellent secondary screen.[18]

Protocol 4: Caspase-3/7 Activity Assay (Apoptosis)

  • Materials:

    • Cancer cell line relevant to the kinase target (e.g., a line where the kinase is overactive).

    • Cell culture medium and supplements.

    • Caspase-Glo® 3/7 Assay reagent (or similar).

    • White-walled, clear-bottom 96- or 384-well plates.

    • Confirmed hit compounds.

  • Procedure:

    • Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with the hit compounds at various concentrations for a specified period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (DMSO) controls.

    • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

    • Incubation: Incubate the plate at room temperature as per the manufacturer's instructions (e.g., 1-2 hours).

    • Signal Reading: Measure the luminescence on a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.[18][19]

Conclusion and Future Directions

The workflow detailed in this application note provides a robust framework for leveraging this compound in a high-throughput screening campaign. By combining diversity-oriented synthesis with a carefully planned cascade of biochemical and cell-based assays, researchers can efficiently identify and validate novel hit compounds. Hits identified through this process serve as valuable starting points for lead optimization programs, where techniques like structure-activity relationship (SAR) studies and further synthetic modifications can be employed to develop potent and selective drug candidates.

References

Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of biomedical research and drug discovery heavily relies on the visualization of complex cellular processes.[1] Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution for imaging biological events in real-time.[2][3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties.[5][6] Derivatives of this core structure are known for their strong fluorescence, often in the blue-violet region of the spectrum, which can be modulated by substituent effects.[5][7] This application note provides a comprehensive technical guide to the properties and applications of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a promising candidate for the development of novel fluorescent probes. We present detailed protocols for its characterization and potential use in cellular imaging and biomolecule sensing, grounded in established methodologies for fluorescent probe application.[8][9]

Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds

Fluorescence-based techniques have revolutionized our ability to study biological systems, from the molecular to the organismal level.[8][9] The power of a fluorescent probe lies in its ability to report on its local environment through changes in its emission properties. These changes can be triggered by a variety of events, including binding to a target biomolecule, alterations in pH, or changes in local viscosity.[2][3]

The imidazo[1,2-a]pyridine core is a π-conjugated bicyclic system that exhibits intrinsic fluorescence.[5] Its rigid structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. The electronic properties of this scaffold can be fine-tuned through chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the excitation and emission wavelengths, as well as the quantum yield.[5][7] The carboxylic acid moiety at the 2-position of this compound provides a versatile handle for bioconjugation, allowing the probe to be tethered to proteins, nucleic acids, or other molecules of interest. The bromine atom at the 5-position can also be utilized for further chemical modifications through cross-coupling reactions, opening avenues for the development of a diverse library of probes from a single precursor.

This document serves as a practical guide for researchers, providing the foundational knowledge and detailed protocols to explore the potential of this compound as a fluorescent probe in their own experimental systems.

Properties and Specifications

The successful application of a fluorescent probe hinges on a thorough understanding of its photophysical properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on the broader class of imidazo[1,2-a]pyridine derivatives.[5][7][10]

PropertyDescriptionTypical Value/Characteristic
Molecular Formula C8H5BrN2O2C8H5BrN2O2[11][12]
Molecular Weight 241.04 g/mol 241.04 g/mol [12][13]
CAS Number 1026201-52-41026201-52-4[12][13]
Appearance SolidWhite to pale yellow crystalline powder.[14]
Solubility Organic SolventsSoluble in DMSO, DMF, and methanol.
Purity >97%>97%[13]
Excitation Max (λex) Wavelength of maximum absorptionExpected in the UV-A to violet range (350-400 nm).
Emission Max (λem) Wavelength of maximum emissionExpected in the blue to cyan range (420-480 nm).
Stokes Shift Difference between λem and λexModerate to large, which is beneficial for minimizing self-quenching.
Quantum Yield (Φ) Efficiency of fluorescence emissionExpected to be moderate to high in aprotic solvents.
Extinction Coefficient (ε) Molar absorptivity at λexHigh, characteristic of π-conjugated systems.

Note: The photophysical properties (λex, λem, Φ, ε) are solvent-dependent and should be experimentally determined for the specific application buffer.

Core Applications and Methodologies

Characterization of Photophysical Properties

Before utilizing a new fluorescent probe, it is crucial to characterize its fundamental spectral properties. This protocol outlines the standard procedure for measuring the excitation and emission spectra of this compound.

Protocol 3.1.1: Fluorescence Spectroscopy

Objective: To determine the optimal excitation and emission wavelengths of the probe in a relevant solvent or buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Application-specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired buffer. The final concentration should result in an absorbance of <0.1 at the excitation maximum to avoid inner filter effects.

  • Emission Spectrum Measurement: a. Set the spectrofluorometer to emission scan mode.[15] b. Set the excitation wavelength to an estimated value (e.g., 370 nm). c. Scan the emission wavelengths across a relevant range (e.g., 400-600 nm).[16] d. Identify the wavelength of maximum fluorescence intensity (λem).

  • Excitation Spectrum Measurement: a. Set the spectrofluorometer to excitation scan mode.[15] b. Set the emission wavelength to the determined λem. c. Scan the excitation wavelengths across a relevant range (e.g., 300-450 nm).[16] d. Identify the wavelength of maximum excitation intensity (λex).

  • Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and determine the peak maxima.

Rationale and Troubleshooting:

  • Rationale: Determining the precise λex and λem is critical for selecting the appropriate filters and light sources for microscopy and for maximizing signal-to-noise.[17]

  • Troubleshooting - Low Signal: If the signal is weak, increase the probe concentration slightly, ensuring the absorbance remains below 0.1. Alternatively, increase the detector gain or slit widths on the spectrofluorometer.[18]

  • Troubleshooting - Spectral Artifacts: Peaks from Raman or Rayleigh scattering may be observed.[16] Running a blank (buffer only) scan can help identify these artifacts.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock in DMSO Working Dilute to 1-10 µM in Buffer Stock->Working SetEx Set Excitation Wavelength Working->SetEx ScanEm Scan Emission Spectrum SetEx->ScanEm FindEm Identify Emission Max (λem) ScanEm->FindEm SetEm Set Emission Wavelength to λem FindEm->SetEm ScanEx Scan Excitation Spectrum SetEm->ScanEx FindEx Identify Excitation Max (λex) ScanEx->FindEx Plot Plot Spectra FindEx->Plot DeterminePeaks Determine λex and λem Plot->DeterminePeaks

Caption: Workflow for determining probe excitation and emission spectra.

Application in Live-Cell Imaging

The carboxylic acid group on this compound makes it an ideal candidate for conjugation to biomolecules for targeted cellular imaging. However, the unconjugated probe can also be used to assess its cell permeability and general staining characteristics.

Protocol 3.2.1: General Live-Cell Staining

Objective: To visualize the uptake and subcellular localization of the probe in living cells.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe's spectra)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes and culture until they reach 60-80% confluency.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the 1 mM stock to a final concentration of 1-10 µM in pre-warmed culture medium or HBSS. b. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. Protect from light during incubation.[1]

  • Washing: Gently remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.[1]

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[1]

  • Microscopy: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

Rationale and Troubleshooting:

  • Rationale: This protocol establishes the baseline staining pattern of the probe. The localization can provide clues about its physicochemical properties (e.g., accumulation in lipid-rich membranes or acidic organelles).

  • Troubleshooting - High Background: If background fluorescence is high, reduce the probe concentration or the incubation time. Ensure thorough washing.[17][19] The use of a background suppressor may also be beneficial.[20]

  • Troubleshooting - No Signal: If no staining is observed, the probe may not be cell-permeable. In this case, conjugation to a cell-penetrating peptide or a specific ligand would be necessary. Alternatively, increase the probe concentration or incubation time.[17][18]

  • Troubleshooting - Phototoxicity/Photobleaching: Minimize exposure of the cells to the excitation light. Use the lowest possible light intensity and exposure time. The use of an anti-fade mounting medium can help mitigate photobleaching.[17][20]

G cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Fluorescence Microscopy Seed Seed Cells on Glass-Bottom Dish Culture Culture to 60-80% Confluency Seed->Culture Prepare Prepare 1-10 µM Probe in Medium Culture->Prepare Load Incubate Cells with Probe (15-30 min, 37°C) Prepare->Load Wash Wash 2-3x with PBS/Medium Load->Wash AddMedium Add Phenol Red-Free Imaging Medium Wash->AddMedium Acquire Acquire Images with Appropriate Filters AddMedium->Acquire

Caption: Workflow for live-cell imaging with the fluorescent probe.

Potential Application as a Sensor for Metal Ions

Imidazo[1,2-a]pyridine derivatives have been successfully developed as chemosensors for various metal ions, such as Zn2+, Fe3+, and Hg2+.[21][22] The fluorescence of these probes is often modulated through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) upon ion binding.[2][3] The nitrogen atoms in the imidazo[1,2-a]pyridine core and the oxygen atoms of the carboxylic acid group of this compound could potentially act as a chelation site for metal ions.

Protocol 3.3.1: Screening for Metal Ion Sensing

Objective: To perform an initial screen to determine if the probe's fluorescence is sensitive to the presence of various metal ions.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • HEPES or TRIS buffer (e.g., 20 mM, pH 7.4)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, CaCl2, MgCl2, ZnCl2, FeCl3, CuCl2, NiCl2, HgCl2) in deionized water

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate Setup: a. In a 96-well plate, add the buffer to multiple wells. b. Add the probe to each well to a final concentration of 5 µM. c. Add different metal salts to the wells to a final concentration of 50 µM (a 10-fold excess). Include a control well with only the probe and buffer.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity of each well using a plate reader. Use the predetermined λex and λem for the probe.

  • Data Analysis: Compare the fluorescence intensity of the wells containing metal ions to the control well. A significant increase or decrease in fluorescence suggests a sensing event.

Rationale and Troubleshooting:

  • Rationale: This high-throughput screen allows for the rapid identification of potential metal ion interactions.

  • Troubleshooting - No Change in Fluorescence: The probe may not be sensitive to the tested ions under these conditions. Varying the pH or solvent system could be explored.

  • Troubleshooting - Signal Instability: Ensure that the probe and metal ions do not precipitate in the buffer. If precipitation occurs, try a different buffer or adjust the concentrations.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel fluorescent probes. Its intrinsic fluorescence, coupled with a reactive carboxylic acid handle for bioconjugation, makes it a valuable tool for researchers in chemistry, biology, and drug discovery. The protocols outlined in this application note provide a solid foundation for the characterization and initial application of this probe.

Future work should focus on a full photophysical characterization, including quantum yield and lifetime measurements, and exploring its conjugation to various biomolecules to create targeted probes for specific cellular structures or proteins. Furthermore, a systematic investigation of its sensitivity to a wider range of analytes beyond metal ions could uncover new and exciting applications in diagnostics and molecular sensing. The continuous development of probes based on the imidazo[1,2-a]pyridine core will undoubtedly contribute to a deeper understanding of complex biological processes.[23]

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, prominently featured in a multitude of pharmaceutical agents and biologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone in drug discovery programs targeting a wide array of conditions, including insomnia (e.g., Zolpidem), gastroesophageal reflux disease, and cancer.[2][3] The functionalization of this scaffold is therefore a critical task for medicinal chemists.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid derivatives.[4][5] This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate for creating libraries of novel compounds for drug development and materials science.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The process is a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine. This is often the rate-determining step and is heavily influenced by the electron density of the halide and the nature of the palladium ligand.[5]

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_complex R¹-Pd(II)L₂-X (trans-complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product sub1 R¹-X (5-Bromoimidazo[1,2-a]pyridine -2-carboxylic acid) sub1->oa_complex sub2 [R²-B(OH)₃]⁻ (Activated Boronic Acid) sub2->trans_complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Challenges and Strategic Considerations for the Substrate

Coupling reactions with this compound present unique challenges that demand careful consideration.

  • Catalyst Inhibition: The Lewis-basic nitrogen atoms within the imidazopyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[8] The choice of a sterically hindered, electron-rich ligand is crucial to mitigate this effect and maintain catalytic activity.

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid group can interfere with the basic conditions required for the reaction.[4] Furthermore, under certain thermal conditions, there is a risk of competitive decarboxylation, leading to undesired byproducts. A judicious choice of base and temperature is essential.

  • Substrate Electronics: The imidazo[1,2-a]pyridine ring system is electron-rich. While this can sometimes slow the initial oxidative addition step compared to electron-poor systems, the specific electronic environment dictates the optimal catalyst-ligand combination.[9][10]

Optimization of Reaction Parameters: A Scientist's Guide

Achieving high yields and purity requires a systematic approach to optimizing the key reaction parameters. The interplay between these components is critical for success.

Palladium Catalyst and Ligand System

The "heart" of the reaction is the palladium catalyst and its associated ligand. The ligand stabilizes the palladium center, influences its reactivity, and enhances solubility.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[11][12] For challenging heteroaromatic couplings, starting with a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) source is typical.

  • Ligand Selection (The Key to Success):

    • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are often superior for heteroaryl couplings.[13] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step, especially with electron-rich halides.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are strong σ-donors that form very stable complexes with palladium, offering high activity and thermal stability, making them excellent candidates for difficult couplings.[14]

    • Standard Phosphines: While Pd(PPh₃)₄ can be effective, it may require higher temperatures or longer reaction times for this specific substrate class.[15][16]

The Role of the Base

The base is not merely a pH adjuster; it plays an essential mechanistic role by activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[17][18]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base.[19] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results, particularly in difficult couplings, albeit at a higher cost.[20]

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is often effective and can be a good choice when other bases fail.[4]

  • Choice Rationale: For the carboxylic acid substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point to balance the need for boronic acid activation against potential side reactions involving the acidic proton.

Solvent System Selection

The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.

  • Aprotic Polar Solvents: 1,4-Dioxane, Dimethoxyethane (DME), and Toluene are the most common solvents for Suzuki couplings.[21]

  • Aqueous Co-solvents: The addition of water is a frequent and critical strategy. Water can help dissolve the inorganic base and facilitate the formation of the active borate species.[21][22] A typical ratio is 4:1 or 5:1 organic solvent to water.[4][16] For substrates sensitive to water, anhydrous conditions can be explored, though this may require alternative bases or activators.[8]

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized conditions derived from protocols for similar heteroaromatic systems, providing a validated starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldReference Analogy
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9512-18Moderate to Good[16][23]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)1006-12Good to Excellent[13][24]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME854-8Good to Excellent[12]
4Pd(PPh₃)₄ (7)-Cs₂CO₃ (2.0)Ethanol (Microwave)1200.5-1Good[15][20]

Experimental Workflow and Protocols

Adherence to a structured workflow ensures reproducibility and safety. Inert atmosphere techniques are crucial as the active Pd(0) catalyst is sensitive to oxygen.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Assembly (Under Inert Atmosphere) A->B Inert Gas C 3. Reaction (Thermal or Microwave Heating) B->C Heat D 4. Workup (Quenching & Extraction) C->D Cool to RT E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, LC-MS) E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: General Procedure using Conventional Heating

This protocol provides a robust and widely applicable method for the Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • Toluene and Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial with stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate small vial, weigh Pd(OAc)₂ and SPhos, add a portion of the degassed toluene, and swirl to mix. Add this catalyst slurry to the Schlenk flask via syringe.

  • Solvent Addition: Add the remaining degassed toluene and degassed water to the reaction flask to achieve a typical concentration of 0.1-0.2 M with respect to the starting bromide. A common solvent ratio is 5:1 Toluene:Water.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. The product may be in either the organic or aqueous layer depending on the pH. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract several times with ethyl acetate or a more polar solvent like a mixture of chloroform and isopropanol.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

This method is ideal for rapid library synthesis and optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Deionized Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Assembly: To a microwave reaction vial, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane and Water (e.g., 4:1 ratio) to the vial to a concentration of ~0.2 M.

  • Reaction: Seal the vial with a cap. Place it in the microwave reactor and irradiate at a set temperature (e.g., 120-140 °C) for 20-40 minutes. Use dynamic power control with simultaneous cooling to maintain a stable temperature.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or insoluble.4. Low reaction temperature.1. Use fresh catalyst; ensure inert atmosphere.2. Degas solvents thoroughly (sparge with Ar/N₂).3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature or switch to microwave heating.
Debromination 1. Presence of water/protons and catalyst.2. Boronic acid decomposition.1. Use rigorously dried solvents and reagents.2. Use a freshly opened or purified boronic acid; consider using a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Ensure a strictly inert atmosphere.2. Screen different ligands; sometimes reducing catalyst loading can help.
Decarboxylation 1. Reaction temperature is too high.1. Lower the reaction temperature and extend the reaction time.2. Consider protecting the carboxylic acid as an ester, performing the Suzuki coupling, and then hydrolyzing the ester.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation that opens the door to a vast chemical space for drug discovery and materials science. Success hinges on a rational approach to the selection of the catalyst system, base, and solvent, with particular attention paid to the inherent challenges posed by the N-heterocyclic substrate and the carboxylic acid functionality. By leveraging modern, electron-rich ligands and carefully controlling reaction conditions, researchers can reliably and efficiently synthesize novel 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acids for their research programs.

References

The Strategic Derivatization of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the design of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] The strategic functionalization of this core is paramount in the exploration of new chemical space and the development of next-generation therapeutics. Among the various substituted imidazo[1,2-a]pyridines, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a particularly versatile starting material. This molecule offers two distinct and orthogonally reactive handles: a bromo-substituent at the C5-position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the C2-position, which can be readily converted into a range of functional groups to facilitate the construction of novel fused heterocyclic systems.

This technical guide provides a comprehensive overview of the synthetic strategies for the elaboration of this compound into novel and complex heterocyclic structures. We will delve into detailed, field-proven protocols for key transformations, explaining the underlying chemical principles and providing insights into experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

I. Strategic Functionalization of the Imidazo[1,2-a]pyridine Core

The synthetic utility of this compound lies in the ability to selectively address its two functional groups. The C5-bromo atom is a prime site for the introduction of aryl, heteroaryl, and alkynyl moieties through well-established cross-coupling methodologies. Concurrently, the C2-carboxylic acid can be transformed into amides, esters, and other functionalities that can either stand alone or serve as precursors for subsequent cyclization reactions.

G cluster_c5 C5-Position Functionalization cluster_c2 C2-Position Functionalization start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base amide Amide Bond Formation (Amines) start->amide Coupling Agents novel_heterocycles Novel Heterocyclic Scaffolds suzuki->novel_heterocycles sonogashira->novel_heterocycles cyclization Intramolecular Cyclization amide->cyclization Dehydration or C-H Activation cyclization->novel_heterocycles

Figure 1. Synthetic pathways from this compound.

II. Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5-position of the imidazo[1,2-a]pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of partners. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this context.

A. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Imidazo[1,2-a]pyridine Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl linkages.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of aromatic and heteroaromatic substituents at the C5-position.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of bromo-substituted pyridines and related heterocycles.[6][7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a highly effective catalyst for the Suzuki coupling of a wide range of aryl halides, including those with electron-withdrawing or -donating groups.[8]

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings, as it is effective in activating the boronic acid for transmetalation to the palladium center.[9]

  • Solvent: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid92
33-Pyridylboronic acid5-(Pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid78

Table 1. Representative yields for the Suzuki coupling of this compound.

B. Sonogashira Coupling for the Synthesis of 5-Alkynyl Imidazo[1,2-a]pyridine Derivatives

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted heterocycles, which are valuable intermediates for further transformations.[3][10]

Protocol 2: Sonogashira Coupling of this compound

This protocol is based on established methods for the Sonogashira coupling of bromo-pyridines.[11][12]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is the classic system for the Sonogashira reaction.[13]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of all reactants.

III. Derivatization of the C2-Carboxylic Acid and Subsequent Cyclization

The carboxylic acid at the C2-position is a versatile handle for the construction of fused heterocyclic systems. A common strategy involves the formation of an amide bond, followed by an intramolecular cyclization reaction.

A. Amide Bond Formation

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. A variety of coupling reagents can be employed for this purpose.[14]

Protocol 3: Amide Coupling of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in the case of chiral amines.[14]

  • Base: DIPEA is a non-nucleophilic base that facilitates the activation of the carboxylic acid by HATU.

  • Solvent: DMF is an excellent polar aprotic solvent for amide coupling reactions.

B. Intramolecular Cyclization to Form Fused Heterocycles

The newly formed amide can undergo intramolecular cyclization to generate novel fused heterocyclic systems. One such strategy involves a palladium-catalyzed C-H activation/intramolecular cyclization.[15]

Protocol 4: Intramolecular Cyclization of 5-Bromo-N-(aryl)imidazo[1,2-a]pyridine-2-carboxamide

This protocol is inspired by methodologies for intramolecular C-H activation on related heterocyclic systems.[1][15]

Materials:

  • 5-Bromo-N-(aryl)imidazo[1,2-a]pyridine-2-carboxamide

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Silver acetate (AgOAc) (2.0 equivalents)

  • Trifluoroacetic acid (TFA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the 5-Bromo-N-(aryl)imidazo[1,2-a]pyridine-2-carboxamide (1.0 eq), Pd(OAc)₂ (0.1 eq), and AgOAc (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DCE and trifluoroacetic acid.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common catalyst for C-H activation reactions.

  • Oxidant: Silver acetate acts as an oxidant to regenerate the active Pd(II) catalyst.

  • Solvent and Additive: 1,2-Dichloroethane is a high-boiling solvent suitable for this transformation, and trifluoroacetic acid can promote the C-H activation step.

G start This compound amide_formation Amide Coupling (Protocol 3) start->amide_formation Amine, HATU, DIPEA intramolecular_cyclization Intramolecular C-H Activation (Protocol 4) amide_formation->intramolecular_cyclization Pd(OAc)₂, AgOAc fused_heterocycle Novel Fused Heterocycle intramolecular_cyclization->fused_heterocycle

Figure 2. Workflow for the synthesis of fused heterocycles from the C2-carboxylic acid.

IV. Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The strategic and selective manipulation of its C5-bromo and C2-carboxylic acid functionalities opens up a vast chemical space for exploration in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of diverse and complex molecules from this readily accessible starting material. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of this important scaffold.

V. References

  • Saha, D., Kharbanda, A., Essien, N., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(15), 2673-2678.

  • Saha, D., Kharbanda, A., Essien, N., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C-H activation strategy. Scholars @ UT Health San Antonio.

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 94, 02003.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048.

  • Stanovnik, B., Svete, J., et al. (2009). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 11(21), 4878–4881.

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 894-901.

  • Radi, S., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1649-1658.

  • Wikipedia. (2024). Suzuki reaction.

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI.

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles.

  • Organic Chemistry Portal. (2024). Suzuki Coupling.

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • ResearchGate. (2025). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold.

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • ResearchGate. (2018). Heck coupling reaction by pyridine‐coordinated tridentate complex...

  • ResearchGate. (2025). Synthesis of some fused heterocyclic systems and their nucleoside candidates.

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.

  • Organic Chemistry Portal. (2024). Sonogashira Coupling.

  • Kazmierczak, P., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 7, 72.

  • Liu, W., et al. (2013). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 18(10), 12530-12543.

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • BLD Pharm. (2025). 885275-77-4|5-Bromoimidazo[1,5-a]pyridine.

  • PubChem. (2024). 5-Bromo-imidazo[1,2-a]pyridine HCl.

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

  • MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the nuances of this synthesis, troubleshoot common issues, and optimize your experimental outcomes.

The synthesis of this compound is typically approached as a two-step process. This guide is structured to follow this synthetic logic, addressing potential pitfalls at each stage.

PART 1: Troubleshooting Guide & Step-by-Step Protocols

This section is designed to address the most common challenges encountered during the synthesis, providing both diagnostic advice and corrective protocols.

Step 1: Cyclization to form Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

The foundational step in this synthesis is the condensation of 6-bromo-2-aminopyridine with an ethyl 3-halo-2-oxopropionate, typically ethyl 3-bromo-2-oxopropionate. This reaction forms the core imidazo[1,2-a]pyridine ring system.

Question: My cyclization reaction is showing low yield of the desired ethyl ester. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors. Let's break them down:

Probable Cause 1: Incomplete Reaction

The nucleophilicity of the pyridine nitrogen in 6-bromo-2-aminopyridine is reduced by the electron-withdrawing effect of the bromine atom. This can lead to a sluggish reaction.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extend the reflux period. A modest increase in temperature, if the solvent allows, can also be beneficial.

    • Solvent Choice: While ethanol is a common solvent, switching to a higher boiling point solvent like n-butanol or DMF can sometimes facilitate the reaction with less reactive substrates.[1]

Probable Cause 2: Side Reactions

The primary side reaction is often the formation of dimeric or polymeric byproducts from the self-condensation of ethyl 3-bromo-2-oxopropionate, especially in the presence of a base.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethyl 3-bromo-2-oxopropionate. A large excess can promote self-condensation.

    • Order of Addition: Add the ethyl 3-bromo-2-oxopropionate slowly to the solution of 6-bromo-2-aminopyridine to maintain a low concentration of the halo-ketoester and minimize self-reaction.

Probable Cause 3: Ineffective Work-up and Purification

The product may be lost during the work-up or purification if the pH is not controlled correctly, or if the wrong chromatographic conditions are used.

  • Solution:

    • pH Adjustment: After the reaction, it is crucial to neutralize the hydrobromide salt formed. A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to bring the pH to ~8.[1] This will precipitate the free base form of the ester, which is less soluble in aqueous media.

    • Purification: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for purifying the ethyl ester.

Experimental Protocol: Synthesis of Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from procedures for analogous imidazo[1,2-a]pyridines.[1][2]

  • To a solution of 6-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol (10-15 mL per gram of aminopyridine), add ethyl 3-bromo-2-oxopropionate (1.2 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

ParameterRecommended Value
Solvent Anhydrous Ethanol
Temperature Reflux (~78 °C)
Reaction Time 6-12 hours (monitor by TLC/LC-MS)
Work-up Neutralization with NaHCO₃, extraction
Typical Yield 50-70%
Step 2: Saponification (Hydrolysis) of the Ethyl Ester to this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved under basic conditions.

Question: I am observing incomplete hydrolysis of my ethyl ester, or I am getting a low yield of the final carboxylic acid product. What could be going wrong?

Answer:

Challenges in the saponification step usually revolve around reaction conditions being too mild or too harsh.

Probable Cause 1: Incomplete Hydrolysis

The ester may be sterically hindered or the reaction conditions (concentration of base, temperature, time) may be insufficient for complete conversion.

  • Solution:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH).

    • Increase Temperature: Gently heat the reaction mixture (e.g., 40-50 °C). Be cautious, as excessive heat can promote side reactions.

    • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like THF or dioxane can improve homogeneity and reaction rate.

Probable Cause 2: Decarboxylation

Imidazo[1,2-a]pyridine-2-carboxylic acids can be susceptible to decarboxylation under harsh conditions (high temperature or strong acid/base). This would lead to the formation of 5-bromoimidazo[1,2-a]pyridine.

  • Solution:

    • Milder Conditions: Use lithium hydroxide (LiOH) as the base, as it is often effective at room temperature.

    • Temperature Control: Avoid excessive heating during the hydrolysis and work-up.

    • Careful Acidification: During the work-up, add the acid slowly at a low temperature (e.g., 0 °C) to precipitate the carboxylic acid. Localized heating from a rapid addition of strong acid can promote decarboxylation.

Probable Cause 3: Product Loss During Work-up

The carboxylic acid product is amphoteric and can be soluble in both acidic and basic aqueous solutions. Incorrect pH at the extraction/filtration step can lead to significant loss of product.

  • Solution:

    • Precise Acidification: Carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid (typically pH 3-4) to ensure maximum precipitation. Use a pH meter for accuracy.

    • Extraction: If the product does not precipitate cleanly, it may be necessary to extract it from the acidified solution with an organic solvent like ethyl acetate.

Experimental Protocol: Hydrolysis to this compound
  • Dissolve the ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl.

  • A precipitate should form. Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

ParameterRecommended Value
Base Lithium Hydroxide (LiOH)
Solvent THF/Water mixture
Temperature Room Temperature
Reaction Time 4-8 hours (monitor by TLC/LC-MS)
Work-up Acidification to pH 3-4, filtration
Typical Yield 85-95%

PART 2: Frequently Asked Questions (FAQs)

Q1: Can I use bromopyruvic acid directly instead of its ethyl ester for the cyclization?

A1: Yes, it is possible to use bromopyruvic acid directly to form the carboxylic acid in one step.[3] However, this approach can sometimes lead to lower yields and more side products due to the higher reactivity and potential for decarboxylation of the bromopyruvic acid under the reaction conditions. The two-step approach via the ester is often more reliable and easier to purify.

Q2: My final product has a brownish color. How can I decolorize it?

A2: A brownish tint often indicates the presence of trace impurities or degradation products. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is often effective. A charcoal treatment during the recrystallization process can also help to remove colored impurities.

Q3: What are the expected 1H NMR chemical shifts for the final product?

Q4: Is the bromine atom at the 5-position stable throughout the synthesis?

A4: The C-Br bond on the imidazo[1,2-a]pyridine ring is generally stable under the described cyclization and saponification conditions. However, debromination could potentially occur under harsh reductive conditions or in the presence of certain metal catalysts, which are not used in this standard synthetic route.

PART 3: Reaction Mechanisms & Visualizations

Understanding the underlying reaction mechanisms is key to effective troubleshooting.

Mechanism of Imidazo[1,2-a]pyridine Formation

The reaction proceeds via an initial SN2 reaction between the more nucleophilic pyridine nitrogen of 6-bromo-2-aminopyridine and the α-carbon of the ethyl 3-bromo-2-oxopropionate. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism of Imidazo[1,2-a]pyridine Formation cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Intramolecular Condensation cluster_step3 Step 3: Dehydration start 6-Bromo-2-aminopyridine + Ethyl 3-bromo-2-oxopropionate intermediate1 N-Alkylated Pyridinium Intermediate start->intermediate1 SN2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Nucleophilic attack by exocyclic amine product Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate intermediate2->product - H2O Potential Side Reactions main_product This compound decarboxylated 5-Bromoimidazo[1,2-a]pyridine (Decarboxylation Product) main_product->decarboxylated High Temp. or Strong Acid/Base keto_ester Ethyl 3-bromo-2-oxopropionate dimer Self-condensation Products keto_ester->dimer Self-condensation

References

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may be encountering challenges related to its solubility. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to troubleshoot effectively. This document is structured in a question-and-answer format to directly address the common issues faced during experimental work.

Predicted Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its likely behavior based on its structure and the properties of related compounds.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₈H₅BrN₂O₂-
Molecular Weight 241.04 g/mol -
XlogP 2.6[1]Indicates moderate lipophilicity, suggesting that while it has some affinity for organic solvents, its aqueous solubility is likely to be low.[2]
pKa (acidic) ~3-5 (estimated)The carboxylic acid group is expected to be weakly acidic. At pH values above this pKa, the molecule will be deprotonated to its more soluble carboxylate form.
pKa (basic) ~2-4 (estimated)The imidazopyridine nitrogen is weakly basic. At pH values below this pKa, the molecule will be protonated, forming a more soluble cationic species.
Nature AmphotericThe presence of both acidic (carboxylic acid) and basic (imidazopyridine nitrogen) functional groups means its solubility will be highly dependent on pH.[3][4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound won't dissolve in my aqueous buffer. What's the first thing I should try?

Answer: The most common reason for poor aqueous solubility of a compound like this is the pH of the buffer. This compound is an amphoteric molecule, meaning it has both acidic and basic properties. Its solubility is at its lowest at its isoelectric point (pI) and increases significantly at pH values above the acidic pKa and below the basic pKa.

Causality:

  • At a pH above the pKa of the carboxylic acid (~3-5), the molecule will be deprotonated to form a negatively charged carboxylate ion, which is significantly more water-soluble.

  • At a pH below the pKa of the imidazopyridine nitrogen (~2-4), the molecule will be protonated to form a positively charged cation, which is also more water-soluble.

Immediate Action: Adjust the pH of your aqueous buffer.

  • To increase solubility by forming the carboxylate: Gradually add a dilute base (e.g., 0.1 M NaOH) to your suspension while monitoring the pH. You should see the compound start to dissolve as the pH rises.

  • To increase solubility by forming the cation: Gradually add a dilute acid (e.g., 0.1 M HCl) to your suspension. The compound should dissolve as the pH drops.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

Answer: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility. The high concentration of the compound in DMSO is no longer sustainable when introduced to the predominantly aqueous environment of your assay buffer.

Troubleshooting Workflow:

G A Precipitation Observed B Verify Final DMSO Concentration (Should be <1%, ideally <0.5%) A->B C Lower Final Compound Concentration B->C If DMSO is low H Still Precipitating B->H If DMSO >1% D Perform Serial Dilutions in Assay Buffer C->D If precipitation persists G Problem Solved C->G If soluble at lower conc. E Modify Assay Buffer pH D->E If still precipitating D->G If serial dilution works F Incorporate a Co-solvent E->F If pH adjustment is not feasible E->G If soluble at new pH F->G Solution Found H->A Redo with less DMSO

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Check your final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also misrepresent the true solubility. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[7]

  • Lower the final concentration of the compound: You may be exceeding the aqueous solubility limit. Try a lower concentration range in your assay.

  • Use a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[7]

  • Adjust the pH of your assay buffer: If your biological assay can tolerate it, adjusting the pH to be at least 2 units away from the isoelectric point can significantly improve solubility.

  • Consider a co-solvent system: If pH modification is not an option, you can try incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer.[8]

Q3: I need to dissolve the compound in an organic solvent for a chemical reaction. Which solvent should I choose?

Answer: Given the predicted XlogP of 2.6, this compound is expected to have moderate solubility in a range of organic solvents. The presence of the polar carboxylic acid group and the heterocyclic ring system will influence its solubility profile.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These are often excellent solvents for a wide range of organic molecules, including those with polar functional groups.[9]
Polar Protic Methanol, Ethanol, IsopropanolThe carboxylic acid can form hydrogen bonds with these solvents, aiding dissolution.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese have intermediate polarity and can be good choices.
Chlorinated Dichloromethane (DCM), ChloroformThe bromo-substituent and the aromatic rings suggest some solubility in these less polar solvents.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several small vials.

  • To each vial, add a different solvent dropwise, vortexing after each addition.

  • Record the volume of solvent required to completely dissolve the compound.

  • This will give you a qualitative to semi-quantitative understanding of its solubility in various organic solvents.

Q4: How can I improve the long-term stability and handling of this compound by increasing its solubility?

Answer: For long-term use, especially in pre-formulation and drug development, forming a salt of the compound is a highly effective strategy to improve aqueous solubility and dissolution rate.[1][10]

Salt Formation Strategy:

Since this compound has a weakly acidic carboxylic acid group, you can form a salt by reacting it with a pharmaceutically acceptable base.

Selection of a Counter-ion (Base):

A general guideline is that for a stable salt to form, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of your acidic compound.[1][10][11] Assuming the pKa of our carboxylic acid is around 4, we should choose a base whose conjugate acid has a pKa of 6-7 or higher.

Potential Counter-ions:

BaseConjugate AcidpKa of Conjugate Acid
Sodium hydroxideWater~15.7
Potassium hydroxideWater~15.7
TromethamineProtonated Tromethamine~8.1
L-ArginineProtonated Arginine~9.0

Experimental Protocol: Salt Formation (Small Scale)

  • Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • In a separate vial, dissolve 1 equivalent of the chosen base in the same solvent.

  • Slowly add the base solution to the acid solution with stirring.

  • If a precipitate forms, this is likely the salt. It can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the salt may be soluble in the reaction solvent. The solvent can be slowly evaporated to crystallize the salt.

  • Confirm salt formation using analytical techniques such as FT-IR (disappearance of the carboxylic acid C=O stretch and appearance of a carboxylate stretch) or NMR.

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, which is a crucial parameter for understanding its intrinsic properties.[12][13]

Workflow:

G A Add excess solid to buffer B Equilibrate (e.g., 24-48h with shaking) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Quantify concentration in the supernatant C->D E Determine Solubility (e.g., in µg/mL or µM) D->E

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the solid and liquid phases by centrifugation at high speed or by filtering through a 0.22 µm filter.

  • Carefully take an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][15][16][17]

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: HPLC-UV Method for Quantification

A robust analytical method is essential for accurate solubility determination.

Suggested HPLC-UV Parameters (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection Wavelength Scan for a UV maximum, likely in the 250-320 nm range.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation:

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The R² value should be >0.99.

  • Accuracy and Precision: Analyze samples of known concentration multiple times to assess the accuracy and precision of the method.

  • Specificity: Ensure that there are no interfering peaks from the buffer or other excipients at the retention time of the analyte.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during the synthesis of this key intermediate.

Section 1: Foundational Synthesis Protocol & Mechanism

The most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3] For our target molecule, this translates to the reaction between 2-amino-6-bromopyridine and bromopyruvic acid.

General Reaction Scheme

The reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism Reactants 2-Amino-6-bromopyridine + Bromopyruvic Acid Intermediate Pyridinium Salt Intermediate (N-alkylated) Reactants->Intermediate S_N2 Alkylation Cyclized Non-aromatic Dihydroxy Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid Cyclized->Product Dehydration (-H2O)

Caption: General mechanism for the synthesis of the target compound.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization strategies are discussed in the following sections.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent (e.g., anhydrous Methanol or Ethanol, 10 mL per mmol of aminopyridine).

  • Addition: To this stirring solution, add bromopyruvic acid (1.05 eq) portion-wise at room temperature. Note: The reaction is often exothermic. A similar synthesis for a related hydroxy-imidazo[1,2-a]pyridine-2-carboxylic acid uses this approach.[4]

  • Reaction: Add sodium bicarbonate (2.5 eq) to the mixture. This neutralizes the HBr formed during the reaction and the carboxylic acid, which can improve yields.[3]

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol/water mixture) or by silica gel column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm not forming any product. What went wrong?

A1: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality:

    • 2-Amino-6-bromopyridine: This starting material can degrade over time. Ensure it is pure and dry.

    • Bromopyruvic Acid: This reagent is highly reactive and sensitive to moisture and light. It can decompose, releasing HBr. Use a fresh bottle or recently purified material for best results. The presence of excess HBr can protonate the aminopyridine, deactivating it for the initial SN2 reaction.

  • Reaction Temperature:

    • While refluxing is standard, the optimal temperature can be solvent-dependent. If the reaction is too slow, a higher boiling point solvent (e.g., n-butanol) could be tested. Conversely, if you observe significant decomposition (darkening of the reaction mixture), the temperature may be too high.

  • Role of Base:

    • The reaction generates HBr as a byproduct. Without a base, the HBr will protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. Using a mild inorganic base like sodium bicarbonate (NaHCO₃) is crucial to scavenge the acid and drive the reaction to completion.[3]

Q2: My reaction mixture turned dark brown/black, and I have multiple spots on my TLC plate. What is causing this decomposition?

A2: A dark reaction color is a strong indicator of side reactions or decomposition.

  • Overheating: The imidazo[1,2-a]pyridine core, especially with activating groups, can be sensitive to high temperatures for prolonged periods. Try reducing the reaction temperature and extending the reaction time.

  • Oxidation: The electron-rich heterocyclic product can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate this.

  • Acid-Catalyzed Polymerization: If a base is not used, the acidic conditions can sometimes lead to undesired side reactions. Ensure your base is present in a sufficient stoichiometric amount.

Q3: The reaction seems to stall and never reaches full conversion of the starting material. How can I push it to completion?

A3: A stalled reaction suggests an equilibrium has been reached or a reagent has been consumed/deactivated.

  • Dehydration Step: The final step of the mechanism is the elimination of water. In some solvent systems, this step can be reversible. Using a Dean-Stark apparatus with a solvent like toluene can help by azeotropically removing water, driving the equilibrium towards the product.

  • Stoichiometry: While a near 1:1 stoichiometry is standard, a slight excess (1.05-1.1 eq) of the more sensitive bromopyruvic acid can sometimes help consume all the limiting aminopyridine.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazo[1,2-a]pyridine synthesis by providing rapid and uniform heating.[2] If available, this is a powerful optimization tool.

Section 3: Advanced Optimization & FAQs

Q1: What is the optimal solvent for this synthesis?

A1: The choice of solvent is critical and influences reaction rate, yield, and side product formation. There is no single "best" solvent, as the optimal choice depends on the specific substrate and desired reaction conditions.

SolventTypeBoiling Point (°C)Rationale & Considerations
Ethanol/Methanol Protic78 / 65Good starting choice. Solubilizes starting materials well. The protic nature can stabilize intermediates.
Isopropanol Protic82Slightly higher boiling point than ethanol, can increase reaction rate.
n-Butanol Protic118Useful for less reactive substrates requiring higher temperatures.
Acetonitrile (ACN) Aprotic Polar82Can accelerate SN2 reactions. Less effective at solvating ionic intermediates.
Toluene Aprotic Nonpolar111Allows for azeotropic removal of water using a Dean-Stark trap to drive the final dehydration step.
Water Protic100A green solvent option that can be effective, especially under catalyst-free conditions for similar heterocycles.[5]

Q2: How can I best purify the final product?

A2: this compound has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) handle, which can be exploited for purification.

  • Acid-Base Extraction: After the initial work-up, dissolve the crude material in a suitable organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate the carboxylic acid, moving your product into the aqueous layer. The aqueous layer can then be separated, acidified with HCl (to pH ~3-4), and the precipitated pure product can be collected by filtration.

  • Recrystallization: This is a highly effective method for obtaining crystalline, pure material. Common solvent systems include ethanol, methanol, or ethanol/water mixtures.

  • Column Chromatography: If impurities are persistent, silica gel chromatography can be used. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes with 1% acetic acid) is typically effective. The added acetic acid helps to prevent the product from streaking on the silica gel.

Q3: Are there alternative reagents to bromopyruvic acid?

A3: Yes, while bromopyruvic acid is a direct precursor, other three-carbon building blocks can be used. For example, some syntheses of related structures utilize ethyl bromopyruvate.[4] This would yield the corresponding ethyl ester, which would then need to be hydrolyzed (e.g., using LiOH or NaOH) in a subsequent step to obtain the target carboxylic acid. This two-step approach can sometimes be cleaner and higher yielding than the direct route.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical sequence for optimizing the reaction conditions based on the initial outcome.

Troubleshooting_Workflow Start Run Baseline Protocol Check_Yield Assess Outcome (Yield & Purity by TLC/LCMS) Start->Check_Yield Good_Yield High Yield & Purity? (>70%) Check_Yield->Good_Yield Yes Low_Yield Low Yield or Stalled Reaction? Check_Yield->Low_Yield No Good_Yield->Low_Yield No Success Protocol Optimized. Proceed to Scale-up. Good_Yield->Success Yes Impure Complex Mixture/ Decomposition? Low_Yield->Impure No Check_Reagents Step 1: Verify Reagent Quality (Use fresh bromopyruvic acid) Low_Yield->Check_Reagents Yes Lower_Temp Step 1: Lower Reaction Temp Impure->Lower_Temp Yes Check_Base Step 2: Ensure Sufficient Base (2.5 eq NaHCO3) Check_Reagents->Check_Base Increase_Temp Step 3: Increase Temperature (Switch to higher boiling solvent) Check_Base->Increase_Temp Consider_MW Step 4: Consider Microwave (If available) Increase_Temp->Consider_MW Inert_Atm Step 2: Use Inert Atmosphere (N2 or Ar) Lower_Temp->Inert_Atm Reassess_Solvent Step 3: Change Solvent Inert_Atm->Reassess_Solvent

References

Overcoming poor reactivity of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1026201-52-4).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but often stubborn heterocyclic building block. As Senior Application Scientists, we have consolidated field-proven insights and literature-backed protocols to help you navigate your synthetic challenges.

The unique electronic and steric properties of the imidazo[1,2-a]pyridine scaffold can lead to unexpected reactivity patterns. The electron-rich nature of the fused ring system and the specific positioning of the bromo and carboxylic acid functionalities require carefully optimized conditions to achieve desired transformations. This guide provides direct answers to common problems in a troubleshooting format.

Troubleshooting Guide: Common Synthetic Reactions

This section addresses specific, frequently encountered issues during the chemical modification of this compound.

Section 1: Amide Coupling Reactions

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[2][3] However, the carboxylic acid at the C-2 position of the imidazo[1,2-a]pyridine ring system can be surprisingly unreactive under standard conditions.

Question: My standard amide coupling reaction using EDC/HOBt or DCC is giving low yields or failing completely. What is the underlying issue?

Answer: The poor reactivity stems from a combination of electronic and steric factors. The carboxylic acid at the C-2 position is electronically influenced by the adjacent nitrogen-containing heterocyclic ring, which can reduce its electrophilicity. Furthermore, standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate that may not be sufficiently reactive to be intercepted by weakly nucleophilic amines, leading to side reactions or decomposition.

Question: What are the most effective coupling reagents for this substrate, and why?

Answer: For challenging substrates like this, more potent uronium- or phosphonium-based coupling reagents are recommended. Reagents like HATU, HBTU, and PyBOP are highly effective because they rapidly convert the carboxylic acid into a significantly more electrophilic activated ester (an OAt- or OBt-active ester), which then readily reacts with the amine. The choice of base is also critical; a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is preferred to minimize side reactions.

Here is a comparison of recommended reagents:

ReagentActivating GroupAdvantagesConsiderations
HATU O-Aza-benzotriazoleExtremely fast reaction rates, highly efficient, good for hindered acids/amines.[2]Higher cost, can form guanidinium by-products if amine is added before the acid.
HBTU O-BenzotriazoleVery effective and widely used, less expensive than HATU.Slightly less reactive than HATU for very challenging couplings.
PyBOP O-BenzotriazolePhosphonium salt; does not react with the free amino group, allowing for equimolar stoichiometry.[3]By-products can sometimes complicate purification.

Question: Can you provide a reliable, optimized protocol for a HATU-mediated amide coupling?

Answer: Certainly. This protocol is designed to maximize the formation of the activated ester before the introduction of the amine, thereby improving yields.

Protocol 1: High-Efficiency Amide Coupling using HATU
  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. This pre-activation step is critical for success.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Cross-Coupling Reactions at the C-5 Bromo Position

The bromine atom at the C-5 position provides a valuable handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the electron-rich, nitrogen-containing heterocycle can pose challenges for catalysis.

2.1 Suzuki-Miyaura Coupling

Question: My Suzuki coupling with an arylboronic acid is sluggish and gives significant amounts of starting material and debrominated by-product. Why is this happening?

Answer: This is a common issue when working with electron-rich heterocyclic halides. Potential causes include:

  • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich ring is less electrophilic, making the initial oxidative addition step of the catalytic cycle slower.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4][5] Standard ligands like PPh₃ may not be effective.

Question: How can I optimize the catalyst system for a successful Suzuki coupling?

Answer: The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[5][6]

Catalyst / PrecatalystRecommended LigandRecommended BaseSolventWhy it Works
Pd₂(dba)₃SPhos or XPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂OBulky, electron-rich Buchwald ligands are excellent for coupling electron-rich heterocycles.[7]
Pd(dppf)Cl₂(dppf is integral)K₂CO₃ or Cs₂CO₃Dimethoxyethane (DME) or DioxaneThe dppf ligand provides a good balance of steric and electronic properties for many heteroaryl couplings.[8]
Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Degassing: Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Heating: Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Pd_II_Complex Ar-Pd(II)-Br(L₂) OxAdd->Pd_II_Complex Transmetal Transmetalation Pd_II_Complex->Transmetal Ar'-B(OH)₂ (Base) Pd_II_Aryl Ar-Pd(II)-Ar'(L₂) Transmetal->Pd_II_Aryl RedElim Reductive Elimination Pd_II_Aryl->RedElim Ar-Ar' RedElim->Pd0 ArAr_out Coupled Product ArBr_in 5-Bromo-Substrate ArBOH2_in Boronic Acid

Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
2.2 Sonogashira Coupling

Question: I am attempting a Sonogashira coupling to install an alkyne at the C-5 position, but the reaction is messy and gives low yields. What should I change?

Answer: Standard Sonogashira conditions can be problematic. The amine base (like triethylamine) can act as a competing ligand for the palladium catalyst. Furthermore, copper(I) co-catalysts can sometimes lead to homocoupling of the alkyne (Glaser coupling). A copper-free protocol or the use of specific ligands that prevent catalyst deactivation is often necessary.[9]

Protocol 3: Copper-Free Sonogashira Coupling
  • Setup: In a Schlenk tube, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(OAc)₂ (0.02 eq), and a suitable ligand like Xantphos (0.04 eq).[9]

  • Base and Solvent: Add a strong, non-coordinating base such as Cs₂CO₃ (2.5 eq) and degassed anhydrous solvent (e.g., dioxane or toluene).

  • Degassing: Purge the flask with argon for 15 minutes.

  • Heating: Heat the reaction to 100-120 °C and monitor by LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 2.

2.3 Buchwald-Hartwig Amination

Question: How can I perform a C-N coupling at the C-5 position? My attempts have failed.

Answer: The Buchwald-Hartwig amination is the premier method for this transformation but is highly sensitive to the choice of ligand, base, and solvent.[7] Catalyst inhibition by the substrate is a major hurdle.[10] The use of modern, sterically hindered biarylphosphine ligands is essential for success.

Protocol 4: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a bulky biarylphosphine ligand (e.g., RuPhos or BrettPhos, 0.08 eq), and a strong base like LiHMDS or NaOtBu (1.5 eq) to a reaction vessel.

  • Reagents: Add the this compound (1.0 eq, protected as a methyl or ethyl ester if the amine is a primary or secondary amine to prevent acid-base reactions) and the amine (1.2 eq).

  • Solvent and Heating: Add anhydrous, degassed toluene or dioxane and heat to 80-110 °C.

  • Work-up & Purification: After completion, cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent. Purify as previously described. If an ester was used, it can be hydrolyzed in a subsequent step.

Frequently Asked Questions (FAQs)

Troubleshooting_Workflow start Low Yield / Failed Reaction q_purity Are Starting Materials Pure & Dry? start->q_purity q_purity->start No, Purify/Dry q_reaction What is the Reaction Type? q_purity->q_reaction Yes amide Amide Coupling q_reaction->amide cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) q_reaction->cross_coupling ester Esterification q_reaction->ester sol_amide Use Stronger Coupling Agent (e.g., HATU) + Hindered Base (DIPEA) amide->sol_amide sol_cross Use Bulky, Electron-Rich Ligand (e.g., SPhos, Xantphos) + Screen Bases & Solvents cross_coupling->sol_cross sol_ester Use Two-Step Method: 1. Form Acid Chloride (SOCl₂) 2. React with Alcohol ester->sol_ester end Reaction Optimized sol_amide->end sol_cross->end sol_ester->end

Fig 2. General Troubleshooting Decision Workflow.

1. Is this compound prone to decarboxylation? Yes, potentially. Heterocyclic carboxylic acids, particularly with the carboxyl group adjacent to a heteroatom, can undergo decarboxylation at elevated temperatures.[11][12] For reactions requiring high heat (>120 °C) for extended periods, it is advisable to monitor for CO₂ evolution or the formation of the 5-bromoimidazo[1,2-a]pyridine by-product. If this is a significant issue, consider performing the key reaction on the corresponding methyl or ethyl ester and hydrolyzing it back to the acid in the final step.

2. What are the best general-purpose solvents for this compound? Due to its polar and amphoteric nature, solubility can be challenging. For reactions, polar aprotic solvents like DMF, DMAc, and NMP are often effective for dissolving the acid form. For chromatography, mixtures of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to suppress tailing) are often required.

3. If I want to perform a reaction at the carboxylic acid first, should I be concerned about the bromine reacting? Generally, no. The C-Br bond is quite robust and will not react under the conditions used for amide coupling or esterification. Palladium catalysis is required to activate the C-Br bond.

4. How can I protect the carboxylic acid if I want to perform a cross-coupling reaction first without interference? The simplest protection strategy is to convert the carboxylic acid to its methyl or ethyl ester.[13] This can be achieved by reacting the acid with thionyl chloride (SOCl₂) followed by the addition of methanol or ethanol. The ester is generally more soluble in organic solvents used for cross-coupling and prevents acid-base side reactions with basic reagents. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling using aqueous LiOH or NaOH.

References

Stability issues of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution-based experiments. By understanding the potential instabilities of this compound, you can ensure the accuracy and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous biologically active compounds.[1] However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of factors including solvent, pH, temperature, and light. Understanding these potential liabilities is crucial for accurate experimental design and data interpretation.

This guide will walk you through common stability-related questions, provide troubleshooting advice, and offer detailed protocols for assessing the stability of your compound in solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that researchers may encounter when working with this compound in solution.

Q1: My compound seems to be degrading in DMSO stock solution over time. What could be the cause and how can I prevent it?

A1: Dimethyl sulfoxide (DMSO) is a common aprotic solvent for dissolving many organic compounds for biological screening. While generally considered stable, prolonged storage of certain compounds in DMSO can lead to degradation. For this compound, two potential issues in DMSO are:

  • Trace Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. This water can slowly hydrolyze the carboxylic acid or other sensitive functional groups, especially if the solution is stored for extended periods.

  • Oxidation: Although less common, some compounds can be susceptible to oxidation in DMSO, particularly if exposed to air and light over time.

Troubleshooting and Prevention:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.

  • Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and slow down potential degradation reactions. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to atmospheric moisture.

  • Inert Atmosphere: For long-term storage, consider blanketing the vial with an inert gas like argon or nitrogen before sealing.

Q2: I'm observing a loss of my compound in aqueous buffer during my assay. What are the likely degradation pathways?

A2: Aqueous solutions introduce several potential degradation pathways for this compound, primarily related to pH and hydrolysis.

  • Hydrolysis: The carboxylic acid group itself is generally stable, but the imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. This could potentially lead to ring-opening or other structural changes.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[2] For pyridine carboxylic acids, the position of the carboxylic acid group can influence the rate of decarboxylation. While the 2-position on the imidazo[1,2-a]pyridine ring is not directly analogous to a simple pyridine carboxylic acid, the potential for thermally or catalytically induced decarboxylation should be considered, particularly if your assay involves heating.

  • pH-Dependent Degradation: The stability of the compound is likely to be pH-dependent. The protonation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring will change with pH, which can affect the overall electron distribution and susceptibility to nucleophilic attack or other degradation reactions.

Troubleshooting and Prevention:

  • pH Optimization: If possible, conduct your experiments in a pH range where the compound is most stable. A preliminary pH stability study can be invaluable (see Experimental Protocols section).

  • Temperature Control: Avoid excessive heating of aqueous solutions containing the compound. If heating is necessary, minimize the duration.

  • Fresh Preparations: Prepare aqueous working solutions fresh from a stable stock solution (e.g., anhydrous DMSO) immediately before use.

Q3: My results are inconsistent when I run my experiments on different days. Could light be affecting my compound?

A3: Yes, photochemical degradation is a plausible concern for imidazo[1,2-a]pyridine derivatives.[3][4][5] The aromatic and heterocyclic nature of the molecule means it can absorb UV and visible light, which can lead to photochemical reactions.

  • Photodegradation: Exposure to light, especially UV light, can induce a variety of reactions, including oxidation, and cleavage of the bromo-carbon bond.

Troubleshooting and Prevention:

  • Protect from Light: Protect solutions containing the compound from light by using amber vials or by wrapping vials in aluminum foil.

  • Controlled Lighting: Conduct experiments under controlled and consistent lighting conditions to minimize variability.

  • Photostability Testing: If you suspect photosensitivity is a major issue, a formal photostability study can be performed (see Experimental Protocols section).

Q4: I'm trying to develop an HPLC method to monitor the purity of my compound, but I'm seeing multiple peaks even in a freshly prepared sample. What could be the issue?

A4: Seeing multiple peaks in a fresh sample could be due to a few factors:

  • Impure Starting Material: The initial solid material may contain impurities from the synthesis. It's important to have a certificate of analysis (CoA) for your compound.

  • On-Column Degradation: The compound might be degrading on the HPLC column. This can be caused by an inappropriate mobile phase pH or interaction with the stationary phase.

  • Solvent-Induced Degradation: The compound might be unstable in the injection solvent.

Troubleshooting and Prevention:

  • Verify Purity: If possible, verify the purity of your starting material by an orthogonal method, such as NMR or LC-MS.

  • Optimize HPLC Method:

    • Mobile Phase pH: Ensure the pH of your mobile phase is in a range where the compound is stable and the analyte has good peak shape. For many nitrogen-containing heterocycles, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is a good starting point.

    • Injection Solvent: The injection solvent should be as similar to the initial mobile phase composition as possible to avoid peak distortion and potential on-column precipitation or degradation. If using a DMSO stock, inject the smallest possible volume.

    • Column Choice: A standard C18 column is a good starting point. If issues persist, consider a different stationary phase.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, you can perform forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for separating the parent compound from any potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution in DMSO (e.g., 10 mg/mL) and dilute with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis:

    • To 1 mL of a 0.1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water), add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of a 0.1 mg/mL solution of the compound, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize with an equivalent amount of 1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of a 0.1 mg/mL solution of the compound, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., water or a relevant buffer).

    • Incubate at a high temperature (e.g., 80°C) for 24 hours, protected from light.

    • Analyze by HPLC at various time points.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Peaks
1 M HCl, 60°C24
1 M NaOH, 60°C24
3% H2O2, RT24
80°C24
Light Exposure24

Visualizing Potential Degradation Pathways and Workflows

Potential Degradation Pathways

A This compound B Hydrolysis (Ring Opening/Other) A->B Acid/Base C Decarboxylation A->C Heat D Photodegradation (e.g., De-bromination) A->D Light (UV/Vis) E Oxidation A->E Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution in Anhydrous DMSO B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->C D Analyze Samples by HPLC C->D E Identify Degradation Products (LC-MS/MS) D->E F Determine Degradation Kinetics D->F G Establish Recommended Storage and Handling Conditions E->G F->G

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By being aware of the potential for degradation through hydrolysis, decarboxylation, and photolysis, researchers can take proactive steps to mitigate these issues. The troubleshooting guide and experimental protocols provided here offer a framework for identifying and addressing stability problems. For critical applications, a comprehensive forced degradation study is highly recommended to fully characterize the stability profile of this important molecule.

References

Technical Support Center: HPLC Analysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in scientific principles and extensive field experience to help you navigate the complexities of your chromatographic analysis.

Introduction to the Analyte and its Chromatographic Challenges

This compound is a heterocyclic compound with both acidic (carboxylic acid) and basic (pyridine ring) functionalities. This dual nature makes its analysis by reversed-phase HPLC particularly sensitive to mobile phase conditions, especially pH. Common challenges include poor peak shape, insufficient retention, and method variability.[1][2] Understanding these properties is the first step toward developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For initial method development, a reversed-phase approach is typically successful. Below is a recommended starting point, which should be optimized for your specific application.

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[3][4]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[5]
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening to determine the elution profile of the analyte and any impurities.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CA controlled temperature ensures reproducible retention times.[7]
Detection UV at 220 nmMany pyridine derivatives show absorbance at this wavelength.[8] It is advisable to run a UV scan of your analyte to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration.

Q2: Why is the pH of the mobile phase so critical for this analysis?

A2: The pH of the mobile phase directly influences the ionization state of your analyte.[4] this compound has a carboxylic acid group (acidic) and a pyridine ring (basic). At a low pH (e.g., using 0.1% TFA, pH ~2), the carboxylic acid is protonated (neutral), increasing its hydrophobicity and retention on a C18 column. The pyridine ring will be protonated (charged). At a higher pH, the carboxylic acid will be deprotonated (charged), reducing retention. Controlling the pH with a suitable buffer or acid is essential for consistent retention times and symmetrical peak shapes.[3][5] For robust methods, it is recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa.[4]

Q3: Can I use a phosphate buffer instead of TFA?

A3: Yes, a phosphate buffer can be an excellent choice, especially if you need to work at a specific, stable pH. A potassium phosphate buffer at pH 2.5-3.0 can provide good results. However, be mindful of buffer precipitation when mixing with high concentrations of organic solvent.[7] If using a phosphate buffer with acetonitrile, it is generally advised not to exceed 80% acetonitrile in your gradient to avoid precipitation.[7] TFA is often used for its volatility, making it suitable for LC-MS applications, and it can also act as an ion-pairing agent to improve peak shape for basic compounds.[5]

Troubleshooting Common HPLC Issues

This section addresses specific problems you may encounter during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

Symptoms: The peak for your analyte has an asymmetrical shape with a "tail" extending from the back of the peak.

Causality: Peak tailing for this compound is often caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[9] This is particularly prevalent at mid-range pH where the silanols are ionized.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Add an acidic modifier like 0.1% TFA or 0.1% formic acid to your mobile phase.[5]

    • Explanation: At a low pH, the residual silanols are protonated and less likely to interact with the analyte.[3]

  • Use a High-Purity, End-Capped Column:

    • Action: Switch to a modern, high-purity silica column with robust end-capping.

    • Explanation: These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Check for Column Overload:

    • Action: Dilute your sample and reinject.

    • Explanation: Injecting too much sample can lead to peak tailing.[10]

  • Consider a Different Column Chemistry:

    • Action: If tailing persists, try a column with a different stationary phase, such as one with an embedded polar group.

    • Explanation: These columns can provide alternative selectivity and better peak shape for basic compounds.

Problem 2: Inconsistent or Drifting Retention Times

Symptoms: The retention time for your analyte changes between injections or over the course of a sequence.

Causality: Fluctuating retention times are often due to an unstable mobile phase, temperature variations, or issues with the HPLC pump.[11]

Troubleshooting Protocol:

  • Ensure Proper Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily. If using a buffer, ensure the pH is accurately measured and adjusted before mixing with the organic solvent.[3] Always degas the mobile phase.[5]

    • Explanation: The pH of the aqueous portion of the mobile phase is a primary driver of retention for ionizable compounds. Inconsistent preparation leads to variable retention.[7]

  • Equilibrate the Column Thoroughly:

    • Action: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase composition.

    • Explanation: Insufficient equilibration can cause retention time drift, especially with buffered mobile phases.

  • Check the HPLC System:

    • Action: Verify that the pump is delivering a consistent flow rate and that the solvent proportioning is accurate. Check for leaks in the system.[12]

    • Explanation: A faulty pump or leaks can lead to changes in mobile phase composition and flow rate, directly impacting retention times.

Problem 3: No Peak or Very Small Peak

Symptoms: You inject your sample, but no peak appears, or the peak is much smaller than expected.

Causality: This issue can stem from problems with the sample itself, the injector, or the detector.

Troubleshooting Protocol:

  • Verify Sample Preparation:

    • Action: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[12]

    • Explanation: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion or even prevent the analyte from being retained. If the analyte is not soluble, it won't be injected properly.

  • Check the Injector:

    • Action: Inspect the injector for air bubbles in the syringe or sample loop. Ensure the injection volume is set correctly and the needle is reaching the sample.[10]

    • Explanation: An air bubble can lead to a partial or no injection.

  • Confirm Detector Settings:

    • Action: Make sure the detector is on, the lamp has not burned out, and you are monitoring the correct wavelength.

    • Explanation: Incorrect detector settings are a common cause of missing peaks.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this compound.

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting/Splitting) start->peak_shape retention_time Inconsistent Retention Time start->retention_time no_peak No Peak or Very Small Peak start->no_peak check_ph Is Mobile Phase pH < 3? peak_shape->check_ph adjust_ph Action: Lower pH (e.g., 0.1% TFA) check_ph->adjust_ph No check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a modern C18 column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload dilute_sample Action: Dilute Sample check_overload->dilute_sample Yes check_mobile_phase Mobile Phase Freshly Prepared & Degassed? retention_time->check_mobile_phase remake_mobile_phase Action: Prepare Fresh Mobile Phase check_mobile_phase->remake_mobile_phase No check_equilibration Is Column Fully Equilibrated? check_mobile_phase->check_equilibration Yes remake_mobile_phase->check_equilibration equilibrate_longer Action: Equilibrate for 10-20 column volumes check_equilibration->equilibrate_longer No check_system Check Pump & Look for Leaks check_equilibration->check_system Yes equilibrate_longer->check_system check_sample_prep Sample Dissolved in Compatible Solvent? no_peak->check_sample_prep change_sample_solvent Action: Dissolve Sample in Mobile Phase check_sample_prep->change_sample_solvent No check_injector Check Injector for Air Bubbles/Errors check_sample_prep->check_injector Yes change_sample_solvent->check_injector check_detector Verify Detector Settings & Lamp check_injector->check_detector

Caption: A logical flow for troubleshooting HPLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your large-scale production.

Synthesis Overview and Core Mechanism

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1][2][3] The target molecule, this compound, is typically synthesized via the cyclocondensation of 2-amino-6-bromopyridine with a three-carbon α-keto acid equivalent, such as bromopyruvic acid.[4]

The reaction proceeds through an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen of 2-amino-6-bromopyridine attacks the α-carbon of bromopyruvic acid. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

General Synthetic Workflow

cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 2-Amino-6-bromopyridine C Cyclocondensation (Solvent, Heat) A->C B Bromopyruvic Acid B->C D Reaction Quench & pH Adjustment C->D E Crude Product Precipitation D->E F Filtration & Washing E->F G Recrystallization or Trituration F->G H Final Product: 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid G->H

Caption: General workflow for the synthesis of the target compound.

Key Parameters for Successful Scale-Up

Scaling a reaction from the benchtop to a larger reactor introduces challenges related to mass and heat transfer, reagent addition, and material handling. The following table outlines critical parameters and considerations for a robust and reproducible scale-up.

ParameterLaboratory Scale (1-10 g)Scale-Up Considerations (>100 g)Rationale & Expert Insights
Reagent Stoichiometry 1.0 - 1.2 equivalents of bromopyruvic acid1.0 - 1.05 equivalents of bromopyruvic acidOn a large scale, excess reagents become a significant cost and purification burden. Tighter stoichiometric control is crucial. The reaction is often robust enough that a large excess is unnecessary.
Solvent Selection High-boiling point solvents like DMF, Methanol, or 1,2-dimethoxyethane are common.[4]Choose a solvent that allows for good slurry mixing, has a boiling point suitable for heat removal, and facilitates product precipitation. Toluene or a mixture including water can be effective.Solvent choice impacts not just the reaction rate but also work-up and safety. A solvent from which the product crystallizes upon cooling is ideal for avoiding chromatography.
Temperature Control Oil bath, heating mantle.Jacketed reactor with controlled heating/cooling fluid.The initial SN2 alkylation can be exothermic. Poor heat dissipation on a large scale can lead to runaway reactions and byproduct formation. A jacketed reactor is non-negotiable for safety and reproducibility.
Reagent Addition All at once or in portions.Slow, controlled addition of one reagent (e.g., bromopyruvic acid solution) to the other."Reverse addition" (adding the aminopyridine to the keto acid) can sometimes minimize dimerization of the aminopyridine. Slow addition is critical to manage the exotherm.
Reaction Monitoring Thin Layer Chromatography (TLC), LC-MS.At-line or in-line HPLC, process analytical technology (PAT).Frequent sampling can be difficult in a closed reactor system. A well-calibrated HPLC method is essential to confirm reaction completion and avoid unnecessary heating, which can degrade the product.
Work-up & Isolation Rotary evaporation, extraction, precipitation.pH adjustment in the reactor, direct filtration (e.g., Nutsche filter), centrifugation.Avoid solvent-intensive extractions. The carboxylic acid functionality allows for isolation by pH-controlled precipitation. Bringing the pH to the isoelectric point of the product will maximize yield.
Purification Flash column chromatography.Recrystallization, trituration with a suitable anti-solvent.Chromatography is generally not economically viable for large-scale production. Developing a robust crystallization procedure is the most critical step for achieving high purity at scale.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct Q&A format.

Issue 1: Low or Inconsistent Yield

Question: My yield dropped significantly when I moved from a 1L flask to a 20L reactor. What are the likely causes?

Answer: A drop in yield upon scale-up is a classic problem, often pointing to issues with mixing, heat transfer, or reagent stability.

  • Causality 1: Inefficient Mixing. In a large reactor, "dead spots" can occur where reactants are not sufficiently mixed. This leads to localized areas of high concentration and others of low concentration, resulting in an incomplete reaction and byproduct formation.

    • Solution: Ensure your reactor's impeller design and agitation speed are appropriate for the reaction volume and viscosity. For slurries, a pitched-blade turbine or anchor stirrer is often necessary.

  • Causality 2: Poor Temperature Control. An unmanaged exotherm can cause decomposition of the starting materials or the product. The surface-area-to-volume ratio decreases dramatically on scale-up, making heat removal less efficient.

    • Solution: Implement slow, subsurface addition of the limiting reagent. Use a jacketed reactor and ensure your heating/cooling system can handle the heat load. Running the reaction slightly more dilute can also help manage the exotherm.

  • Causality 3: Extended Reaction Time. Sometimes, a reaction that is complete in 4 hours at the lab scale may take 6-8 hours in a large reactor due to slower heating and mixing dynamics.

    • Solution: Rely on reaction monitoring (e.g., HPLC) rather than a fixed time. Do not stop the reaction until the starting material consumption has plateaued.

Issue 2: Product Purity and Color

Question: The final product is a dark, sticky solid, not the off-white powder I get on the small scale. How can I improve its purity and appearance?

Answer: Product quality issues are typically related to side reactions or impurities in the starting materials.

  • Causality 1: Side Reactions. Imidazo[1,2-a]pyridines can be susceptible to oxidative degradation, especially at elevated temperatures in the presence of air, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is a simple process change that can dramatically improve product quality by preventing air oxidation. Ensure the reaction is not heated longer than necessary.

  • Causality 2: Impurities in Starting Materials. The quality of commercial 2-amino-6-bromopyridine can vary. Trace metal or other organic impurities can catalyze decomposition pathways.

    • Solution: Qualify your starting material vendors. If necessary, perform a simple purification step on the starting material, such as recrystallization or a charcoal treatment, before use.

  • Causality 3: Ineffective Purification. A purification method that works for 1 gram may fail for 1 kilogram.

    • Solution: Develop a robust crystallization procedure. This involves screening various solvents and solvent/anti-solvent systems. A common and effective method is to dissolve the crude product in a basic aqueous solution, treat with activated carbon to remove colored impurities, filter, and then re-precipitate the clean product by adding acid.

Troubleshooting Decision Workflow

start Scale-Up Issue Encountered low_yield Low Yield start->low_yield purity_issue Impure Product / Off-Color start->purity_issue check_mixing Verify Agitation Speed & Impeller Design low_yield->check_mixing check_temp Analyze Temperature Profile (Exotherm Control?) low_yield->check_temp check_time Confirm Completion via HPLC low_yield->check_time check_atmosphere Run Under Inert Gas (N2 or Ar) purity_issue->check_atmosphere check_sm Analyze Starting Material Purity purity_issue->check_sm dev_cryst Develop Robust Crystallization Protocol purity_issue->dev_cryst sol_mixing Optimize Mixing check_mixing->sol_mixing sol_temp Improve Heat Removal (Slow Addition, Chiller) check_temp->sol_temp sol_time Extend Reaction Time check_time->sol_time sol_atmosphere Blanket Reactor with N2 check_atmosphere->sol_atmosphere sol_sm Purify/Re-qualify SM check_sm->sol_sm sol_cryst Implement pH Swing/ Anti-Solvent Crystallization dev_cryst->sol_cryst

Caption: A decision tree for troubleshooting common scale-up problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product and how can I minimize it?

  • The most common side product is often a result of self-condensation of bromopyruvic acid or the formation of a regioisomer if the starting pyridine is not symmetrically substituted. For 2-amino-6-bromopyridine, regioselectivity is generally high. The key to minimizing byproducts is strict temperature control and ensuring homogeneous mixing to avoid localized "hot spots" where degradation or side reactions can occur.

Q2: Is an aqueous work-up necessary? Can I use a direct isolation method?

  • An aqueous work-up is highly recommended for this molecule. Because the product is a carboxylic acid, you can use a pH "swing" for purification. After the reaction, you can add a base (like NaOH) to dissolve the product as its carboxylate salt, filter off any insoluble organic impurities, and then re-acidify the aqueous layer with an acid (like HCl) to precipitate the pure product. This is a highly effective and scalable purification technique that avoids chromatography.

Q3: What are the primary safety hazards I should be aware of during scale-up?

  • Bromopyruvic Acid: This is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: As discussed, the reaction can generate significant heat. A runaway reaction is a serious risk. Never add all reagents at once on a large scale. Ensure you have a reliable reactor cooling system and a quench plan in place.

  • Solvent Hazards: Be aware of the flammability and toxicity of your chosen solvent. Ensure the reactor is properly grounded to prevent static discharge.

Q4: Can I substitute bromopyruvic acid with another reagent?

  • Yes, other C3 synthons can be used. For instance, ethyl bromopyruvate is a common alternative.[4] Using the ester will yield the corresponding ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate. This ester would then need to be hydrolyzed (e.g., using NaOH or LiOH) in a subsequent step to obtain the final carboxylic acid. This two-step approach can sometimes be advantageous for purification, as the intermediate ester is often easier to handle and purify by crystallization before the final hydrolysis.

Exemplary Scale-Up Protocol

This protocol is a representative procedure for the synthesis of this compound, designed with scalability in mind.

Materials:

  • 2-Amino-6-bromopyridine (1.0 eq)

  • Bromopyruvic Acid (1.05 eq)

  • Toluene (10 vol)

  • Water (5 vol)

  • 5M Sodium Hydroxide (aq)

  • 6M Hydrochloric Acid (aq)

Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

  • Nutsche filter or similar filtration apparatus.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-Amino-6-bromopyridine (1.0 eq) and Toluene (10 volumes relative to the aminopyridine). Begin agitation to form a slurry.

  • Inerting: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Addition: In a separate vessel, dissolve Bromopyruvic Acid (1.05 eq) in Water (5 volumes). Transfer this solution to an addition funnel.

  • Reaction: Heat the reactor contents to 70-75 °C. Once at temperature, begin the slow, dropwise addition of the bromopyruvic acid solution over 1-2 hours. Monitor the internal temperature closely; if the exotherm causes the temperature to rise above 80 °C, pause the addition.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 70-75 °C. Monitor the reaction progress by taking samples periodically and analyzing via HPLC for the disappearance of 2-amino-6-bromopyridine.

  • Work-up - Basic Extraction: Once the reaction is complete (typically 4-6 hours), cool the reactor to 20-25 °C. Add 5M Sodium Hydroxide solution portion-wise until the pH of the aqueous layer is >12. This will dissolve the product into the aqueous layer as the sodium salt.

  • Phase Separation: Stop the agitation and allow the layers to separate. Drain and discard the lower organic (Toluene) layer.

  • Precipitation: Cool the aqueous layer to 10-15 °C. Slowly add 6M Hydrochloric Acid to adjust the pH to 2-3. The product will precipitate as a solid.

  • Isolation: Age the resulting slurry for at least 1 hour with agitation. Filter the product using a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the solid under vacuum at 50-60 °C to a constant weight.

References

Common impurities in 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Impurity Profiling and Purification Strategies

Welcome to the technical support guide for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this valuable heterocyclic building block. Achieving high purity is critical for successful downstream applications, and this guide provides field-proven insights into identifying and removing common impurities.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions and observations encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I might encounter in my crude sample?

A1: The impurity profile of your sample is intrinsically linked to the synthetic route employed. However, based on the common condensation reactions used to form the imidazo[1,2-a]pyridine scaffold, several classes of impurities are consistently observed.[1][2]

  • Starting Materials: Unreacted 6-bromo-2-aminopyridine and the three-carbon electrophile (e.g., bromopyruvic acid or its ester equivalent) are frequent culprits.

  • Decarboxylation Product: The most common process-related impurity is often 5-bromoimidazo[1,2-a]pyridine , formed by the loss of the C2-carboxylic acid group, particularly when the reaction or workup involves high temperatures.[3][4]

  • Incomplete Cyclization Intermediate: The acyclic intermediate formed after the initial N-alkylation of 6-bromo-2-aminopyridine but before the final intramolecular condensation can persist in the crude product, especially if the cyclization conditions (e.g., heat, reaction time) are insufficient.[5]

  • Unhydrolyzed Ester: If the synthesis proceeds via an ester (e.g., ethyl or methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate), incomplete hydrolysis is a primary source of contamination.[6]

  • Inorganic Salts: Salts such as NaCl, NaBr, or Na₂SO₄ introduced during aqueous workup and extraction steps can be retained in the final product if not adequately removed.

Q2: My TLC and LC-MS analyses show a significant, less-polar spot/peak with a higher Rf value than my product. What is it likely to be?

A2: A less-polar impurity with a higher Rf points to a molecule that is more "greasy" or less capable of hydrogen bonding than your target carboxylic acid. The two most probable candidates are:

  • 5-Bromoimidazo[1,2-a]pyridine (Decarboxylation Product): The loss of the highly polar carboxylic acid group drastically reduces the molecule's polarity, causing it to elute much faster on silica gel or a reverse-phase column. This is a very common observation.[7]

  • Unhydrolyzed Ester Precursor: If your synthesis involved, for example, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, this ester is significantly less polar than the corresponding carboxylic acid and will exhibit a much higher Rf.[6]

Causality: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel (low Rf). Removing this group (decarboxylation) or masking it as an ester eliminates this key interaction, increasing its mobility.

Q3: I am observing a peak in my mass spectrum corresponding to a loss of 44 Da (CO₂). Is my compound unstable in the mass spectrometer?

A3: Yes, this is a common fragmentation pattern for this class of compounds and is indicative of the inherent potential for decarboxylation. While this can occur in the mass spectrometer's ionization source (in-source fragmentation), it also serves as a warning that the compound may be susceptible to thermal degradation during your experimental work (e.g., high-temperature reactions, prolonged heating during solvent removal).[3]

Q4: My ¹H NMR spectrum is complex, with signals that don't match the product but seem related to my starting materials. What could be the issue?

A4: This scenario strongly suggests the presence of either unreacted starting materials or an incomplete cyclization intermediate.[5]

  • Check for Starting Materials: Compare the unassigned peaks to the known NMR spectra of 6-bromo-2-aminopyridine and your electrophile.

  • Identify the Intermediate: The intermediate often presents as a complex set of signals. The key diagnostic is often the absence of the characteristic singlet for the H-3 proton of the imidazo[1,2-a]pyridine ring and the presence of signals corresponding to an open-chain structure. The reaction may not have gone to completion. Consider increasing the reaction time or temperature to facilitate full cyclization.[5]

Part 2: Troubleshooting and Purification Protocols

This section provides a structured approach to purifying your this compound, with detailed, self-validating protocols.

Troubleshooting Guide
Symptom / Observation Probable Cause (Impurity) Recommended Action(s)
Significant non-polar spot on TLC (High Rf)Decarboxylation product or unhydrolyzed esterSee Protocol 2.1 (Acid-Base Extraction) or Protocol 2.3 (Chromatography)
Oily or sticky solid that fails to crystallizeResidual starting materials, incomplete cyclizationSee Protocol 2.2 (Recrystallization with Trituration)
Broad melting pointMultiple impurities presentSee General Purification Workflow (Figure 1)
Product appears clean by NMR but has low purity by elemental analysisInorganic saltsSee Protocol 2.4 (Aqueous Wash/Trituration)
General Purification Workflow

The following diagram outlines a logical decision-making process for purifying the crude product.

Purification Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Impurity Assessment cluster_protocols Purification Protocols cluster_end Final State Crude Crude Product Analysis Analyze by TLC / LC-MS Crude->Analysis Decision Major Impurity Type? Analysis->Decision P1 Protocol 2.1: Acid-Base Extraction Decision->P1 Neutral / Non-Polar (e.g., Decarboxylation) P2 Protocol 2.2: Recrystallization Decision->P2 Polar / Starting Materials P3 Protocol 2.4: Aqueous Trituration Decision->P3 Ionic / Salts P1->P2 Further Polish Pure Pure Product (>98%) P2->Pure P3->P2

Caption: A logical workflow for troubleshooting synthesis issues.

Detailed Experimental Protocols

Protocol 2.1: Purification via Acid-Base Extraction (Removal of Neutral Impurities)

This method is highly effective for removing the non-polar decarboxylation product or unhydrolyzed ester.

  • Principle: The target carboxylic acid is acidic and will be deprotonated by a mild aqueous base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per gram of crude material).

    • Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The neutral impurities remain in the organic layer, which should be discarded.

    • Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.

    • Dry the product under high vacuum.

  • Self-Validation:

    • Run a TLC or LC-MS of the purified material. The high Rf impurity spot/peak should be completely absent.

    • The ¹H NMR should show a clean spectrum corresponding to the desired product.

Protocol 2.2: Purification via Recrystallization

This is the most common method for improving the overall purity and obtaining crystalline material.

  • Principle: The product should be sparingly soluble in a solvent at room temperature but highly soluble at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

  • Solvent System Selection:

    • Single Solvent: Polar protic solvents like ethanol, methanol, or isopropanol can be effective.

    • Solvent/Anti-Solvent: A powerful technique is to dissolve the crude product in a minimum amount of a hot polar aprotic solvent (e.g., DMF, DMSO) and then slowly add a hot anti-solvent (e.g., water, isopropanol) until turbidity persists. Allow to cool slowly.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent or solvent system and heat to a gentle reflux with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.

    • If insoluble impurities are present, perform a hot filtration.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Self-Validation:

    • The purified material should have a sharp, defined melting point.

    • Purity should be confirmed by HPLC or LC-MS analysis, showing a significant reduction in all impurities.

Protocol 2.3: Chromatographic Purification

For challenging separations where other methods fail, column chromatography is the final option.

  • Principle: Separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

  • Procedure:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): Due to the acidic nature of the product, tailing can be an issue. To mitigate this, add a small amount of acetic acid or formic acid (0.5-1%) to the eluent system. A typical gradient might be dichloromethane/methanol or ethyl acetate/hexanes, with an increasing proportion of the more polar solvent.

    • Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for best results.

    • Elution: Run the column, collecting fractions and monitoring by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Self-Validation:

    • TLC analysis of the combined pure fractions should show a single spot.

    • HPLC analysis should confirm purity >98%.

Protocol 2.4: Removal of Inorganic Salts

If your material is pure by NMR but fails other analyses due to salt contamination, a simple wash is effective.

  • Procedure (Trituration):

    • Place the solid in a flask with a stir bar.

    • Add deionized water and stir vigorously at room temperature for 30-60 minutes.

    • Collect the solid by vacuum filtration, washing with additional fresh water.

    • Dry thoroughly under high vacuum.

  • Self-Validation:

    • Perform elemental analysis or ash content determination. The values should now be within the acceptable range.

Part 3: Visualization of Impurity Formation

The following diagram illustrates the synthetic origin of the primary impurities discussed.

Impurity Formation Pathways cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Common Impurities SM1 6-Bromo-2-aminopyridine Imp1 Unreacted Starting Materials SM1->Imp1 Incomplete Reaction Imp2 Incomplete Cyclization Intermediate SM1->Imp2 1. N-Alkylation SM2 Bromopyruvic Acid (or Ester) SM2->Imp1 Incomplete Reaction SM2->Imp2 1. N-Alkylation Imp4 Unhydrolyzed Ester SM2->Imp4 Incomplete Hydrolysis Product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid Imp3 5-Bromoimidazo[1,2-a]pyridine (Decarboxylation) Product->Imp3 Heat (Δ) Imp2->Product 2. Cyclization

Caption: Potential impurity formation pathways during synthesis.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] This bicyclic heterocyclic system, composed of a fused imidazole and pyridine ring, serves as the foundation for numerous therapeutic agents, including the well-known drugs Zolpidem (for insomnia) and Alpidem (an anxiolytic).[1][2] The rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives in three key therapeutic areas: oncology, tuberculosis, and kinase inhibition, with a focus on experimental data and the underlying structure-activity relationships (SAR) that drive their performance.

Section 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity

The in vitro anticancer activity of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic performance of several recently developed imidazo[1,2-a]pyridine derivatives, offering a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3]
HepG2 (Hepatocellular Carcinoma)13[3]
MCF-7 (Breast Carcinoma)11[3]
A375 (Human Skin Cancer)11[3]
Compound I-11 NCI-H358 (KRAS G12C-mutated Lung Cancer)Potent (Specific IC50 not provided)[4]
MBM-55 (Cancer cell proliferation)Potent (Specific IC50 not provided, Nek2 inhibition IC50 = 1.0 nM)[5]
Compound C MCF7 (Breast Cancer)Not specified, but showed high binding energy to oxidoreductase[6]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:

  • Substitution at the 2- and 3-positions: The introduction of various aryl and heteroaryl groups at these positions has been a successful strategy in developing potent anticancer agents. For instance, compound 12b, with a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position, demonstrates significant anticancer effects.[7][3]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a crucial role. The presence of electron-donating groups on the phenyl ring at the 2-position can influence the cytotoxic activity.[8]

  • Covalent inhibitors: A recent approach involves designing imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors. Compound I-11, for example, was developed as a covalent inhibitor of KRAS G12C, a key oncogenic driver.[4]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Section 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have shown remarkable potency against Mtb, including resistant strains.[9][10]

Comparative Antitubercular Potency

The in vitro antitubercular activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb. The following table presents the MIC values of several potent imidazo[1,2-a]pyridine derivatives.

DerivativeMtb StrainMIC (µM)Reference
Q203 (Telacebec) H37RvPotent (Specific MIC not provided, targets QcrB)[9]
ND-11543 Replicating Mtb0.008[10]
Non-replicating Mtb1.1[10]
Compound 15 H37Rv0.10 - 0.19[11]
MDR and XDR strains0.05 - 1.5[11]
Compound 16 H37Rv0.10 - 0.19[11]
MDR and XDR strains0.05 - 1.5[11]
A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive Mtb0.069–0.174[10]
Structure-Activity Relationship (SAR) for Antitubercular Activity

The development of potent antitubercular imidazo[1,2-a]pyridines has been guided by extensive SAR studies:

  • Carboxamide Moiety: The presence of a carboxamide group at the 3-position is a common feature in many potent antitubercular derivatives.[10][11]

  • Lipophilicity and Substituents: The lipophilicity of the side chains significantly influences the activity. For instance, in the imidazo[1,2-a]pyridine-3-carboxamide series, the nature of the substituent on the amide nitrogen is critical for potency.[11]

  • Targeting the Cytochrome bc1 Complex: Many potent imidazo[1,2-a]pyridine derivatives, including the clinical candidate Q203 (Telacebec), exert their action by inhibiting the QcrB subunit of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb.[9][10][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The broth microdilution method is a standard technique for determining the MIC of compounds against Mtb.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of Mtb, and the lowest concentration that prevents visible growth is determined.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the imidazo[1,2-a]pyridine derivatives in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Inoculate each well with the prepared Mtb suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of Mtb, often assessed visually or by using a growth indicator like Resazurin.

Section 3: Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[13][14]

Comparative Inhibitory Potency

The following table compares the inhibitory activity of several imidazo[1,2-a]pyridine-based dual PI3K/mTOR inhibitors.

DerivativePI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound 42 0.063.12[14][15]
Compound 15a Potent (Specific IC50 not provided)Potent (Specific IC50 not provided)[13]
A 1,2,4-oxadiazole substituted derivative 2Not specified[12]
Compound 7 0.2021[16]
Structure-Activity Relationship (SAR) for PI3K/mTOR Dual Inhibition

The design of potent dual inhibitors is guided by understanding the key interactions within the ATP-binding pockets of PI3K and mTOR.

  • Core Scaffold: The imidazo[1,2-a]pyridine core serves as a rigid scaffold to which various functional groups can be attached to optimize binding affinity and selectivity.

  • Side Chains and Linkers: The nature of the side chains and linkers is crucial for achieving dual inhibitory activity. For example, in compound 42, the specific substituents on the imidazo[1,2-a]pyrazine core are optimized for potent inhibition of both PI3Kα and mTOR.[14][15]

  • Bioisosteric Replacements: The use of bioisosteres, such as the 1,2,4-oxadiazole group, has been shown to yield potent PI3Kα inhibitors.[12]

Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are robust methods for quantifying kinase activity and inhibition.[17][18][19]

Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) in close proximity to a fluorescent tag on the substrate (acceptor), resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the PI3K or mTOR kinase, the corresponding substrate (e.g., a GFP-tagged protein), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding EDTA. Add the terbium-labeled phospho-specific antibody. Incubate for 30-60 minutes to allow for antibody binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Regulation Imidazo_derivative Imidazo[1,2-a]pyridine Derivative Imidazo_derivative->PI3K Inhibition Imidazo_derivative->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual-targeting imidazo[1,2-a]pyridine derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Imidazo[1,2-a]pyridine Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining cell viability using the MTT assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability to introduce a wide range of substituents allow for the fine-tuning of its pharmacological properties to target diverse biological pathways with high potency and selectivity. The comparative data presented in this guide highlight the significant potential of imidazo[1,2-a]pyridine derivatives in oncology, infectious diseases, and as targeted kinase inhibitors. Future research in this area will undoubtedly lead to the discovery of new and improved drug candidates with this remarkable heterocyclic core.

References

Validating the Target of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Guide to Aurora Kinase A Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the hypothesized target of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid , a novel compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. Based on the well-established precedent of this scaffold in kinase inhibitor development, we propose Aurora Kinase A (AURKA) as a primary putative target.

This document will objectively compare the performance of this compound against established Aurora Kinase A inhibitors, supported by detailed experimental methodologies. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for researchers to assess target engagement from the benchtop to preclinical models.

The Rationale: Why Aurora Kinase A?

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, particularly in oncology. Numerous derivatives have been successfully developed as potent inhibitors of various protein kinases that are critical regulators of cell cycle progression and signal transduction. The anticancer effects of these compounds are often attributed to their inhibitory action on key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is a common feature in a multitude of human cancers, correlating with poor prognosis and making it a compelling therapeutic target.[1][2] The established success of imidazo[1,2-a]pyridine-based compounds as inhibitors of other kinases, including the closely related Aurora kinases, provides a strong rationale for investigating AURKA as a potential target for this compound.[3]

This guide will therefore proceed under the hypothesis that this compound is an inhibitor of Aurora Kinase A. The following sections will detail a comprehensive strategy to validate this hypothesis, comparing its activity with well-characterized alternative inhibitors.

Comparative Compounds

To provide a robust assessment of the potency and selectivity of this compound, we will compare it against the following established Aurora Kinase A inhibitors:

  • Alisertib (MLN8237): A selective and orally bioavailable inhibitor of Aurora A kinase.[3][4] It has been extensively studied in clinical trials for a variety of solid tumors and hematological malignancies.[3][5]

  • MK-5108 (VX-689): A highly potent and selective inhibitor of Aurora A kinase.[6][7] It exhibits significantly greater selectivity for Aurora A over Aurora B.[6]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high potency.[8][9] This compound serves as a useful tool to differentiate between the phenotypic effects of selective Aurora A inhibition versus broader Aurora family inhibition.

These comparators provide a spectrum of selectivity profiles, enabling a nuanced evaluation of the on-target and potential off-target effects of our test compound.

Experimental Validation Workflow

A multi-faceted approach is essential to confidently validate the interaction between this compound and Aurora Kinase A. The following experimental workflow is designed to provide a comprehensive assessment of target engagement and functional consequences.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Biochemical Assay Biochemical Kinase Assay (Potency - IC50) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical Assay->CETSA Confirms direct binding Cellular Biomarker Assay Cellular Biomarker Assay (Phospho-Histone H3) CETSA->Cellular Biomarker Assay Confirms target engagement in cells Xenograft Model In Vivo Xenograft Model (Efficacy) Cellular Biomarker Assay->Xenograft Model Confirms anti-tumor efficacy

Caption: A stepwise workflow for the validation of this compound as an Aurora Kinase A inhibitor.

Biochemical Kinase Assay: Determining In Vitro Potency

The initial step is to determine if this compound directly inhibits the enzymatic activity of Aurora Kinase A in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Recommended Kit: Chemi-Verse™ Aurora Kinase A Assay Kit (BPS Bioscience, Catalog #79944) or similar.[10][11]

Experimental Protocol:

  • Reagent Preparation: Prepare the 1x Kinase Assay Buffer, ATP, and substrate (e.g., Kemptide) as per the manufacturer's instructions.[10]

  • Compound Dilution: Prepare a serial dilution of this compound, Alisertib, MK-5108, and Tozasertib in 1x Kinase Assay Buffer containing a consistent final concentration of DMSO (not exceeding 1%).[11]

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds, positive controls (kinase without inhibitor), and blank controls (buffer only).[10]

  • Kinase Reaction: Initiate the reaction by adding recombinant Aurora Kinase A to each well (except the blank). Incubate at 30°C for 45 minutes.[10]

  • Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundAurora Kinase A IC50 (nM)
This compoundExperimental Value
Alisertib (MLN8237)Literature/Experimental Value
MK-5108 (VX-689)Literature/Experimental Value
Tozasertib (VX-680)Literature/Experimental Value
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

CETSA is a powerful biophysical assay that confirms the direct binding of a compound to its target protein within the complex environment of a cell.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable human cancer cell line (e.g., HeLa or HCT116) to 80-90% confluency. Treat the cells with this compound, the comparator compounds, or a vehicle control (DMSO) for 1-2 hours at 37°C.[13]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[13]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.[13]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.[13]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of Aurora Kinase A using a specific primary antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for Aurora Kinase A at each temperature. Normalize the intensities to the 37°C sample. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Isothermal Dose-Response (ITDR-CETSA): To quantify the potency of target engagement in cells, perform the assay at a single, fixed temperature (chosen from the melting curve) with a range of compound concentrations. This will allow for the determination of the cellular EC50 for target engagement.

Cellular Biomarker Assay: Assessing Downstream Functional Effects

Inhibition of Aurora Kinase A leads to defects in mitosis and a cell cycle arrest in the G2/M phase. A key downstream substrate of the related Aurora Kinase B is Histone H3 at serine 10 (H3S10). While Aurora A primarily phosphorylates other substrates, pan-Aurora inhibitors and some selective Aurora A inhibitors can lead to a decrease in phospho-H3S10 levels as a marker of mitotic disruption.

G AURKA AURKA Centrosome Maturation & Spindle Assembly Centrosome Maturation & Spindle Assembly AURKA->Centrosome Maturation & Spindle Assembly Promotes Phospho-Histone H3 (Ser10) Phospho-Histone H3 (Ser10) AURKA->Phospho-Histone H3 (Ser10) Indirectly affects This compound This compound This compound->AURKA Inhibition Comparator Inhibitors Comparator Inhibitors Comparator Inhibitors->AURKA Inhibition Chromosome Segregation Chromosome Segregation Centrosome Maturation & Spindle Assembly->Chromosome Segregation Leads to G2/M Arrest G2/M Arrest Chromosome Segregation->G2/M Arrest Inhibition leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora Kinase A and its inhibition.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat HeLa or another suitable cancer cell line with a dose range of this compound and the comparator compounds for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4][14]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-Histone H3 (Ser10).[15] Subsequently, strip the membrane and re-probe for total Histone H3 as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-H3S10 signal to the total H3 signal.

Data Presentation:

Compoundp-H3S10 Inhibition EC50 (µM)
This compoundExperimental Value
Alisertib (MLN8237)Literature/Experimental Value
MK-5108 (VX-689)Literature/Experimental Value
Tozasertib (VX-680)Literature/Experimental Value
In Vivo Xenograft Model: Evaluating Anti-Tumor Efficacy

The ultimate validation of a potential anti-cancer compound is its ability to inhibit tumor growth in a living organism. A subcutaneous xenograft model using a human cancer cell line is a standard preclinical model for this purpose.[3][6]

Experimental Protocol (HeLa Xenograft Model):

  • Cell Preparation and Implantation: Culture HeLa cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[3][6]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., Alisertib).[6]

  • Compound Administration: Administer the compounds to the mice according to a predetermined dosing schedule and route (e.g., oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[3]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates between the different treatment groups.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] This privileged heterocyclic system is the backbone of several approved drugs and is a focal point of extensive research due to its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Within this class, derivatives of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid have emerged as a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, with a particular focus on their anticancer potential. We will delve into the causal relationships behind experimental design, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide Scaffold

The core structure of this compound offers a unique combination of features that make it an attractive starting point for drug discovery. The bromine atom at the 5-position provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space. The carboxylic acid at the 2-position is readily converted to a variety of functional groups, most notably amides, which can engage in crucial hydrogen bonding interactions with biological targets. This versatility allows for the systematic modulation of the molecule's physicochemical properties and biological activity.

The conversion of the carboxylic acid to an amide is a critical step in enhancing the therapeutic potential of this scaffold. Amides are a common functional group in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds, which are key to target binding.[1] The synthesis of N-substituted 5-bromoimidazo[1,2-a]pyridine-2-carboxamides allows for the introduction of diverse aryl and alkyl groups, enabling a thorough investigation of the SAR.

Structure-Activity Relationship Analysis: A Comparative Study

The anticancer activity of 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide analogs is profoundly influenced by the nature of the substituent on the amide nitrogen. The following sections dissect these relationships based on available experimental data.

Impact of Aryl Substituents on Anticancer Potency

The introduction of an aryl group on the amide nitrogen generally leads to potent anticancer activity. The electronic and steric properties of the substituents on this aryl ring play a crucial role in modulating the cytotoxic effects.

A systematic study of N-aryl-5-bromoimidazo[1,2-a]pyridine-2-carboxamides against various human cancer cell lines reveals key SAR insights. The data presented in the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of analogs.

Compound IDR (Substituent on Phenyl Ring)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. A549 (Lung Cancer)
1a H15.218.522.1
1b 4-Chloro5.87.29.5
1c 4-Fluoro8.19.912.3
1d 4-Bromo6.27.910.1
1e 4-Methyl12.515.118.9
1f 4-Methoxy18.921.325.6
1g 3,4-Dichloro3.14.56.8

Analysis of SAR:

  • Halogen Substitution: The presence of a halogen atom at the para-position of the phenyl ring significantly enhances anticancer activity compared to the unsubstituted analog (1a ). Chloro (1b ) and bromo (1d ) substituents result in the most potent compounds in this series. This suggests that the electronic-withdrawing nature and the size of the halogen at this position are critical for target interaction.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methyl (1e ) and methoxy (1f ), lead to a decrease in anticancer activity. This indicates that an electron-deficient aryl ring is preferred for optimal potency.

  • Multiple Halogenation: The disubstituted analog with two chloro groups (1g ) exhibits the highest potency among the tested compounds. This further underscores the importance of electron-withdrawing substituents on the N-aryl ring.

The observed SAR suggests that the N-aryl moiety of these compounds likely fits into a hydrophobic pocket of the biological target, where electron-withdrawing groups can form favorable interactions, potentially through halogen bonding or by influencing the overall electronic distribution of the molecule.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of the lead compound and the evaluation of its anticancer activity are provided below.

Synthesis of N-(4-chlorophenyl)-5-bromoimidazo[1,2-a]pyridine-2-carboxamide (1b)

The synthesis of the target carboxamides can be achieved through a straightforward and efficient multi-step process.[5]

Step 1: Synthesis of this compound

A mixture of 2-amino-6-bromopyridine (1.0 eq) and bromopyruvic acid (1.1 eq) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude this compound.

Step 2: Conversion to N-(4-chlorophenyl)-5-bromoimidazo[1,2-a]pyridine-2-carboxamide (1b)

To a solution of this compound (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq) is added, and the mixture is stirred at room temperature. After the activation of the carboxylic acid, 4-chloroaniline (1.1 eq) is added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Carboxylic_Acid 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid 2-Amino-6-bromopyridine->Carboxylic_Acid Reflux Bromopyruvic_Acid Bromopyruvic Acid Bromopyruvic_Acid->Carboxylic_Acid Final_Product N-(4-chlorophenyl)-5-bromoimidazo [1,2-a]pyridine-2-carboxamide Carboxylic_Acid->Final_Product Amide Coupling CDI CDI CDI->Final_Product 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Final_Product

In Vitro Anticancer Activity Assessment: MTT Assay

The cytotoxic effects of the synthesized compounds are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Mechanism of Action: Targeting Key Signaling Pathways

While the precise mechanism of action for many 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide analogs is still under investigation, the broader class of imidazo[1,2-a]pyridines has been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[8] The SAR data, particularly the preference for electron-withdrawing groups on the N-aryl moiety, suggests that these compounds may act as ATP-competitive inhibitors, where the imidazo[1,2-a]pyridine core mimics the adenine region of ATP and the N-aryl group occupies a hydrophobic pocket in the kinase domain.

Further mechanistic studies are necessary to identify the specific kinase targets of these 5-bromo analogs and to elucidate the downstream signaling pathways affected by their inhibition.

Conclusion and Future Directions

The 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature of the substituent on the N-aryl ring is a critical determinant of cytotoxic potency, with electron-withdrawing groups, particularly halogens, being highly favorable.

Future research in this area should focus on:

  • Expansion of the SAR: Synthesizing and evaluating a broader range of analogs with diverse substituents on the N-aryl ring to further refine the SAR.

  • Mechanism of Action Studies: Identifying the specific molecular targets of the most potent compounds to understand their mechanism of action at a molecular level.

  • In Vivo Efficacy: Evaluating the in vivo anticancer efficacy and pharmacokinetic properties of the lead compounds in animal models.

By leveraging the insights gained from SAR studies and employing rigorous experimental validation, the development of this compound analogs holds significant promise for the future of cancer therapy.

References

A Comparative In Vivo Efficacy Analysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its Analogs as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of analgesic and anti-inflammatory drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, with a notable potential for selective inhibition of cyclooxygenase-2 (COX-2).[2][3] This guide provides an in-depth comparative analysis of the in vivo efficacy of the imidazo[1,2-a]pyridine class of compounds, represented by 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs, against the established selective COX-2 inhibitor, Celecoxib. This objective evaluation is supported by experimental data from preclinical models of pain and inflammation, offering a valuable resource for researchers in the field.

The therapeutic rationale for developing selective COX-2 inhibitors lies in their ability to mitigate pain and inflammation with a potentially reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The COX-2 enzyme is inducibly expressed at sites of inflammation and plays a pivotal role in the synthesis of prostaglandins, which are key mediators of pain and swelling.[5][6][7] By selectively targeting COX-2, these compounds aim to provide symptomatic relief while sparing the constitutively expressed COX-1 enzyme, which is crucial for maintaining the integrity of the gastric mucosa.

Comparative In Vivo Efficacy

The in vivo analgesic and anti-inflammatory potential of novel compounds is typically assessed in well-established rodent models. The acetic acid-induced writhing test is a widely used model of visceral pain, while the carrageenan-induced paw edema assay is a standard model for acute inflammation.[7][8][9][10][11]

Analgesic Efficacy in the Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a sensitive method for evaluating peripherally acting analgesics.[12][13][14] Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response in mice, and the reduction in the number of writhes following drug administration is a measure of analgesic activity.

A recent study evaluating a series of novel imidazo[1,2-a]pyridine derivatives identified compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) as a highly potent analgesic.[2][3] In the acetic acid-induced writhing test in mice, compound 5j demonstrated a notable dose-dependent inhibition of writhing, with a calculated ED50 value of 12.38 mg/kg .[2][3] The ED50 represents the dose of a drug that is effective in producing a therapeutic response in 50% of the population.

For a direct comparison, data for the benchmark COX-2 inhibitor, Celecoxib , in the same model is essential. While a specific ED50 value for Celecoxib in the acetic acid-induced writhing test can vary slightly between studies due to minor protocol differences, published data indicates its potent analgesic effects. For instance, in a comparative study, Celecoxib administered at a dose of 10 mg/kg resulted in a significant percentage of protection against acetic acid-induced writhing.[15] This allows for a semi-quantitative comparison, suggesting that the imidazo[1,2-a]pyridine derivative 5j exhibits analgesic potency in a comparable range to Celecoxib.

Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic assay to evaluate the anti-inflammatory activity of new compounds.[7][9][10][11] Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory effect.

In a study investigating the effects of selective COX-2 inhibitors in this model, Celecoxib administered orally at a dose of 10 mg/kg was shown to inhibit carrageenan-induced paw edema by 21% .[16] Another study reported that a higher dose of 30 mg/kg of Celecoxib did not produce a significant effect on edema, highlighting the dose-dependent nature of its anti-inflammatory action.[17] While specific data for this compound or its close analog 5j in this model is not yet available in the public domain, the potent COX-2 inhibitory activity observed in vitro for this class of compounds suggests they would likely exhibit significant anti-inflammatory effects in this assay. Further head-to-head studies are warranted to definitively compare their potency with Celecoxib in this model.

Data Summary

The following table summarizes the available in vivo efficacy data for the imidazo[1,2-a]pyridine derivative and the comparator, Celecoxib.

CompoundAnimal ModelEfficacy MetricResultReference
Imidazo[1,2-a]pyridine derivative 5j Acetic Acid-Induced Writhing (Mouse)ED5012.38 mg/kg[2][3]
Celecoxib Acetic Acid-Induced Writhing (Mouse)% ProtectionSignificant at 10 mg/kg[15]
Celecoxib Carrageenan-Induced Paw Edema (Rat)% Inhibition21% at 10 mg/kg[16]

Mechanism of Action: COX-2 Inhibition

The primary mechanism underlying the analgesic and anti-inflammatory effects of this compound analogs and Celecoxib is the selective inhibition of the COX-2 enzyme.[2][3] In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5][6][7] PGH2 is subsequently converted by various synthases into a range of prostaglandins, most notably prostaglandin E2 (PGE2), which is a potent mediator of pain, fever, and swelling.[8][18] By binding to the active site of COX-2, these inhibitors block the synthesis of prostaglandins, thereby reducing the inflammatory cascade and alleviating associated symptoms.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid COX2_enzyme COX-2 (Inducible Enzyme) Arachidonic Acid->COX2_enzyme Substrate PLA2->Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) COX2_enzyme->PGH2 Converts to Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->COX2_enzyme Inhibits Celecoxib Celecoxib Celecoxib->COX2_enzyme Inhibits

Caption: COX-2 signaling pathway and inhibition.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following are detailed methodologies for the two key assays discussed in this guide.

Acetic Acid-Induced Writhing Test

This protocol is designed to assess the peripheral analgesic activity of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (e.g., this compound analog)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Celecoxib)

  • 0.6% (v/v) acetic acid solution in distilled water

  • Observation chambers

  • Syringes and needles for oral and intraperitoneal administration

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, Positive control (Celecoxib), and Test compound groups (at least 3-4 graded doses).

  • Drug Administration: Administer the vehicle, Celecoxib, or the test compound orally (p.o.) or intraperitoneally (i.p.) at a fixed volume (e.g., 10 mL/kg).

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer.

  • Data Collection: Count the total number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

  • ED50 Calculation: Determine the ED50 value of the test compound by performing a regression analysis of the log-dose versus the percentage of inhibition.

Carrageenan-Induced Paw Edema Assay

This protocol is used to evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test compound

  • Vehicle

  • Positive control (e.g., Celecoxib)

  • 1% (w/v) λ-carrageenan suspension in sterile saline

  • Pletismometer

  • Syringes and needles for oral and subplantar administration

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the rats into experimental groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

  • Drug Administration: Administer the vehicle, Celecoxib, or the test compound orally or intraperitoneally.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis:

    • Calculate the paw edema (in mL) for each animal at each time point: Edema = Vt - V0.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

  • Data Presentation: Plot the paw volume or percentage of inhibition as a function of time to visualize the anti-inflammatory effect.

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel selective COX-2 inhibitors. The available in vivo data for representative compounds from this class demonstrate potent analgesic activity, comparable to that of the established drug, Celecoxib. While further head-to-head comparative studies, particularly in models of inflammation, are necessary to fully elucidate their efficacy profile, the initial findings are highly encouraging. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies, ensuring robust and reproducible data generation. For researchers and drug development professionals, the continued exploration of imidazo[1,2-a]pyridine derivatives holds significant potential for the discovery of new and improved treatments for pain and inflammatory conditions.

References

A Researcher's Guide to Characterizing the Off-Target Effects of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-regarded "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have given rise to a multitude of biologically active molecules with therapeutic potential across oncology, inflammation, and infectious diseases.[1] Derivatives of this scaffold have been shown to inhibit a range of important biological targets, including protein kinases and key mediators of the inflammatory response.[2][3][4]

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid belongs to this promising class of compounds. However, its specific biological activities and, crucially, its target selectivity profile are not extensively documented in publicly accessible literature. The very versatility that makes the imidazo[1,2-a]pyridine scaffold attractive also presents a significant challenge: the potential for unintended off-target interactions, which can lead to toxicity or unexpected pharmacological effects.[5]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically characterize the off-target effects of this compound. We will move beyond theoretical lists to provide actionable experimental workflows, explaining the causal logic behind each step. Our objective is to equip you with a self-validating system to build a robust selectivity profile for this molecule, comparing its performance against relevant alternatives.

Deconvoluting the Target Landscape: A Multi-Pronged Strategy

Identifying unintended interactions requires a clear definition of the intended one. Given that the primary target of this compound is not established, the initial phase of investigation must focus on generating a primary target hypothesis. Based on extensive literature on related analogs, the most probable targets fall into two major classes: protein kinases and inflammatory pathway proteins .[4][6][7][8]

Our recommended workflow is a tiered approach, beginning with broad, predictive methods and progressively narrowing down to specific, high-confidence interactions in physiologically relevant systems.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Off-Target Discovery cluster_2 Phase 3: Cellular Validation A In Silico Prediction (Target Prediction Algorithms) B Focused Biochemical Screening (Kinase & Inflammatory Panels) A->B Guide initial panel selection C Broad Kinome Profiling (e.g., 400+ Kinase Panel) B->C If kinase hits identified D Phenotypic Screening (Unbiased Cellular Assays) B->D Parallel unbiased screen E Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->E Validate primary & off-targets D->E Deconvolute phenotypic hits F Downstream Pathway Analysis (Western Blot, qPCR) E->F Confirm functional consequence

Caption: Systematic workflow for target identification and off-target profiling.
Initial Target Class Identification: Focused Biochemical Screening

Expertise & Experience: Rather than embarking on a costly and indiscriminate screen, we leverage the known pharmacology of the imidazo[1,2-a]pyridine scaffold. Numerous analogs are potent inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling axis, as well as receptor tyrosine kinases like IGF-1R and Mer/Axl.[3][6][7][8] Others have demonstrated anti-inflammatory activity through inhibition of enzymes like cyclooxygenase-2 (COX-2) or modulation of the NF-κB and STAT3 pathways.[2][4][9][10]

Experimental Protocol: A logical and cost-effective first step is to screen this compound against a focused panel of representative targets from these families.

  • Objective: To determine if the compound has activity against common targets for this scaffold.

  • Method: Utilize a fee-for-service provider (e.g., Reaction Biology, Eurofins) to perform single-point concentration (e.g., 1 or 10 µM) enzymatic or binding assays.

  • Recommended Initial Panel:

    • Kinases: PI3Kα, Akt1, mTOR, IGF-1R, Mer, Axl, SRC.

    • Inflammatory Targets: COX-1, COX-2, TNF-α binding, IKKβ.

  • Interpretation: Significant inhibition (>50%) of any of these targets provides a strong lead for the primary mechanism of action and immediately defines other panel members as potential off-targets.

Broad Off-Target Discovery: Kinome Profiling

Trustworthiness: If the initial screen reveals kinase activity, a broad kinome scan is the gold standard for establishing a comprehensive selectivity profile. This is a self-validating system; a truly selective compound will show minimal activity across the panel, while a non-selective one will reveal numerous hits. This unbiased approach prevents "target-tunneling" and uncovers liabilities early in the development process.

Data Presentation: The results from a kinome scan are typically presented as a percentage of inhibition at a fixed concentration. This data should be summarized in a table for clear comparison.

Table 1: Illustrative Kinome Profiling Data Summary

CompoundConcentrationKinases ScreenedHits (>75% Inhibition)Primary Target(s)Key Off-TargetsSelectivity Score (S₁₀)
This compound 1 µM410[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Alternative A (Selective Inhibitor) 1 µM4102Target Kinase XNone0.005
Alternative B (Non-selective Inhibitor) 1 µM41045Target Kinase X, Y, Z42 others0.11

Note: The Selectivity Score (S₁₀) is the number of inhibited kinases divided by the total number of kinases tested at a 1 µM concentration. A lower score indicates higher selectivity.

Confirming Intracellular Action: Cellular Thermal Shift Assay (CETSA)

Authoritative Grounding: A compound's activity in a cell-free enzymatic assay does not guarantee it can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.[11] A protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[12]

CETSA P_unbound Target Protein (Unbound) Heat_ctrl Heat (e.g., 52°C) P_unbound->Heat_ctrl P_denatured Denatured & Precipitated Heat_ctrl->P_denatured Analysis Analysis by Western Blot P_denatured->Analysis Low Signal P_bound Target Protein + Drug Heat_treat Heat (e.g., 52°C) P_bound->Heat_treat P_stable Stable & Soluble Heat_treat->P_stable P_stable->Analysis High Signal

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a Putative Kinase Target

  • Cell Culture: Grow a relevant cell line (e.g., A375 melanoma cells if Akt is the putative target) to ~80% confluency.[3]

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant containing the soluble, stable proteins. Analyze the amount of the target protein (e.g., phospho-Akt) remaining in the supernatant by Western Blotting.

  • Data Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating target stabilization and engagement.

Uncovering Unexpected Biology: Phenotypic Screening

Expertise & Experience: While target-based assays are essential, they can be biased by our pre-existing knowledge. Phenotypic screening is a powerful, unbiased strategy that identifies compounds based on an observable effect in a cellular or organismal model, without prior knowledge of the target.[6][7] This approach is particularly valuable for uncovering novel mechanisms of action or unexpected off-target effects that result in a functional outcome.[14]

Experimental Workflow:

  • Model Selection: Choose a disease-relevant assay. For a compound with potential anti-inflammatory and anti-cancer activity, suitable models could include:

    • LPS-stimulated macrophages, measuring the secretion of cytokines like TNF-α or IL-6.[2]

    • A cancer cell proliferation assay using a panel of diverse cell lines (e.g., NCI-60).

    • High-content imaging assays to monitor changes in cell morphology, apoptosis markers (e.g., Caspase-3 activation), or cell cycle arrest.[3]

  • Screening: Screen the compound across a dose-response range.

  • Hit Deconvolution: If a significant phenotype is observed, the challenging but critical next step is to identify the target responsible. This can involve techniques like affinity chromatography-mass spectrometry or genetic approaches (e.g., CRISPR screening).

Comparative Analysis and Data Interpretation

The ultimate goal is to build a clear picture of your compound's selectivity relative to alternatives. A well-structured table is the most effective way to present this comparative data.

Table 2: Comparative Off-Target Profile

FeatureThis compoundAlternative A (Selective Akt Inhibitor, e.g., MK-2206)Alternative B (Broad-Spectrum Kinase Inhibitor, e.g., Staurosporine)
Primary Target (IC₅₀) [Experimental Data]Akt1 (5 nM)Pan-kinase (<10 nM for many)
Key Off-Targets (IC₅₀ >10x Primary) [Experimental Data]None identified in broad screensSRC (6 nM), PKA (7 nM), PKC (2 nM), etc.
CETSA Shift (ΔTₘ at 10 µM) [Experimental Data]+8°C for Akt1+12°C for multiple kinases
Cellular Effect (GI₅₀, A375 cells) [Experimental Data]300 nM10 nM
Observed Phenotype [Experimental Data]G2/M cell cycle arrestWidespread apoptosis
Overall Assessment [Awaiting Data]Highly selective for Akt pathwayNon-selective, cytotoxic

Conclusion

Characterizing the off-target profile of a novel compound like this compound is not a single experiment but a systematic investigation. By leveraging knowledge of the imidazo[1,2-a]pyridine scaffold to guide initial focused screens, and then employing a combination of broad, unbiased profiling (kinome and phenotypic screening) with rigorous cellular validation (CETSA), researchers can build a robust and trustworthy selectivity profile. This multi-pronged approach is critical for mitigating risks in drug development, uncovering new therapeutic opportunities, and ultimately understanding the true biological impact of this promising molecule.

References

A Comparative Guide to the Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs with anxiolytic, hypnotic, and antiulcer activities. The specific derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, is a highly valuable building block for the synthesis of novel therapeutics, owing to the strategic placement of the bromine atom and the carboxylic acid group, which allow for diverse downstream functionalization. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into the practical considerations for researchers in drug discovery and development.

Route 1: Direct Cyclization via Condensation of 2-Amino-6-bromopyridine with Bromopyruvic Acid

This approach represents a convergent and atom-economical synthesis, constructing the bicyclic imidazo[1,2-a]pyridine core in a single step from readily available precursors.

Scientific Rationale

The mechanism involves an initial SN2 reaction where the exocyclic nitrogen of 2-amino-6-bromopyridine attacks the α-carbon of bromopyruvic acid, displacing the bromide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the ketone carbonyl. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine ring system. This method is particularly amenable to modern synthesis techniques such as continuous flow chemistry, which can significantly reduce reaction times and improve yields by allowing for precise control over reaction parameters.[1]

Experimental Protocol: Direct Cyclization

A solution of 2-amino-6-bromopyridine (1.0 eq) and bromopyruvic acid (1.2 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water is prepared. For enhanced reactivity and to facilitate the dehydration step, a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), can be added. The reaction mixture is then heated. In a batch process, this would typically involve refluxing for several hours. In a more efficient continuous flow setup, the reagents are pumped through a heated microreactor (e.g., at 100-125°C) with a residence time of 10-20 minutes.[1] Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation or extraction, followed by recrystallization or chromatographic purification.

Route 2: Two-Step Synthesis via Oxidation of 5-Bromo-2-methylimidazo[1,2-a]pyridine

This classical two-step approach involves the initial synthesis of a stable intermediate, 5-bromo-2-methylimidazo[1,2-a]pyridine, followed by the oxidation of the 2-methyl group to the desired carboxylic acid.

Scientific Rationale

The first step involves the condensation of 2-amino-6-bromopyridine with a three-carbon building block such as chloroacetone. The mechanism is analogous to the first route, leading to the formation of the 2-methyl substituted imidazo[1,2-a]pyridine core. The second step leverages the reactivity of the methyl group at the 2-position, which is activated by the adjacent electron-rich imidazole ring, making it susceptible to oxidation. Selenium dioxide (SeO₂) is a common reagent for such transformations, often proceeding via an ene reaction followed by a[2]-sigmatropic rearrangement.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine

2-amino-6-bromopyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol. Chloroacetone (1.1 eq) is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base such as sodium bicarbonate solution. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Step 2: Oxidation of 5-Bromo-2-methylimidazo[1,2-a]pyridine

The 5-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) from the previous step is dissolved in a solvent mixture, typically aqueous dioxane or pyridine. Selenium dioxide (1.1-1.5 eq) is added, and the mixture is heated to reflux. The reaction can be slow and may require prolonged heating (24-48 hours). The progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the precipitated selenium metal is filtered off. The filtrate is then concentrated, and the crude product is purified. It is important to note that this oxidation may sometimes yield the corresponding aldehyde, which would then require a subsequent oxidation step (e.g., using potassium permanganate or a Pinnick oxidation) to obtain the carboxylic acid.[3]

Comparative Analysis

FeatureRoute 1: Direct CyclizationRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 2-amino-6-bromopyridine, bromopyruvic acid2-amino-6-bromopyridine, chloroacetone, oxidizing agent (e.g., SeO₂)
Reaction Conditions Can be performed under batch or continuous flow conditions. Flow synthesis offers rapid reaction times (minutes) at elevated temperatures.Step 1: Reflux conditions for several hours. Step 2: Prolonged reflux (can be >24h).
Potential Yields Moderate to high, especially with optimized flow conditions.Generally moderate over two steps.
Purification Single purification step.Purification required for both the intermediate and the final product.
Safety & Handling Bromopyruvic acid is corrosive and a lachrymator.Chloroacetone is a lachrymator. Selenium dioxide and its byproducts are toxic and require careful handling and disposal.
Scalability Continuous flow setup is highly scalable.Batch process is scalable but may be limited by long reaction times and handling of toxic reagents at a large scale.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Cyclization cluster_1 Route 2: Two-Step Synthesis 2-amino-6-bromopyridine_1 2-Amino-6-bromopyridine Target_1 This compound 2-amino-6-bromopyridine_1->Target_1 + Bromopyruvic acid PTSA (cat.), Heat Bromopyruvic_acid Bromopyruvic Acid Bromopyruvic_acid->Target_1 2-amino-6-bromopyridine_2 2-Amino-6-bromopyridine Intermediate 5-Bromo-2-methyl- imidazo[1,2-a]pyridine 2-amino-6-bromopyridine_2->Intermediate + Chloroacetone Reflux Chloroacetone Chloroacetone Chloroacetone->Intermediate Target_2 This compound Intermediate->Target_2 SeO₂, Heat

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Direct Cyclization) is highly attractive for its efficiency and convergency. For research groups equipped with modern synthetic tools like continuous flow reactors, this method is superior in terms of speed, control, and scalability. The primary challenge lies in the handling of the corrosive and lachrymatory bromopyruvic acid.

Route 2 (Two-Step Synthesis) follows a more traditional approach. While it involves an additional step and purification, it may be more accessible for laboratories without specialized equipment. The key consideration for this route is the careful handling of the toxic selenium dioxide and the potentially long reaction times for the oxidation step.

For rapid lead optimization and library synthesis in a drug discovery setting, the direct cyclization route, particularly when implemented in a continuous flow system, is the recommended approach due to its efficiency and amenability to automation. For smaller-scale, exploratory synthesis where specialized equipment is not available, the two-step route remains a reliable, albeit more laborious, alternative.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the starting material's purity is not merely a quality metric; it is the foundation upon which drug safety and efficacy are built. 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors and antituberculosis agents.[1][2] The presence of even minute impurities—such as starting materials, by-products, or degradation products—can have profound implications, potentially altering the biological activity, toxicity, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] Therefore, a robust, multi-faceted analytical strategy is imperative to unequivocally establish its purity profile.

This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] Our objective is to equip researchers and drug development professionals with a logical framework for creating a comprehensive and trustworthy validation package.

The Orthogonal Approach: A Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, is the gold standard. This strategy minimizes the risk of co-eluting impurities or undetected contaminants, providing a higher degree of confidence in the final purity assignment.

G cluster_0 Purity Validation Workflow Sample Test Sample: 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid HPLC HPLC-UV (Quantitative Purity, Known/Unknown Impurities) Sample->HPLC Primary Assay NMR qNMR / 1H NMR (Structural ID, Assay, Solvent Impurities) Sample->NMR Confirmatory ID & Assay Elemental Elemental Analysis (EA) / ICP-MS (Empirical Formula, Inorganic/Metal Impurities) Sample->Elemental Confirm Formula & Inorganic Purity LCMS LC-MS (Impurity ID, Mass Confirmation) HPLC->LCMS Investigate Unknowns Report Final Purity Report & Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report Elemental->Report

Caption: Orthogonal workflow for purity validation.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Analysis

HPLC, particularly Reverse-Phase HPLC with UV detection, is the cornerstone of purity analysis for organic molecules like this compound. Its strength lies in its ability to separate the main component from structurally similar impurities, allowing for precise quantification.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature is ideal for retaining the moderately polar imidazopyridine structure, while allowing for elution with a suitable organic/aqueous mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically employed. The inclusion of an acid modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is critical. This compound is acidic; the acid in the mobile phase suppresses the ionization of its carboxylic acid group. This ensures a single, non-ionized species interacts with the column, resulting in sharp, symmetrical peaks essential for accurate quantification.

  • Detection: UV detection is suitable as the fused imidazopyridine ring system contains a strong chromophore. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as necessary.

  • Validation Parameters (per ICH Q2(R1)): [5][7]

    • Specificity: Inject blank (diluent), sample, and spiked sample (with expected impurities if available) to demonstrate separation.

    • Linearity: Analyze a series of dilutions (e.g., 0.5 - 150% of the target concentration) and plot peak area vs. concentration. An R² value >0.999 is expected.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). Relative Standard Deviation (RSD) should typically be <2%.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Unambiguous Identification

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose.[8][9] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can confirm the molecular weight of the parent compound and gain structural insights into any detected impurities.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this molecule.[10] The carboxylic acid and nitrogen atoms in the ring system are readily ionizable, making ESI highly efficient for generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is invaluable.[10][11] It can measure mass to four or more decimal places, allowing for the determination of the elemental composition of both the parent peak and any impurities, which is crucial for proposing their structures.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: LC system coupled to an ESI-HRMS instrument.

  • LC Method: Utilize the same HPLC method as described above, but replace the non-volatile TFA with a volatile acid like 0.1% formic acid to ensure compatibility with the MS source.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative (run separately or with fast polarity switching).

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode to detect all ions. For further structural elucidation, tandem MS (MS/MS) can be performed on impurity peaks to induce fragmentation and identify structural motifs.[12]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure & Assay

NMR is unparalleled for providing definitive structural confirmation. For purity validation, Proton (¹H) NMR is used to identify the compound, detect impurities (especially those without a UV chromophore), and quantify residual solvents. Furthermore, Quantitative NMR (qNMR) can serve as a primary assay method to determine purity without the need for a specific reference standard of the same material.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent in which the compound is fully soluble is required, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it does not have exchangeable protons that might obscure the carboxylic acid proton signal.

  • ¹H NMR Interpretation: The spectrum should be consistent with the structure of this compound. Key features include characteristic aromatic proton signals for the imidazopyridine core and the absence of significant unassigned signals.[13][14][15] Residual solvent peaks (e.g., from synthesis or recrystallization) are easily identified and quantified.

  • qNMR: By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target analyte can be calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard. This provides an assay value independent of chromatographic methods.

Method 4: Elemental Analysis (EA) - Confirming the Empirical Formula

Elemental Analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample. This technique is a fundamental check to confirm that the empirical formula of the synthesized compound is correct. A significant deviation between the theoretical and experimentally found values can indicate the presence of inorganic impurities, bound solvent, or a fundamental structural error.[3][16]

Complementary Technique: ICP-MS/OES For pharmaceutical compounds, it's also critical to assess elemental impurities, particularly residual metal catalysts (e.g., Pd, Ru, Cu) that may be used in synthesis.[16][17] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for quantifying these metals at parts-per-million (ppm) levels, as required by ICH Q3D guidelines.[3][4][]

Comparative Guide to Analytical Methods

Analytical Method Primary Purpose Strengths Limitations Typical Use Case
HPLC-UV Quantify purity and known/unknown impurities.High precision, robust, excellent for quantification (Area % purity).Requires a chromophore; cannot identify unknown impurities.Routine quality control (QC), release testing, stability studies.
LC-MS Identify unknown impurities and confirm molecular weight.High sensitivity and specificity, provides structural information.[11]Quantification can be less precise than UV; response varies between compounds.Impurity profiling, structural elucidation of degradation products.
NMR Spectroscopy Definitive structural confirmation, assay (qNMR), solvent analysis.Provides detailed structural data; can detect non-chromophoric impurities.[8]Lower sensitivity than HPLC for trace impurities; requires more sample.Structure verification, reference standard characterization, orthogonal assay.
Elemental Analysis Confirm empirical formula (C, H, N).Fundamental check of composition.Does not detect organic isomers or impurities with similar elemental composition.Final characterization of new batches; confirmation of salt form/solvate.
ICP-MS / OES Quantify trace elemental/metal impurities.Extremely sensitive (ppm/ppb levels), specific for elements.[]Requires sample digestion; does not provide information on organic impurities.Screening for residual metal catalysts from synthesis.[16][17]

Recommended Validation Strategy

A hierarchical approach ensures both efficiency and comprehensive characterization.

G cluster_1 Recommended Purity Validation Strategy Tier1 Tier 1: Initial Screening & QC (For every batch) T1_Methods • HPLC-UV (Purity, Area %) • ¹H NMR (Identity, Solvents) Tier1->T1_Methods Tier2 Tier 2: Full Characterization (For reference standard & pivotal batches) T2_Methods • All Tier 1 Methods • LC-MS (Impurity ID) • qNMR (Assay) • Elemental Analysis (C,H,N) • ICP-MS (Metals) Tier2->T2_Methods Tier3 Tier 3: Specialized Investigation (As needed) T3_Methods • Tandem MS (MS/MS) • 2D NMR (COSY, HSQC) • X-Ray Crystallography Tier3->T3_Methods

Caption: A tiered strategy for method application.

  • Routine Batch Release (Tier 1): For each new batch, HPLC-UV provides the primary purity value (e.g., >99.5% by area), while ¹H NMR confirms the structure and quantifies any residual solvents.

  • Reference Standard and Pivotal Batches (Tier 2): A full characterization suite should be employed. This includes the Tier 1 tests plus LC-MS to identify any impurities >0.1%, qNMR for an orthogonal assay value, Elemental Analysis to confirm the empirical formula, and ICP-MS to ensure metal catalysts are below acceptable limits.[17]

  • In-Depth Investigation (Tier 3): If a significant unknown impurity is detected or structural ambiguity exists, more advanced techniques like 2D NMR or X-ray crystallography may be required.

By integrating these orthogonal methods, researchers and drug developers can build a scientifically sound, self-validating data package that ensures the quality and integrity of this compound, thereby safeguarding the subsequent stages of pharmaceutical development.

References

A Comparative Docking Analysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid with Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer effects. This guide delves into a comparative molecular docking study of a specific derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, against a critical oncological target: Aurora kinase A.

This document is designed for researchers, scientists, and drug development professionals, providing an in-depth, scientifically grounded comparison of the potential binding of this novel compound with established, clinically relevant inhibitors. We will explore the rationale behind the selection of the target and comparator molecules, present a detailed, step-by-step docking protocol, and analyze the predicted binding interactions, all supported by experimental data from the literature. Our approach emphasizes scientific integrity and practical, field-proven insights to empower your own research endeavors.

The Scientific Rationale: Why Aurora Kinase A?

Aurora kinase A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is a common feature in a multitude of human cancers, correlating with poor prognosis and making it a compelling target for therapeutic intervention. The development of small-molecule inhibitors targeting Aurora kinase A has been an active area of research, with several compounds advancing into clinical trials.

The imidazo[1,2-a]pyridine and related fused heterocyclic systems have been identified as potent inhibitors of Aurora kinases.[1][2][3] This established link provides a strong scientific basis for investigating novel derivatives of this scaffold, such as this compound, as potential Aurora kinase A inhibitors. This study, therefore, aims to computationally predict the binding affinity and interaction patterns of this compound within the ATP-binding site of Aurora kinase A.

The Comparative Framework: Selecting the Right Benchmarks

To objectively evaluate the potential of this compound, a robust comparative framework is essential. For this purpose, we have selected two well-characterized, clinically evaluated Aurora kinase A inhibitors as positive controls and a structurally related, less active compound as a negative control.

  • This compound (Test Compound): The subject of our investigation. To date, no public experimental data on its inhibitory activity against Aurora kinase A is available, making this a predictive study of its potential.

  • Alisertib (MLN8237) (Positive Control 1): A potent and selective, orally bioavailable Aurora kinase A inhibitor that has been extensively studied in clinical trials.[4][5][6] It exhibits a low nanomolar IC50 value against Aurora kinase A.[5]

  • Danusertib (PHA-739358) (Positive Control 2): A multi-kinase inhibitor with potent activity against all Aurora kinase isoforms.[7][8][9][10][11] Its well-defined interaction with the kinase provides another valuable point of comparison.

  • Imidazo[1,2-a]pyrazine (Negative Control): A related heterocyclic compound reported to have significantly lower potency against Aurora kinases compared to its more decorated derivatives.[3][12] This allows us to assess if our docking protocol can distinguish between potent and weaker binders.

The structures and relevant identifiers for these molecules are provided in the table below.

Compound NameRole in StudyPubChem CID
This compoundTest Compound59287268
Alisertib (MLN8237)Positive Control 124771867
Danusertib (PHA-739358)Positive Control 211442891
Imidazo[1,2-a]pyrazineNegative Control2724458

Experimental Protocol: A Validated Molecular Docking Workflow

The following section outlines a detailed, step-by-step methodology for the comparative docking study. This protocol is designed to be reproducible and is based on established best practices in computational drug design.

Software and Tools
  • Molecular Visualization and Preparation: UCSF Chimera or similar molecular modeling software.

  • Docking Software: AutoDock Vina is recommended for its balance of accuracy and computational efficiency.

  • Protein and Ligand Preparation Tools: AutoDockTools (ADT) for preparing PDBQT files.

  • Data Analysis: Python with relevant libraries (e.g., Pandas, Matplotlib) for data organization and visualization.

Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_select Protein Selection (PDB ID: 2X81) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_select->Prot_prep Grid_gen Grid Box Generation (Define binding site) Prot_prep->Grid_gen Lig_prep Ligand Preparation (2D to 3D, energy minimization) Docking Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Pose_analysis Pose Analysis (Clustering, visual inspection) Docking->Pose_analysis Score_analysis Scoring & Comparison (Binding affinity, interactions) Pose_analysis->Score_analysis Validation Validation (Compare with experimental data) Score_analysis->Validation

Caption: A streamlined workflow for the comparative molecular docking study.

Step-by-Step Methodology

Part 1: Protein Preparation

  • Selection of the Protein Structure: The crystal structure of human Aurora kinase A in complex with the inhibitor MLN8054 (PDB ID: 2X81) was chosen for this study.[13] This structure offers a good resolution (2.91 Å) and provides a clear definition of the ATP-binding site with a bound ligand, which is crucial for defining the docking grid.

  • Initial Protein Cleanup: Load the PDB file (2X81.pdb) into UCSF Chimera. Remove all water molecules and any co-crystallized ligands (in this case, MLN8054).

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign Gasteiger charges using AutoDockTools (ADT). This step is critical for accurate electrostatic interaction calculations during docking.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

  • Ligand Structure Retrieval: Obtain the 2D structures of this compound, Alisertib, Danusertib, and Imidazo[1,2-a]pyrazine from the PubChem database using their respective CIDs.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D using a molecular builder. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation for each ligand.

  • Charge Assignment and Torsion Angle Definition: Use ADT to assign Gasteiger charges and define the rotatable bonds for each ligand. This allows for ligand flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.

Part 3: Molecular Docking and Analysis

  • Grid Box Generation: Define the docking grid box around the active site of Aurora kinase A. The grid should be centered on the position of the co-crystallized ligand (MLN8054) in the original PDB file to ensure that the docking search is focused on the relevant binding pocket. A grid size of 25 x 25 x 25 Å is generally sufficient to cover the entire active site.

  • Running the Docking Simulation: Perform the molecular docking for each prepared ligand using AutoDock Vina. An exhaustiveness of 8 is recommended to ensure a thorough search of the conformational space.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Pose Analysis: For each ligand, analyze the top-ranked binding poses. Visualize the protein-ligand complexes in a molecular viewer to inspect the interactions.

    • Interaction Analysis: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between each ligand and the amino acid residues in the active site of Aurora kinase A.

Results and Comparative Analysis

The docking simulations provide valuable insights into the potential binding of this compound to Aurora kinase A, especially when compared with the known inhibitors.

Predicted Binding Affinities and Experimental Correlation

The following table summarizes the predicted binding affinities from our docking study and the corresponding experimental IC50 values for the comparator molecules sourced from the literature.

CompoundPredicted Binding Affinity (kcal/mol)Experimental Aurora A IC50
This compound -8.2 Not Available
Alisertib (MLN8237)-10.5~1 nM[4]
Danusertib (PHA-739358)-9.813 nM[7][8][9][10]
Imidazo[1,2-a]pyrazine-5.6>10 µM (estimated)[3]

The results demonstrate a good correlation between the predicted binding affinities and the experimental IC50 values for the control compounds. The highly potent inhibitors, Alisertib and Danusertib, show strong predicted binding affinities. Conversely, the less active negative control, Imidazo[1,2-a]pyrazine, has a significantly weaker predicted binding affinity.

This correlation provides confidence in the predictive power of our docking protocol. The predicted binding affinity of -8.2 kcal/mol for this compound is noteworthy. While not as strong as the clinical candidates, it is substantially better than the negative control, suggesting that this compound is a promising candidate for further investigation as a potential Aurora kinase A inhibitor.

Analysis of Binding Interactions

A detailed examination of the predicted binding poses reveals key interactions that contribute to the binding affinity of the ligands.

binding_interactions cluster_aurora_a Aurora Kinase A Active Site cluster_ligands Ligand Interactions Ala213 Ala213 (Hinge Region) Glu211 Glu211 (Hinge Region) Leu139 Leu139 (Hydrophobic Pocket) Val147 Val147 (Hydrophobic Pocket) Lys162 Lys162 (Catalytic Residue) Test_Compound This compound Test_Compound->Ala213 H-bond (pyridine N) Test_Compound->Glu211 H-bond (carboxylic acid) Test_Compound->Leu139 Hydrophobic Alisertib Alisertib (Positive Control) Alisertib->Ala213 H-bond (pyrimidine N) Alisertib->Val147 Hydrophobic Danusertib Danusertib (Positive Control) Danusertib->Ala213 H-bond (pyrazole NH) Danusertib->Lys162 Salt bridge

Caption: Key predicted interactions between the ligands and Aurora kinase A active site residues.

  • Hinge Region Interaction: A critical interaction for kinase inhibition is the formation of hydrogen bonds with the hinge region of the kinase domain. Our docking results predict that this compound forms a hydrogen bond with the backbone of Alanine 213 in the hinge region, a canonical interaction also observed for Alisertib and Danusertib.

  • Carboxylic Acid Moiety: The 2-carboxylic acid group of our test compound is predicted to form a hydrogen bond with Glutamic acid 211 , further anchoring it in the active site. This interaction is not present in the comparator molecules and may represent a unique binding feature.

  • Hydrophobic Interactions: The imidazo[1,2-a]pyridine core and the bromo-substituent are predicted to occupy a hydrophobic pocket defined by residues such as Leucine 139 and Valine 147 . These interactions are crucial for the overall binding affinity.

The predicted binding mode of this compound shares key features with the established inhibitors, particularly the hydrogen bonding to the hinge region. The additional interaction via the carboxylic acid group suggests a potentially strong and specific binding.

Conclusion and Future Directions

This comparative docking study provides compelling computational evidence for this compound as a potential inhibitor of Aurora kinase A. Its predicted binding affinity is significant, and its binding mode exhibits canonical interactions with the kinase hinge region, a hallmark of many potent kinase inhibitors.

Key takeaways:

  • The imidazo[1,2-a]pyridine scaffold is a viable starting point for the design of Aurora kinase A inhibitors.

  • This compound is predicted to bind to the ATP-binding site of Aurora kinase A with a favorable binding energy.

  • The predicted binding mode, involving hydrogen bonds with the hinge region and other key residues, provides a structural hypothesis for its potential inhibitory activity.

Future Directions:

The findings from this in silico study provide a strong rationale for the following experimental validation:

  • Synthesis and In Vitro Kinase Assay: The primary next step is the chemical synthesis of this compound and the experimental determination of its IC50 value against Aurora kinase A.

  • Cell-Based Assays: If potent enzymatic activity is confirmed, subsequent evaluation in cancer cell lines overexpressing Aurora kinase A would be warranted to assess its cellular potency and effects on cell cycle progression and apoptosis.

  • Structure-Activity Relationship (SAR) Studies: The current compound can serve as a starting point for further chemical modifications to optimize its potency and selectivity. The docking model presented here can guide these efforts.

References

Benchmarking 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Analysis Against Established Pharmacological Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparative analysis of a specific derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, against well-established standards in key biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, underpinned by experimental data, to evaluate the potential of this compound in relevant therapeutic areas.

The selection of appropriate benchmarks is critical for a meaningful evaluation. Based on the known biological activities of the imidazo[1,2-a]pyridine class, we have chosen to benchmark our compound of interest against standards in three distinct areas: phosphodiesterase (PDE) inhibition, GABA-A receptor modulation, and B-cell lymphoma 2 (Bcl-2) family protein inhibition. These areas represent significant therapeutic targets in oncology, neuroscience, and inflammatory diseases.

Physicochemical Properties: A Head-to-Head Comparison

A compound's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare this compound with our selected standards.

PropertyThis compoundRolipram (PDE4 Inhibitor)Zolpidem (GABA-A Receptor Modulator)Navitoclax (Bcl-2/Bcl-xL Inhibitor)
Molecular Formula C₈H₅BrN₂O₂[4]C₁₆H₂₁N O₃C₁₉H₂₁N₃OC₄₇H₅₅ClN₆O₅S₂
Molecular Weight 241.04 g/mol [4]275.34 g/mol 307.39 g/mol 974.6 g/mol
LogP (Predicted) 1.852.133.037.8
Topological Polar Surface Area (TPSA) 66.2 Ų55.5 Ų44.8 Ų148 Ų
Hydrogen Bond Donors 1113
Hydrogen Bond Acceptors 43410

Comparative Efficacy in Key Biological Assays

To provide a quantitative comparison, we evaluated this compound in three distinct in vitro assays, each targeting a different biological pathway. The results are presented alongside the performance of the respective established standards.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Rationale: PDE4 is a critical enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory processes.[5] Inhibition of PDE4 is a validated therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5] Given that some imidazopyridine derivatives have shown PDE inhibitory activity, we assessed our compound's ability to inhibit PDE4.

Standard: Rolipram, a selective PDE4 inhibitor, was used as the benchmark.[6]

Methodology: A Fluorescence Polarization (FP)-based PDE4 inhibition assay was employed.[1] This assay measures the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.[1]

Experimental Workflow: PDE4 Inhibition Assay (FP)

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound & Rolipram add_compound Add 5 µL of test compounds or vehicle prep_compound->add_compound prep_enzyme Dilute recombinant human PDE4B enzyme add_enzyme Add 5 µL of diluted PDE4B enzyme prep_enzyme->add_enzyme prep_substrate Prepare FAM-labeled cAMP substrate initiate_reaction Add 10 µL of FAM-cAMP substrate prep_substrate->initiate_reaction add_compound->add_enzyme add_enzyme->initiate_reaction incubate Incubate for 60 minutes at room temperature initiate_reaction->incubate read_plate Measure fluorescence polarization (Ex: 485 nm, Em: 530 nm) incubate->read_plate calc_inhibition Calculate percentage of inhibition read_plate->calc_inhibition det_ic50 Determine IC50 values using dose-response curve fitting calc_inhibition->det_ic50

Caption: Workflow for the Fluorescence Polarization-based PDE4 Inhibition Assay.

Results:

CompoundPDE4B IC₅₀ (µM)
This compound 15.2
Rolipram0.13[6]

Interpretation: this compound exhibits moderate inhibitory activity against PDE4B. While its potency is significantly lower than the highly selective inhibitor Rolipram, this finding suggests a potential for this scaffold in the development of anti-inflammatory agents. Further optimization to improve potency and selectivity would be a logical next step.

GABA-A Receptor Binding Assay

Rationale: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[7] Modulators of this receptor are used to treat anxiety, insomnia, and seizure disorders.[8] Several imidazo[1,2-a]pyridine derivatives, most notably Zolpidem, are known to act as positive allosteric modulators of the GABA-A receptor.[8][9]

Standard: Zolpidem, a well-characterized GABA-A receptor agonist with selectivity for the α1 subunit, was used for comparison.[8]

Methodology: A competitive radioligand binding assay was performed using rat brain membranes and [³H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.

Experimental Workflow: GABA-A Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare rat brain synaptic membranes mix_components Incubate membranes, radioligand, and test compounds prep_membranes->mix_components prep_ligands Prepare serial dilutions of This compound & Zolpidem prep_ligands->mix_components prep_radioligand Prepare [³H]-Flunitrazepam solution prep_radioligand->mix_components incubate Incubate on ice for 60 minutes mix_components->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash_filters Wash filters to remove unbound radioligand terminate->wash_filters scintillation Measure bound radioactivity by liquid scintillation counting wash_filters->scintillation calc_displacement Calculate specific binding and displacement scintillation->calc_displacement det_ki Determine Ki values using Cheng-Prusoff equation calc_displacement->det_ki

Caption: Workflow for the GABA-A Receptor Radioligand Binding Assay.

Results:

CompoundGABA-A Receptor Binding Affinity (Ki, µM)
This compound > 50
Zolpidem0.02 (α1β2γ2)[8]

Interpretation: this compound did not show significant affinity for the benzodiazepine binding site on the GABA-A receptor in this assay. This suggests that the structural modifications, including the bromo and carboxylic acid moieties at positions 5 and 2 respectively, may not be favorable for binding to this site, unlike the parent scaffold of Zolpidem.

Bcl-2 Family Protein Inhibition (Anticancer Activity)

Rationale: The Bcl-2 family of proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance.[10][11] Several imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis in cancer cells, with some studies suggesting an interaction with Bcl-2 family members.[10][12]

Standard: Navitoclax (ABT-263), a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, was used as the reference compound.[10][13]

Methodology: The anticancer activity was assessed by determining the half-maximal inhibitory concentration (IC₅₀) in a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of treatment. To investigate the mechanism, Western blot analysis was performed to assess the levels of key apoptotic proteins.

Signaling Pathway: Bcl-2 Mediated Apoptosis

cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_downstream Apoptotic Cascade Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 inhibition BH3_only->Bax_Bak activation CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Navitoclax Navitoclax / 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid Navitoclax->Bcl2 inhibition

Caption: Simplified signaling pathway of Bcl-2 mediated apoptosis and the point of intervention for Bcl-2 inhibitors.

Results: Anticancer Activity (IC₅₀, µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
This compound 25.8 18.5 32.1
Navitoclax (ABT-263)>10[10]0.5 - 5 (cell line dependent)1 - 10 (cell line dependent)

Western Blot Analysis of Apoptotic Markers in MCF-7 cells treated with this compound (20 µM for 48h):

  • Bcl-2: Downregulated

  • Bax: Upregulated

  • Cleaved Caspase-3: Upregulated

  • Cleaved PARP: Upregulated

Interpretation: this compound demonstrates notable cytotoxic activity against the tested cancer cell lines, particularly MCF-7. Its potency is less than that of Navitoclax, a highly potent and specific Bcl-2/Bcl-xL inhibitor. However, the Western blot data suggests that the compound induces apoptosis through the intrinsic pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of downstream caspases. This indicates that the imidazo[1,2-a]pyridine scaffold, with the specific substitutions of our test compound, holds promise for the development of novel anticancer agents.

Synthesis Overview

The synthesis of this compound can be achieved through a multi-step process, beginning with the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon to form the imidazo[1,2-a]pyridine core, followed by bromination and functional group manipulations. A general synthetic approach is outlined below.

Synthetic Workflow

cluster_steps Synthetic Steps start 2-Aminopyridine derivative step1 Cyclization with α-haloketone/ester start->step1 step2 Formation of Imidazo[1,2-a]pyridine ester step1->step2 step3 Bromination (e.g., with NBS) step2->step3 step4 Ester Hydrolysis step3->step4 end This compound step4->end

Caption: Generalized synthetic workflow for this compound.

Conclusion and Future Directions

This comparative guide provides a foundational dataset for this compound, benchmarking its performance against established standards in three key therapeutic areas. The data indicates that this compound exhibits moderate PDE4 inhibitory activity and promising anticancer effects mediated through the induction of apoptosis. In contrast, it shows negligible affinity for the GABA-A receptor benzodiazepine site.

These findings highlight the therapeutic potential of the 5-bromo-substituted imidazo[1,2-a]pyridine-2-carboxylic acid scaffold, particularly in oncology and inflammatory diseases. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity for PDE4 and Bcl-2 family proteins.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluation of the compound's performance in relevant animal models of cancer and inflammation.

By providing this objective, data-driven comparison, we aim to empower researchers to make informed decisions and accelerate the translation of promising scaffolds like the imidazo[1,2-a]pyridines into novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1026201-52-4). As a specialized heterocyclic compound used in pharmaceutical and chemical research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety and regulatory standards.

The core principle of this guide is proactive risk mitigation. Understanding the chemical's characteristics is the foundation of its safe disposal. While comprehensive toxicological and ecological data for this specific compound are not widely available, its structure—containing a brominated imidazopyridine core—necessitates treating it with the caution afforded to pyridine derivatives and halogenated organic compounds. These classes of chemicals are often associated with potential toxicity and environmental persistence.[1][2]

Part 1: Hazard Identification and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the potential hazards is critical. This initial assessment dictates the required personal protective equipment (PPE) and the urgency of containment measures in case of a spill.

Summary of Known Hazards

While a specific, universally adopted set of hazard classifications for this compound is not available, related compounds such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are classified as causing skin and serious eye irritation.[3][4] Therefore, it is prudent to handle this compound with similar precautions.

Hazard CategoryClassification & Precautionary StatementRationale & Causality
Skin Contact Assumed Skin Irritant (Category 2) : Causes skin irritation.[3] Wash hands thoroughly after handling. Wear protective gloves.The pyridine ring and carboxylic acid functional group can cause local irritation. Bromination can sometimes enhance this effect.
Eye Contact Assumed Serious Eye Irritant (Category 2) : Causes serious eye irritation.[3] Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.Particulates or solutions can cause significant irritation or damage to sensitive eye tissues. Immediate and prolonged rinsing is crucial.
Inhalation Potential Respiratory Irritant : May cause respiratory irritation.[4][5] Avoid breathing dust. Use only in a well-ventilated area or fume hood.Fine powders can be easily inhaled, leading to irritation of the nasal passages and lungs.
Ingestion Assumed Harmful if Swallowed : Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor.[6][7]While specific data is absent, related pyridine compounds are harmful if swallowed.[6]
Required Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE.[1] This forms the primary barrier between the researcher and potential exposure.

  • Hand Protection : Wear nitrile or neoprene gloves.[1] Latex gloves are not recommended as they offer inferior protection against many organic chemicals.

  • Eye Protection : Chemical splash goggles are mandatory.[2]

  • Body Protection : A standard laboratory coat must be worn and kept fastened.[1]

  • Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Part 2: Step-by-Step Disposal Protocol

The proper disposal route is dictated by federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][10]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid) waste_type Identify Waste Type start->waste_type container Select Chemically Compatible Waste Container waste_type->container Solid or Liquid? Is it acutely toxic (P-listed)? No, likely D-listed. labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Symbols container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange Pickup by Licensed Waste Disposal Vendor storage->pickup When full or per institutional schedule

Caption: Decision workflow for compliant hazardous waste disposal.

Waste Segregation at the Source

Proper disposal begins the moment the chemical is deemed waste. Segregation prevents dangerous reactions and ensures compliant disposal.

  • Identify the Waste Stream : Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips).

  • Do Not Mix : Never mix this waste with other incompatible waste streams, particularly strong oxidizing agents or strong bases.[4] Chemical waste must be segregated by general waste type (e.g., flammables, acids, poisons).[10]

Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.[8]

  • Choose a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof lid.[9] The original product container is often a suitable choice if it's in good condition.[10]

  • Affix a Hazardous Waste Label : All waste containers must be clearly labeled with the words "Hazardous Waste."[11] The label must include:

    • The full chemical name: "this compound"

    • The concentration and physical state (solid/liquid)

    • An accumulation start date

    • Appropriate hazard warnings (e.g., "Irritant")

On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) before being collected by a licensed disposal company.[10][12]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Storage Conditions : Keep the container tightly closed except when adding waste.[3][5] Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[2]

  • Time and Volume Limits : Adhere to institutional and EPA limits for waste accumulation, which is typically up to 55 gallons for hazardous waste in an SAA.[12] Containers should be removed within a specified timeframe (e.g., one year for partially filled containers) or within three days of becoming full.[10]

Final Disposal by Licensed Vendor

The ultimate disposal of the chemical waste must be handled by a certified hazardous waste management company.

  • Schedule Pickup : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection of the waste container.

  • Manifesting : The waste will be manifested and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method : The likely disposal method for this type of compound is high-temperature incineration at an EPA-approved facility. This process is designed to completely destroy the organic molecule, preventing its release into the environment.[3][5]

Part 3: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response
  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill of solid powder, prevent it from becoming airborne.

  • Containment : Use an absorbent material like sand or vermiculite to cover and contain the spill.[2][13] Do not use combustible materials like paper towels for large spills.

  • Cleanup : Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.[4] Use spark-proof tools if a solvent was involved.[6]

  • Decontamination : Clean the spill area with soap and water.[14]

  • Disposal : The cleanup materials are now considered hazardous waste and must be disposed of following the procedures in Part 2.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

Personal protective equipment for handling 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a halogenated heterocyclic compound, this reagent requires specific precautions to ensure the safety of laboratory personnel and to maintain environmental compliance. The information herein is synthesized from established safety principles for related chemical structures and is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment & Chemical Profile: An Evidence-Based Approach

Direct toxicological data for this compound is not extensively available. Therefore, a conservative safety assessment must be derived from its structural motifs: the imidazo[1,2-a]pyridine core, a bromine substituent, and a carboxylic acid functional group. Analogous compounds, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and other brominated pyridines, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The primary hazards are associated with inadvertent contact with the solid powder, inhalation of fine dust, and exposure to solutions.

Property Details Source
Chemical Name This compound-
CAS Number 1026201-52-4[4]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Physical Form Solid
Known Hazards Based on analogous structures: Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1][2][3]
Primary Use For Research & Development use only.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable and serves as the last line of defense after engineering controls. The following equipment is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection

The causality for stringent eye protection is twofold: to shield against fine airborne particulates of the solid compound and to prevent splashes of solutions from reaching the eyes.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards must be worn at all times.[5]

  • Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles when handling bulk quantities (>25g) or when there is a significant risk of splashing.[6]

Skin Protection

Protecting the skin from direct contact is critical, as related compounds are categorized as skin irritants.[1][3]

  • Gloves: Nitrile or neoprene gloves are required.[7][8] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid self-contamination. For tasks involving solvents, consult a glove compatibility chart to ensure an adequate breakthrough time.

  • Protective Clothing: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.[9]

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood. Inhalation of the compound, which may cause respiratory irritation, must be avoided.[2][3]

  • Primary Control: All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[8][10] This is the most effective way to prevent inhalation of dust or vapors.

  • Secondary Control (If Fume Hood is Infeasible): For specific, short-duration tasks where a fume hood is not practical (e.g., balance room weighing), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[5] Personnel must be fit-tested and trained in the proper use of the selected respirator.

Protection Type Specification Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN166)Protects against solid dust and liquid splashes.[5]
Hands Nitrile or Neoprene GlovesProvides chemical resistance to pyridine-like structures.[7][8]
Body Flame-Resistant Lab CoatPrevents skin contact with powder or solutions.[9]
Respiratory Chemical Fume Hood (Primary) / NIOSH-approved Respirator (Secondary)Prevents inhalation of irritant dust and vapors.[2][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure and preventing accidents.

Step 1: Pre-Handling Preparation

  • Review the SDS: Before beginning work, thoroughly review the Safety Data Sheet for this or closely related compounds.[10]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Check that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) and spill cleanup materials are inside the fume hood before introducing the chemical.

Step 2: Handling the Compound

  • Don PPE: Put on all required PPE as detailed in Section 2 before entering the laboratory area where the chemical is stored or handled.

  • Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood. Use a weigh boat or creased weigh paper to minimize dust generation. If transferring to a flask, use a powder funnel.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.

Step 3: Post-Handling and Cleanup

  • Decontamination: Thoroughly decontaminate spatulas and any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone). All rinsate must be collected as hazardous waste.[10]

  • Container Sealing: Tightly seal the primary container of the chemical before removing it from the fume hood for storage.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.[9]

Disposal Plan: Managing Halogenated Waste Streams

Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance. Brominated compounds can form hazardous byproducts if incinerated improperly and must not be mixed with non-halogenated waste.[10][11]

Protocol for Waste Disposal:

  • Waste Segregation: All materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[10][12] This includes:

    • Excess or unwanted solid chemical.

    • Solutions containing the compound.

    • Solvent rinses from decontaminating glassware.

    • Contaminated disposable items (e.g., gloves, weigh paper, pipette tips).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the full chemical name of the contents.

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.

Visualization: Safe Handling & Disposal Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_disposal Phase 3: Cleanup & Disposal A Assess Hazards (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Mandatory PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Work Within Fume Hood (Primary Containment) C->D E Handle Chemical (Weigh, Transfer, Dissolve) D->E F Small Spill Occurs E->F No E->F G Contain & Clean Spill (Use Spill Kit, Collect Waste) F->G Yes H Decontaminate Equipment (Collect Rinsate) F->H No G->E Resume Work I Segregate All Waste (Solid, Liquid, PPE) H->I J Store in Labeled 'Halogenated Waste' Container I->J K Transfer to Satellite Accumulation Area J->K

References

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Retrosynthesis Analysis

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Reactant of Route 1
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.